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1-propyl-1H-1,2,3-triazole-4-carbaldehyde Documentation Hub

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  • Product: 1-propyl-1H-1,2,3-triazole-4-carbaldehyde
  • CAS: 1495240-18-0

Core Science & Biosynthesis

Foundational

Precision Synthesis of 1-propyl-1H-1,2,3-triazole-4-carbaldehyde: An Advanced Technical Guide

Part 1: Executive Summary & Strategic Analysis Target Molecule: 1-propyl-1H-1,2,3-triazole-4-carbaldehyde CAS: N/A (Analogous structures common) Molecular Formula: C6H9N3O Molecular Weight: 139.16 g/mol The 1,2,3-triazol...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Strategic Analysis

Target Molecule: 1-propyl-1H-1,2,3-triazole-4-carbaldehyde CAS: N/A (Analogous structures common) Molecular Formula: C6H9N3O Molecular Weight: 139.16 g/mol

The 1,2,3-triazole-4-carbaldehyde scaffold is a critical pharmacophore in medicinal chemistry, serving as a bioisostere for amide bonds and a versatile electrophile for fragment-based drug discovery (FBDD). While the 1-phenyl analogs are ubiquitous, the 1-propyl variant offers unique lipophilic properties without the metabolic liability of aromatic hydroxylation.

This guide rejects the "standard" oxidative route (alcohol


 aldehyde) as the primary recommendation due to the poor atom economy and safety risks associated with heavy metal oxidants (Cr) or explosive hypervalent iodine reagents (IBX). Instead, we prioritize the Acetal Protection Strategy , utilizing a robust Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) followed by mild hydrolysis. This route minimizes hazardous waste and maximizes throughput.
Pathway Logic & Retrosynthesis

The synthesis is designed around the disconnection of the triazole ring via CuAAC. The critical decision point lies in the alkyne partner.

  • Route A (Recommended): Use of 3,3-diethoxyprop-1-yne (propargyl aldehyde diethyl acetal). This masks the reactive aldehyde during the copper catalysis, preventing side reactions (e.g., hydrate formation or aldol condensation).

  • Route B (Legacy): Use of propargyl alcohol followed by oxidation. This is reserved for scenarios where the acetal is unavailable.

Retrosynthesis Target Target: 1-propyl-1H-1,2,3-triazole-4-carbaldehyde Disconnect Disconnection: 1,3-Dipolar Cycloaddition Target->Disconnect Azide Precursor 1: 1-Azidopropane (Generated In-Situ) Disconnect->Azide AlkyneA Precursor 2A (Preferred): 3,3-diethoxyprop-1-yne Disconnect->AlkyneA Route A (Acetal) AlkyneB Precursor 2B (Legacy): Prop-2-yn-1-ol Disconnect->AlkyneB Route B (Oxidation)

Figure 1: Retrosynthetic analysis prioritizing the acetal pathway to avoid downstream oxidation steps.

Part 2: Critical Safety Protocol (The "Self-Validating" Safety System)

Hazard Focus: 1-Azidopropane (Propyl Azide)

  • Risk: Low molecular weight organic azides are potential explosophores.[1] The "Rule of Six" (

    
    ) is barely met (
    
    
    
    ), indicating high energy density.
  • Volatility: 1-Azidopropane is volatile. Isolation leads to concentration of the hazard.

  • Control Measure: Do NOT isolate neat 1-azidopropane. The protocol below utilizes a "telescoped" (one-pot) procedure where the azide is generated and consumed in solution, never exceeding a critical concentration.

Part 3: Experimental Protocol (Route A: The Acetal Strategy)

This protocol describes the synthesis of the diethyl acetal intermediate followed by acidic deprotection.

Phase 1: In-Situ Azide Generation & Cycloaddition

Reaction: 1-Bromopropane + NaN




[1-Azidopropane] + 3,3-diethoxyprop-1-yne

Product

Reagents:

  • 1-Bromopropane (1.0 equiv)

  • Sodium Azide (NaN

    
    ) (1.2 equiv)
    
  • 3,3-Diethoxyprop-1-yne (1.0 equiv)

  • Sodium Ascorbate (0.1 equiv)

  • Copper(II) Sulfate Pentahydrate (CuSO

    
    ) (0.05 equiv)
    
  • Solvent: DMSO/Water (4:1 v/v) – DMSO accelerates the S

    
    2 azidation.
    

Step-by-Step Methodology:

  • Azidation (The "Generator"):

    • To a round-bottom flask equipped with a magnetic stir bar, add NaN

      
       (1.2 equiv) and DMSO/Water (4:1). Stir until dissolved.
      
    • Add 1-Bromopropane (1.0 equiv) slowly.

    • Causality: Use a closed cap or septum; propyl bromide is volatile. Heat to 60°C for 3 hours.

    • Checkpoint: No workup is performed here to avoid handling the azide.

  • Click Reaction (The "Consumer"):

    • Cool the reaction mixture to room temperature (RT).

    • Add 3,3-diethoxyprop-1-yne (1.0 equiv) directly to the azide solution.

    • Add a freshly prepared solution of Sodium Ascorbate (0.1 equiv) in minimum water.

    • Add CuSO

      
       (0.05 equiv) in minimum water.
      
    • Observation: The reaction mixture should turn bright yellow/orange (active Cu(I) species). If it turns green/blue, oxygen has entered; add more ascorbate.

    • Stir at RT for 12–16 hours.

  • Workup:

    • Dilute with water (5x reaction volume) to dissolve inorganic salts and DMSO.

    • Extract with Ethyl Acetate (3x).[2]

    • Wash combined organics with brine (to remove residual DMSO).

    • Dry over MgSO

      
       and concentrate carefully (rotary evaporator bath < 40°C).
      
    • Result: Crude 4-(diethoxymethyl)-1-propyl-1H-1,2,3-triazole.

Phase 2: Acetal Hydrolysis

Reaction: Acetal + H


O


Aldehyde + 2 EtOH

Reagents:

  • Trifluoroacetic Acid (TFA) / Water (1:1 mixture) OR 2M HCl.

  • Dichloromethane (DCM).

Methodology:

  • Dissolve the crude acetal in a mixture of TFA/Water (1:1) or treat with 2M HCl (approx 10 vol).

  • Stir vigorously at RT for 2–4 hours.

    • Monitoring: TLC will show the disappearance of the non-polar acetal spot and the appearance of a slightly more polar, UV-active aldehyde spot.

  • Neutralization (Critical):

    • Cool the mixture to 0°C.

    • Slowly quench with saturated NaHCO

      
       solution until pH ~7-8. Caution: CO
      
      
      
      evolution.
  • Extraction:

    • Extract with DCM (3x).[3] Aldehydes can hydrate in water; DCM ensures efficient recovery.

    • Dry over Na

      
      SO
      
      
      
      and concentrate.
  • Purification:

    • Flash column chromatography (Silica gel, Hexanes/EtOAc gradient).[2]

    • The aldehyde is typically a pale yellow oil or low-melting solid.

Part 4: Experimental Protocol (Route B: Oxidative Pathway)

Use this route only if 3,3-diethoxyprop-1-yne is unavailable.

Step 1: Synthesis of (1-propyl-1H-1,2,3-triazol-4-yl)methanol

  • Follow Phase 1 above, substituting propargyl alcohol for the acetal.

  • Isolate the alcohol intermediate.[2]

Step 2: Oxidation with Activated MnO


 
  • Reagents: Activated MnO

    
     (10–20 equiv), DCM.
    
  • Protocol:

    • Dissolve the triazole alcohol in anhydrous DCM.

    • Add Activated MnO

      
       (excess is required for heterogeneous surface reactions).
      
    • Stir at reflux for 4–12 hours.

    • Filtration: Filter through a pad of Celite to remove Mn species.

    • Concentrate to yield the aldehyde.

  • Note: MnO

    
     is preferred over Swern for triazoles as it avoids the foul-smelling sulfides and low-temperature requirements, though yields can vary based on MnO
    
    
    
    activity.

Part 5: Process Visualization (Workflow)

Workflow Start Start: 1-Bromopropane + NaN3 InSitu Intermediate: 1-Azidopropane (In Solution) Start->InSitu DMSO, 60°C Click Step 1: CuAAC (+ Alkyne Acetal) InSitu->Click CuSO4/Ascorbate Intermed Crude Acetal Intermediate Click->Intermed Extract & Conc. Hydrolysis Step 2: Hydrolysis (TFA/H2O) Intermed->Hydrolysis Deprotection End Final Product: Triazole Aldehyde Hydrolysis->End Purification

Figure 2: Telescoped workflow for the synthesis of 1-propyl-1H-1,2,3-triazole-4-carbaldehyde.

Part 6: Characterization & Data[4][5]

Expected Analytical Data: The following data points serve as Quality Control (QC) criteria.

TechniqueFeatureExpected Signal (ppm / value)Interpretation
1H NMR Aldehyde (-CHO)~10.1 - 10.2 (s, 1H)Diagnostic singlet confirming oxidation state.
1H NMR Triazole C-H~8.2 - 8.5 (s, 1H)Characteristic aromatic proton.[4] Shifted downfield by CHO.
1H NMR N-CH2 (Propyl)~4.4 (t, 2H)Triplet indicating attachment to N1.
13C NMR Carbonyl (C=O)~185.0Typical aldehyde carbon shift.
IR C=O Stretch~1690 - 1700 cm⁻¹Strong carbonyl absorption.
MS (ESI) [M+H]+140.1Positive mode ionization.

References

  • Preparation of 1-Substituted 4-Formyl-1,2,3-triazoles. MDPI Molecules. Describes the general strategy of using acetal precursors for triazole aldehydes to avoid handling unstable propynal.

  • Safety of Organic Azides. Organic Process Research & Development. Guidelines on the "Rule of Six" and handling of low molecular weight azides like propyl azide.

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). Angewandte Chemie. The foundational mechanistic reference for the catalytic cycle used in Step 1.

  • Manganese Dioxide Oxidation of Benzylic Alcohols. Journal of Organic Chemistry. Validates the use of MnO2 for aromatic/heterocyclic alcohol oxidation (Route B).

Sources

Exploratory

Technical Characterization Guide: 1-Propyl-1H-1,2,3-triazole-4-carbaldehyde

Executive Summary 1-propyl-1H-1,2,3-triazole-4-carbaldehyde (also referred to as 4-formyl-1-propyl-1,2,3-triazole) represents a critical intermediate in modern medicinal chemistry. As a derivative of the 1,2,3-triazole s...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-propyl-1H-1,2,3-triazole-4-carbaldehyde (also referred to as 4-formyl-1-propyl-1,2,3-triazole) represents a critical intermediate in modern medicinal chemistry. As a derivative of the 1,2,3-triazole scaffold—often termed a "bioisostere of the amide bond"—it combines the metabolic stability of the triazole ring with the high reactivity of an aldehyde "warhead."

This guide provides a rigorous technical framework for the synthesis, purification, and spectroscopic validation of this compound. It is designed for researchers requiring high-fidelity data to support drug development campaigns, specifically in the synthesis of antifungal azoles, Schiff-base ligands, and bioconjugates.

Synthesis & Impurity Profiling

To understand the characterization, one must understand the genesis of the sample. The most robust synthetic route utilizes the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), followed by selective oxidation.

Synthetic Pathway (Recommended)

While direct cycloaddition with propargyl aldehyde is possible, it is often plagued by polymerization. The industry-standard protocol involves:

  • CuAAC: Reaction of 1-azidopropane with propargyl alcohol to form (1-propyl-1H-1,2,3-triazol-4-yl)methanol.

  • Oxidation: Selective oxidation of the alcohol to the aldehyde using MnO

    
     or IBX (2-Iodoxybenzoic acid).
    

SynthesisPathway Azide 1-Azidopropane Cu Cu(I) Catalyst (CuSO4 / Na Ascorbate) Azide->Cu Alkyne Propargyl Alcohol Alkyne->Cu Alcohol Intermediate: (1-propyl-1,2,3-triazol-4-yl)methanol Cu->Alcohol Click Reaction (t-BuOH/H2O) Oxidant Oxidation (MnO2 or IBX) Alcohol->Oxidant Product Target: 1-propyl-1,2,3-triazole-4-carbaldehyde Oxidant->Product Selective Oxidation

Figure 1: Step-wise synthetic pathway prioritizing intermediate stability.

Critical Impurity Profile

When characterizing the final product, specific attention must be paid to these common contaminants:

  • Residual Azide: 1-azidopropane (Safety hazard; distinct IR peak ~2100 cm

    
    ).
    
  • Over-Oxidation: 1-propyl-1,2,3-triazole-4-carboxylic acid (Observe via broad OH stretch in IR and acidic proton in NMR).

  • Copper Residues: Paramagnetic impurities that broaden NMR signals (Remove via EDTA wash).

Physicochemical Properties[1][2][3]

  • Appearance: Colorless to pale yellow oil (solidifies upon prolonged storage at -20°C).

  • Solubility: Highly soluble in DCM, Chloroform, DMSO, and Methanol. Sparingly soluble in water.

  • Stability: The aldehyde is susceptible to air oxidation (to carboxylic acid) and hydration (gem-diol formation) in aqueous acidic media. Store under inert atmosphere (Ar/N

    
    ) at 4°C.
    

Spectroscopic Characterization

The following data is synthesized from high-confidence homologous series (e.g., 1-hexyl and 1-benzyl analogs) and validated against theoretical shifts for the propyl chain.

Nuclear Magnetic Resonance (NMR)

Solvent: CDCl


 (Deuterated Chloroform) is the preferred solvent to prevent hydration of the aldehyde.

H NMR (400 MHz, CDCl

)
PositionShift (

ppm)
MultiplicityIntegrationAssignment Logic
CHO 10.13 Singlet (s)1HCharacteristic aldehyde proton; deshielded by carbonyl.
Triazole-H 8.15 - 8.30 Singlet (s)1HThe C5-proton of the triazole ring. Highly diagnostic.
N-CH

4.38 - 4.45 Triplet (t)2H

Hz.[1] Deshielded by the adjacent triazole nitrogen.
CH

1.95 Sextet/Multiplet2HMiddle methylene of the propyl chain.
CH

0.95 - 1.00 Triplet (t)3HTerminal methyl group.

C NMR (100 MHz, CDCl

)
PositionShift (

ppm)
Assignment
C=O 185.1 Carbonyl carbon.
Triazole C4 147.8 Quaternary carbon attached to the aldehyde.
Triazole C5 125.4 Methine carbon of the triazole ring.
N-CH

52.5 Propyl carbon attached to Nitrogen.
CH

23.4 Middle propyl carbon.
CH

11.0 Terminal methyl carbon.
Infrared Spectroscopy (FT-IR)
  • C=O Stretch: Strong band at 1695–1705 cm

    
     . This confirms the oxidation of the alcohol intermediate.
    
  • Triazole Ring: Weak bands around 3130 cm

    
      (C-H stretch) and 1450–1550 cm
    
    
    
    (N=N / C=C skeletal vibrations).
  • Absence of Azide: The spectrum must not show a peak at ~2100 cm

    
     (indicates complete consumption of starting material).
    
Mass Spectrometry (HRMS-ESI)
  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Molecular Formula: C

    
    H
    
    
    
    N
    
    
    O[2]
  • Exact Mass: 139.0746 Da

  • Observed [M+H]

    
    : 140.0818 ± 0.005 [2]
    
  • Fragmentation: Loss of N

    
     (M-28) is a common fragmentation pathway for triazoles under high collision energy.
    

Experimental Protocols

Protocol A: Purity Assessment via HPLC

Before biological testing, purity must be established >95%.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid

    • B: Acetonitrile + 0.1% Formic Acid

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (Triazole absorption) and 210 nm .

  • Retention Time: Expect elution around 4.5–5.5 min depending on dead volume. The aldehyde is less polar than the alcohol precursor.

Protocol B: Functional Reactivity Check (Schiff Base Formation)

To validate the aldehyde is active and not hydrated/oxidized, perform a small-scale condensation.

  • Dissolve 10 mg of 1-propyl-1H-1,2,3-triazole-4-carbaldehyde in 0.5 mL Ethanol.

  • Add 1.1 equivalents of Aniline (or a simple primary amine).

  • Add a catalytic drop of Acetic Acid.

  • Stir at RT for 30 mins.

  • TLC Check: Disappearance of the aldehyde spot and appearance of a new, less polar imine spot confirms reactivity.

Analytical Workflow Diagram

This diagram outlines the decision logic for characterizing a synthesized batch.

CharacterizationLogic Sample Crude Product TLC TLC Screening (DCM:MeOH 95:5) Sample->TLC Purification Flash Chromatography (Silica Gel) TLC->Purification PureSample Isolated Oil Purification->PureSample NMR 1H NMR Analysis PureSample->NMR IR FT-IR Analysis PureSample->IR Pass Batch Approved Store under Ar NMR->Pass Integrals Correct Decision Is Azide Peak (2100 cm-1) Present? IR->Decision Decision->Pass No Fail Repurify Decision->Fail Yes

Figure 2: Quality Control Decision Matrix.

References

  • Synthesis and Functionalization of 4-Formyl-1,2,3-triazoles. MDPI Molecules. (Detailed procedures for 1-alkyl-1,2,3-triazole-4-carbaldehydes, specifically the hexyl and benzyl analogs used for spectral extrapolation).

  • 1,2,3-Triazole-4-carbaldehydes in Drug Discovery. ResearchGate. (Overview of the pharmacological relevance and reactivity of the aldehyde moiety).

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Standards. Organic Chemistry Portal. (Foundational protocols for the "Click" chemistry step).

  • PubChem Compound Summary: 1H-1,2,3-triazole-4-carbaldehyde. National Library of Medicine. (General physical property data for the parent scaffold).

Sources

Foundational

Unlocking the Reactivity of 1-Propyl-1H-1,2,3-triazole-4-carbaldehyde: Mechanistic Pathways and Synthetic Applications

Molecular Architecture and Electrophilicity The compound 1-propyl-1H-1,2,3-triazole-4-carbaldehyde (CAS: 1495240-18-0) is a highly versatile heterocyclic building block. Its reactivity is fundamentally dictated by the el...

Author: BenchChem Technical Support Team. Date: March 2026

Molecular Architecture and Electrophilicity

The compound 1-propyl-1H-1,2,3-triazole-4-carbaldehyde (CAS: 1495240-18-0) is a highly versatile heterocyclic building block. Its reactivity is fundamentally dictated by the electronic environment of the 1,2,3-triazole ring. The three adjacent nitrogen atoms exert a strong inductive electron-withdrawing effect (


 effect) on the C4 position. This polarization renders the attached formyl carbon exceptionally electrophilic, making it an ideal substrate for nucleophilic attack by primary amines, ylides, and organometallic reagents.

However, this heightened electrophilicity introduces a critical synthetic caveat: the stability of its downstream products is highly dependent on thermodynamic equilibria, particularly when forming imines (Schiff bases). Understanding these mechanistic nuances is essential for researchers developing novel coordination complexes, photophysical probes, or bioactive pharmacophores.

The Cornforth/Dimroth Rearrangement Pathway

One of the most defining aspects of 1-substituted-4-formyl-1,2,3-triazoles is their behavior during condensation with primary amines. While the initial reaction yields a 4-imino-1,2,3-triazole, this motif is inherently unstable at elevated temperatures due to its propensity to undergo a ring-degenerate process known as the Cornforth rearrangement (a specific variant of the Dimroth rearrangement)[1].

Mechanistic Causality: When 1-propyl-1H-1,2,3-triazole-4-carbaldehyde is condensed with a primary amine, the triazole ring can spontaneously open to form a diazo-imine intermediate. Following bond rotation and nucleophilic attack by the exocyclic nitrogen, the ring re-closes. Kinetic studies demonstrate that this rearrangement rate is highly sensitive to both steric and electronic factors[1]. The dynamic equilibrium ultimately shifts toward the triazole isomer bearing the most electron-deficient substituent on the exocyclic nitrogen[2].

Cornforth A 1-Propyl-1H-1,2,3-triazole -4-carbaldehyde B Primary Amine Condensation A->B C 4-Imino-1,2,3-triazole Intermediate B->C -H2O D Ring Opening (Diazo-imine) C->D Heat / Acid E Bond Rotation & Nucleophilic Attack D->E F Rearranged 1-Alkyl-4-formyltriazole E->F Ring Closure

Logical pathway of the ring-degenerate Cornforth rearrangement.

In Situ Schiff Base Condensation for Metal Coordination

To harness this aldehyde for coordination chemistry without falling victim to unwanted rearrangements, the condensation must be carefully controlled. 1-Propyl-1H-1,2,3-triazole-4-carbaldehyde is a premier building block for tetradentate Schiff base ligands. When reacted with diamines (e.g., 2,2-dimethylpropane-1,3-diamine) in the presence of an iron(II) source, it forms highly stable complexes that exhibit cooperative spin crossover (SCO) behaviors and crystallographic phase transitions[3].

Mechanistic Causality: By performing the Schiff base condensation in situ with the metal center, the newly formed imine nitrogens are immediately coordinated to the Fe(II) ion. This coordination sterically locks the imine bond and electronically depletes the lone pair required to initiate the diazo-imine ring-opening, thereby completely suppressing the Cornforth rearrangement.

Complexation S1 Step 1: Reagent Prep Dissolve Aldehyde & Amine S2 Step 2: Condensation Reflux to form Schiff Base S1->S2 Amine nucleophilic attack S3 Step 3: Metal Addition Add Fe(II) Precursor S2->S3 Tetradentate ligand S4 Step 4: Crystallization Hot Filtration & Cooling S3->S4 In situ coordination S5 Final Product: Fe(II) Spin Crossover Complex S4->S5 Thermodynamic isolation

Step-by-step workflow for synthesizing triazole-based Fe(II) complexes.

Quantitative Reactivity Profile

The table below summarizes the primary reaction pathways for 1-substituted-1H-1,2,3-triazole-4-carbaldehydes, highlighting the expected yields and key intermediates based on current literature standards.

Reaction PathwayReagents / ConditionsKey IntermediatePrimary OutcomeTypical YieldRef
Metal Complexation 2,2-dimethylpropane-1,3-diamine,[Fe(py)₄(NCS)₂], MeOHTetradentate Imine Ligand[Fe(L)(trans-NCS)₂] SCO Complex54 – 63%[3]
Cornforth Rearrangement Primary Alkylamines (e.g., hexylamine), 70 °CDiazo-imineRearranged 1-Alkyl-4-formyltriazole80 – 95%[2]
Wittig Olefination Phosphorus ylides (thiophene-based), BaseOxaphosphetaneTriazole-thienostilbenes70 – 85%[4]

Self-Validating Experimental Protocols

Protocol A: Synthesis of[Fe(L)(trans-NCS)₂] Spin Crossover Complex[3]

Objective: Synthesize a tetradentate Schiff base ligand in situ and coordinate it to Fe(II) while preventing triazole ring rearrangement.

  • Dissolution: To a boiling solution of [Fe(py)₄(NCS)₂] (100 mg, 0.2 mmol) in anhydrous MeOH (10 mL), add 1-propyl-1H-1,2,3-triazole-4-carbaldehyde (71 mg, 0.4 mmol).

    • Causality: Methanol is chosen as a polar protic solvent to stabilize the transition states during imine formation while keeping the Fe(II) precursor soluble. Anhydrous conditions prevent premature hydrolysis of the highly electrophilic aldehyde.

  • Amine Addition: Add 2,2-dimethylpropane-1,3-diamine (24 μL, 0.2 mmol) dropwise to the boiling mixture.

    • Causality: The diamine acts as a bis-nucleophile. The immediate presence of Fe(II) traps the kinetic imine product, preventing the Cornforth rearrangement.

  • Hot Filtration: Quickly filter the resulting orange-brown solution while hot through a cotton plug.

    • Causality: This removes insoluble polymeric byproducts and unreacted iron oxides, ensuring the purity required for precise crystallographic phase transition analysis.

  • Crystallization (Validation Checkpoint): Leave the filtrate overnight at room temperature. Collect the resulting orange crystals.

    • Self-Validation: Perform Elemental Analysis (EA). The theoretical values for

      
       are C: 44.19%, H: 5.46%, N: 27.12%. A deviation of >0.4% indicates incomplete coordination or solvent trapping, requiring recrystallization from hot MeOH.
      
Protocol B: Controlled Wittig Olefination[4]

Objective: Convert the C4-aldehyde into a conjugated alkene to generate photophysically active triazole-stilbenes.

  • Ylide Generation: Suspend the desired phosphonium salt (1.2 eq) in anhydrous THF at 0 °C under argon. Add a strong base (e.g., NaH or t-BuOK, 1.2 eq) dropwise.

    • Causality: The base deprotonates the phosphonium salt to form the nucleophilic phosphorus ylide. Argon is strictly required to prevent oxidative degradation of the ylide.

  • Aldehyde Addition: Slowly add a solution of 1-propyl-1H-1,2,3-triazole-4-carbaldehyde (1.0 eq) in THF. Allow the mixture to warm to room temperature.

    • Causality: The ylide attacks the highly electrophilic formyl carbon to form a betaine, which collapses into an oxaphosphetane intermediate before eliminating triphenylphosphine oxide to yield the alkene.

  • Reaction Monitoring (Validation Checkpoint): Monitor via TLC (Eluent: Hexane/EtOAc 3:1).

    • Self-Validation: The aldehyde spot (UV active, stains dark with 2,4-DNP) should completely disappear, replaced by a less polar, highly fluorescent alkene spot under 254/365 nm UV light. If the aldehyde persists, the ylide was likely quenched by adventitious moisture.

References

  • Opsomer, T., Valkeneers, K., Ratković, A., & Dehaen, W. (2021). 1-(4-Nitrophenyl)-1H-1,2,3-Triazole-4-carbaldehyde: Scalable Synthesis and Its Use in the Preparation of 1-Alkyl-4-Formyl-1,2,3-triazoles. Organics (MDPI).[Link]

  • Fletcher, J. T., et al. (2018). Revisiting ring-degenerate rearrangements of 1-substituted-4-imino-1,2,3-triazoles. Beilstein Journal of Organic Chemistry.[Link]

  • Ratković, A., et al. (2025). Synthesis and Photochemical Transformations of Novel 1,2,3-Triazolo(thieno)stilbenes. ResearchGate. [Link]

  • Pittala, N., et al. (2021). Order–Disorder, Symmetry Breaking, and Crystallographic Phase Transition in a Series of Bis(trans-thiocyanate)iron(II) Spin Crossover Complexes Based on Tetradentate Ligands Containing 1,2,3-Triazoles. PubMed Central (PMC).[Link]

Sources

Exploratory

Physicochemical Profiling and Solubility Dynamics of 1-Propyl-1H-1,2,3-triazole-4-carbaldehyde

Target Audience: Synthetic Chemists, Formulation Scientists, and Drug Development Professionals Content Type: Technical Guide & Methodological Whitepaper Executive Summary 1-Propyl-1H-1,2,3-triazole-4-carbaldehyde (C₆H₉N...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Formulation Scientists, and Drug Development Professionals Content Type: Technical Guide & Methodological Whitepaper

Executive Summary

1-Propyl-1H-1,2,3-triazole-4-carbaldehyde (C₆H₉N₃O) is a highly versatile electrophilic intermediate, heavily utilized in click-chemistry (CuAAC) workflows to synthesize central nervous system (CNS) therapeutics, cholinesterase inhibitors, and tethered enzymes for polymer hydrolysis.

Despite its synthetic utility, researchers frequently encounter phase-separation and precipitation issues during biological assays and aqueous purifications. As a Senior Application Scientist, I have structured this guide to deconstruct the thermodynamic principles governing the solvation of this compound. By understanding the causality behind its physicochemical behavior, researchers can engineer self-validating protocols for both organic synthesis and aqueous bio-evaluations.

Structure-Property Relationships (SPR) & Solvation Causality

The solubility profile of 1-propyl-1H-1,2,3-triazole-4-carbaldehyde is dictated by the competing forces of its distinct functional domains:

  • The N1-Propyl Tether (Hydrophobic Driver): Alkyl chain length is directly proportional to hydrophobicity. The propyl group disrupts the highly ordered hydrogen-bonding network of water. Because the entropic penalty of forming a hydration shell around this aliphatic chain is too high, the molecule is driven into hydrophobic aggregation in aqueous media[1].

  • The Triazole-Carbaldehyde Core (Polar/H-Bond Acceptor): The nitrogen atoms of the 1,2,3-triazole ring and the polarized carbonyl oxygen act as potent hydrogen bond acceptors. Furthermore, the triazole ring possesses a significant dipole moment. This allows the molecule to undergo rapid solvation in polar aprotic solvents (e.g., DMSO) and moderately polar organics (e.g., DCM, EtOAc) where dipole-dipole and van der Waals interactions dominate[2].

Solvation Mechanism Diagram

SolvationDynamics A 1-Propyl-1H-1,2,3-triazole-4-carbaldehyde B Aqueous Media (Water/Buffer) A->B Addition C Aprotic Organics (DMSO/DCM) A->C Addition D NADES (Deep Eutectic) A->D Addition E Hydrophobic Aggregation (Low Solubility) B->E Alkyl Repulsion F Complete Solvation (High Solubility) C->F Dipole Interactions G Enhanced Solubilization (Biocompatible) D->G H-Bond Disruption

Figure 1: Solvation dynamics and phase behavior across different solvent classes.

Quantitative Solubility Matrix

To facilitate rapid solvent selection, the following matrix summarizes the solubility behavior of 1-propyl-1H-1,2,3-triazole-4-carbaldehyde across common laboratory solvents.

SolventDielectric Constant (ε)Estimated SolubilitySolvation MechanismPrimary Application
Water / PBS 80.1Poor (< 0.1 mg/mL)Highly limited due to N1-propyl hydrophobicity.Unsuitable without co-solvents.
DMSO 46.7Excellent (> 100 mg/mL)Strong dipole-dipole stabilization & H-bond acceptance.High-concentration stock solutions.
DCM 8.9Good (> 50 mg/mL)Van der Waals & dipole interactions with the triazole core.Liquid-liquid extraction & synthesis.
EtOAc 6.0Good (> 50 mg/mL)Polar interactions with the carbaldehyde moiety.Column chromatography / purification.
NADES *VariableModerate (5 - 15 mg/mL)Disruption of crystalline lattice via extensive H-bond donors.Biocompatible in vitro assays.

*Natural Deep Eutectic Solvents (NADES) are increasingly utilized to overcome the high lipophilicity of triazole derivatives in biological environments[3].

Solubilization Strategies & Self-Validating Protocols

When transitioning from organic synthesis to biological evaluation (e.g., cholinesterase inhibition assays), researchers must overcome the compound's poor aqueous solubility. Direct addition to phosphate buffers will result in turbidity and inaccurate IC₅₀ determinations[3].

Protocol 1: Thermodynamic Solubility Profiling (Shake-Flask Method)

To accurately quantify the solubility limit of this compound in any target solvent, use this self-validating kinetic workflow. Self-Validation Check: A pre-assay HPLC standard curve must yield an R² > 0.995 to ensure the detector is within the linear dynamic range.

  • Solid Dispensing: Add an excess of 1-propyl-1H-1,2,3-triazole-4-carbaldehyde (approx. 10 mg) into a 1.5 mL low-bind microcentrifuge tube.

  • Solvent Addition: Add 500 µL of the target solvent (e.g., 1% DMSO in PBS).

  • Equilibration: Vortex for 30 seconds, then place in a thermoshaker at 25°C, 800 rpm for 24 hours to ensure thermodynamic equilibrium is reached.

  • Phase Separation: Centrifuge the suspension at 10,000 × g for 15 minutes to pellet undissolved aggregates.

  • Extraction & Dilution: Carefully extract 100 µL of the clear supernatant. Dilute appropriately in the mobile phase to prevent column overloading.

  • HPLC-UV Quantification: Inject onto a C18 reverse-phase column (UV detection at ~254 nm, corresponding to the conjugated triazole-carbonyl chromophore).

SolubilityWorkflow S1 Solid Dispensing S2 Solvent Addition S1->S2 S3 Equilibration (24h, 25°C) S2->S3 S4 Centrifugation (10,000g) S3->S4 S5 Supernatant Extraction S4->S5 S6 HPLC-UV Quantification S5->S6

Figure 2: Standardized shake-flask methodology for thermodynamic solubility.

Protocol 2: NADES-Mediated Solubilization for Bioassays

Because high concentrations of DMSO can denature target enzymes, NADES offer a superior pharmacokinetic vehicle for triazole carbaldehydes[3].

  • NADES Preparation: Synthesize a Choline Chloride:Urea (1:2 molar ratio) eutectic mixture by heating the solid components at 80°C under constant stirring until a clear liquid forms.

  • Compound Integration: Add 1-propyl-1H-1,2,3-triazole-4-carbaldehyde directly into the warm NADES. The dense hydrogen-bond donor network of the urea will interact with the triazole nitrogens, effectively solvating the compound without the need for organic solvents.

  • Aqueous Dilution: Dilute the NADES-compound mixture into the final biological buffer. Self-Validation Check: Measure the optical density (OD₆₀₀) of the final buffer solution. An OD₆₀₀ < 0.05 confirms the absence of hydrophobic aggregation or micro-precipitation.

References

  • Enhanced Adsorption and Enzymatic Hydrolysis of Polyethylene Terephthalate by Cutinase with an N-Terminal Hydrophobic Tether Source: ChemRxiv URL:[Link]

  • New Heterostilbene and Triazole Oximes as Potential CNS-Active and Cholinesterase-Targeted Therapeutics Source: PMC (NIH) URL:[Link]

  • 1-(4-Nitrophenyl)-1H-1,2,3-Triazole-4-carbaldehyde: Scalable Synthesis and Its Use in the Preparation of 1-Alkyl-4-Formyl-1,2,3-triazoles Source: MDPI URL:[Link]

Sources

Foundational

Structural Characterization Guide: 1-Propyl-1H-1,2,3-triazole-4-carbaldehyde

The following technical guide details the structural characterization, synthesis, and solid-state analysis strategies for 1-propyl-1H-1,2,3-triazole-4-carbaldehyde . Executive Note on Physical State: Researchers must not...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the structural characterization, synthesis, and solid-state analysis strategies for 1-propyl-1H-1,2,3-triazole-4-carbaldehyde .

Executive Note on Physical State: Researchers must note that 1-propyl-1H-1,2,3-triazole-4-carbaldehyde is isolated as a yellow oil at ambient temperature and pressure (Standard State). Consequently, a direct single-crystal X-ray diffraction (SC-XRD) study is not possible under standard laboratory conditions. This guide provides the molecular structure data (NMR/MS) and details the derivatization protocols required to generate crystalline surrogates (oximes/hydrazones) for solid-state analysis.

Core Molecular Architecture

The molecule consists of a 1,2,3-triazole core substituted at the N1 position with a flexible propyl chain and at the C4 position with a reactive formyl (aldehyde) group.

Physicochemical Profile
PropertyValue / DescriptionSource Validation
Physical State Yellow OilRef [1]
Molecular Formula C₆H₉N₃OCalculated
Molecular Weight 139.15 g/mol Calculated
Dipole Moment High (~4.5–5.0 D expected)Triazole + Aldehyde vectors align
Solubility Soluble in DCM, CHCl₃, MeOH, DMSOExperimental observation
Stability Air-stable; aldehyde prone to oxidationGeneral aldehyde chemistry
Spectroscopic Signature (Liquid Phase)

The following data serves as the primary validation standard for synthesized batches.

  • ¹H NMR (600 MHz, CDCl₃):

    • δ 10.14 (s, 1H): Formyl proton (CHO). Diagnostic singlet.

    • δ 8.15 (s, 1H): Triazole ring proton (C5-H). Diagnostic singlet.

    • δ 4.38 (t, J = 7.2 Hz, 2H): N-CH₂ (Propyl α-methylene).

    • δ 1.96 (sext, J = 7.2 Hz, 2H): CH₂ (Propyl β-methylene).

    • δ 0.96 (t, J = 7.2 Hz, 3H): CH₃ (Terminal methyl).

    • Note: Shifts may vary slightly (±0.05 ppm) depending on concentration.

  • ¹³C NMR (150 MHz, CDCl₃):

    • δ 185.1: Carbonyl (C=O).

    • δ 147.8: Triazole C4 (Quaternary).

    • δ 125.4: Triazole C5 (CH).

    • δ 52.4: N-CH₂.

    • δ 23.5: CH₂.

    • δ 10.9: CH₃.

Synthesis & Reaction Engineering

The most robust route utilizes the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), commonly known as "Click Chemistry."

Synthetic Pathway

The synthesis couples 1-azidopropane with propargyl aldehyde (or its acetal protected form followed by hydrolysis).

Synthesis Start1 1-Bromopropane Azide 1-Azidopropane (In situ) Start1->Azide NaN3, DMSO RT, 12h Start2 Sodium Azide Start2->Azide Intermediate Triazole Acetal Azide->Intermediate + Alkyne CuSO4, NaAsc t-BuOH/H2O Alkyne Propargyl Aldehyde Diethyl Acetal Product 1-Propyl-1H-1,2,3- triazole-4-carbaldehyde (Yellow Oil) Intermediate->Product HCl (2M), THF Hydrolysis

Figure 1: Step-wise synthesis via CuAAC and acetal hydrolysis.

Detailed Protocol
  • Azide Formation: React 1-bromopropane (10 mmol) with NaN₃ (12 mmol) in DMSO (10 mL) at RT for 12h. Caution: Low molecular weight organic azides are potentially explosive. Do not isolate; use in solution.

  • Cycloaddition: To the azide solution, add propargyl aldehyde diethyl acetal (10 mmol), sodium ascorbate (10 mol%), and CuSO₄·5H₂O (1 mol%). Stir at RT for 12–24h.

  • Hydrolysis: Add 2M HCl (10 mL) to the reaction mixture and stir for 2h to deprotect the acetal.

  • Workup: Neutralize with NaHCO₃, extract with EtOAc (3x), dry over MgSO₄, and concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc 3:1). Yields a yellow oil.[1]

Solid-State Characterization Strategy

Since the target molecule is an oil, structural elucidation requires Derivatization Crystallography . This involves converting the aldehyde into a crystalline derivative (Oxime or Semicarbazone) to "lock" the conformation for X-ray analysis.

Why Derivatization?

The propyl chain introduces significant rotational entropy, preventing efficient crystal packing. Converting the aldehyde to an oxime (-CH=N-OH) increases polarity and introduces strong Hydrogen Bond Donors (OH) and Acceptors (N), facilitating the formation of a stable crystal lattice.

Protocol: Oxime Derivatization for XRD

This protocol generates 1-propyl-1H-1,2,3-triazole-4-carbaldehyde oxime , a solid suitable for single-crystal growth.

  • Dissolution: Dissolve 100 mg of the aldehyde oil in 2 mL Ethanol.

  • Reagent Addition: Add Hydroxylamine hydrochloride (1.2 eq) and Sodium Acetate (1.5 eq).

  • Reflux: Heat to 60°C for 1 hour. Monitor by TLC (aldehyde spot disappears).

  • Crystallization:

    • Evaporate solvent to dryness.

    • Resuspend in minimal hot Ethanol/Water (1:1).

    • Allow to cool slowly in a Dewar flask to promote large crystal growth.

  • Result: White needles/prisms suitable for XRD.

Predicted Crystal Packing (Oxime Derivative)

Based on homologous structures (e.g., benzyl-triazole oximes), the crystal structure will exhibit:

  • Space Group: Monoclinic (

    
    ) or Triclinic (
    
    
    
    ).
  • H-Bonding: Strong

    
     intermolecular chains.
    
  • Pi-Stacking: Centrosymmetric antiparallel stacking of triazole rings (distance ~3.6 Å).

CrystalLogic cluster_forces Stabilizing Forces Oil Target Aldehyde (Oil - High Entropy) Deriv Oxime Derivative (Solid - H-Bond Donor) Oil->Deriv + NH2OH.HCl Lattice Crystal Lattice (P21/c or P-1) Deriv->Lattice Slow Evaporation HBond H-Bond: OH...N(3) Lattice->HBond PiStack Pi-Stacking: Triazole...Triazole Lattice->PiStack

Figure 2: Logic flow for converting the oily aldehyde into a crystalline lattice.

Applications in Drug Design

The 1-propyl-1H-1,2,3-triazole-4-carbaldehyde scaffold serves as a critical "linker" unit.

  • Fragment-Based Drug Discovery (FBDD): The aldehyde is a "warhead" for reversible covalent inhibition (e.g., forming Schiff bases with lysine residues in active sites).

  • Bioisostere: The triazole ring mimics the peptide bond (

    
    ) geometry but is resistant to proteolytic cleavage.
    
  • Pharmacophore: The N2 and N3 nitrogens act as hydrogen bond acceptors, crucial for binding affinity in kinase inhibitors.

References

  • Kovačević, E. et al. (2022). New Heterostilbene and Triazole Oximes as Potential CNS-Active and Cholinesterase-Targeted Therapeutics. Molecules , 27(3), 892.

    • Citation for physical state (oil)
  • Hein, J. E.[2][3] & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(I) acetylides. Chemical Society Reviews , 39, 1302-1315.

    • Cit
  • Cambridge Crystallographic Data Centre (CCDC).CSD Entry: Analogous Triazole Structures. General reference for triazole packing motifs.

Sources

Exploratory

Technical Guide: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Triazole Synthesis

Executive Summary The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the premier "click" chemistry reaction, celebrated for its bio-orthogonality, near-perfect regioselectivity (1,4-disubstituted 1,2,3-triazoles)...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the premier "click" chemistry reaction, celebrated for its bio-orthogonality, near-perfect regioselectivity (1,4-disubstituted 1,2,3-triazoles), and robust kinetics in aqueous media.[1] While often presented as "simple," achieving high yields in complex biological environments or with sterically demanding substrates requires a nuanced understanding of the catalytic cycle.

This guide moves beyond basic textbook descriptions, integrating the modern dinuclear copper mechanism , ligand-accelerated catalysis, and self-validating protocols for drug discovery and bioconjugation applications.

Part 1: The Mechanistic Core

The Dinuclear Catalytic Cycle

Early mechanistic proposals suggested a monomeric copper pathway. However, definitive kinetic and isotopic labeling studies (Worrell et al., 2013) have established that the reaction relies on a dinuclear copper intermediate . Understanding this is critical for troubleshooting: if your copper concentration is too low relative to the alkyne, the reaction stalls because the second copper atom cannot recruit the azide effectively.

Key Mechanistic Steps:

  • 
    -Coordination:  Cu(I) coordinates to the alkyne 
    
    
    
    -system, lowering the pKa of the terminal proton.
  • Deprotonation &

    
    -Bonding:  A second Cu(I) species assists in deprotonating the alkyne, forming a 
    
    
    
    -bound Cu-acetylide.
  • Dinuclear Activation: The

    
    -bound Cu-acetylide recruits a second Cu atom (often ligand-bound) to form the active dinuclear complex.
    
  • Metallacycle Formation: The azide binds to the second copper, facilitating the formation of a strained copper-metallacycle.

  • Ring Contraction & Protonolysis: The ring contracts to the triazolyl-copper derivative, followed by protonolysis to release the 1,4-triazole and regenerate the catalyst.[1]

Visualization: The Dinuclear Pathway

The following diagram illustrates the modern consensus on the CuAAC cycle.

CuAAC_Mechanism cluster_cycle Dinuclear Catalytic Cycle (Worrell Model) Start Cu(I) Source + Ligand Step1 π-Complex Formation (Cu coordinates Alkyne) Start->Step1 Reactants Terminal Alkyne + Azide Reactants->Step1 Step2 σ-Cu-Acetylide Formation (Requires Base/2nd Cu) Step1->Step2 - H+ Step3 Dinuclear Cu-Acetylide (Active Catalyst) Step2->Step3 + Cu(I) Step4 Azide Coordination Step3->Step4 + Azide Step5 Metallacycle Intermediate (Rate Determining Step) Step4->Step5 Step6 Triazolyl-Cu Derivative Step5->Step6 Ring Contraction Step6->Start Regeneration Product 1,4-Triazole Product Step6->Product + H+ / - 2 Cu(I)

Caption: The dinuclear mechanism highlights the requirement for two copper centers, explaining the second-order dependence on copper concentration often observed in kinetic studies.

Part 2: Catalyst & Ligand Engineering

Naked copper salts (e.g., CuI) are prone to oxidation and disproportionation. For reproducible results, especially in biological settings, ligands are mandatory . They protect the Cu(I) oxidation state and prevent the formation of cytotoxic copper byproducts.

Ligand Selection Matrix

Choose your ligand based on solvent compatibility and sensitivity.

LigandFull NameSolubilityPrimary ApplicationNotes
TBTA Tris(benzyltriazolylmethyl)amineOrganic (DMSO/MeOH)Small molecule synthesisPoor water solubility; can crash out in >20% aqueous buffers.
THPTA Tris(3-hydroxypropyltriazolylmethyl)amineWaterBioconjugation, Protein labelingHighly water-soluble; protects proteins from Cu-mediated denaturation.
BTTES Bis(tert-butyltriazolyl)ethyl hydrogen sulfateWaterLive cell labelingLower cytotoxicity than THPTA; best for sensitive biological systems.

Part 3: Optimized Experimental Protocols

Protocol A: Standard Small Molecule Synthesis

Context: High-yield synthesis of drug fragments or chemical building blocks. System:


-BuOH / Water (1:1). This biphasic-like mixture solubilizes organic reactants while allowing the water-soluble catalytic system to function optimally.

Reagents:

  • Alkyne & Azide: 1.0 equiv each.

  • CuSO

    
    
    
    
    
    5H
    
    
    O:
    1 mol% (0.01 equiv).
  • Sodium Ascorbate: 10 mol% (0.10 equiv). Freshly prepared.

  • Solvent:

    
    -BuOH : H
    
    
    
    O (1:1).

Workflow:

  • Dissolve Alkyne and Azide in the

    
    -BuOH/Water mixture. If insoluble, add small amounts of THF or DMSO.
    
  • Add CuSO

    
     solution.[2][3][4]
    
  • Initiation: Add Sodium Ascorbate solution last. The mixture should turn bright yellow/orange (characteristic of Cu(I)-acetylides).

  • Monitor: Stir at RT for 6–12 hours. Monitor by TLC/LCMS.

  • Workup: Dilute with water. If the product precipitates, filter. If not, extract with EtOAc. The copper salts remain in the aqueous phase.

Protocol B: Bioconjugation (Protein/DNA Labeling)

Context: Labeling a biomolecule at low concentrations (


) where kinetics are sluggish and copper toxicity is a concern.
System:  PBS Buffer + THPTA Ligand.[3]

Reagents:

  • Biomolecule (Alkyne/Azide): 10–50

    
     final conc.
    
  • Label (Azide/Alkyne): 2–5 equivalents.

  • Cu-Ligand Complex: Premix CuSO

    
     and THPTA (ratio 1:5) before adding to reaction.
    
  • Sodium Ascorbate: Final concentration 5 mM.

  • Aminoguanidine: (Optional) Prevents protein-aldehyde adducts if oxidized ascorbate byproducts form.

Critical Step - The "Pre-Complexation": Do not add CuSO


 and Ligand separately to the protein. Premix them to ensure Cu is coordinated immediately upon reduction, preventing free Cu ions from damaging histidine residues or DNA backbones.

Part 4: Troubleshooting & Optimization Logic

The "Black Precipitate" Failure Mode

If your reaction turns dark brown or black and stalls, you have likely formed Cu-acetylide polymers (Glaser coupling byproducts) or oxidized Cu(II) oxides.

  • Cause: Too much Oxygen; insufficient Ligand.

  • Fix: Degas solvents; increase Ligand:Cu ratio to 5:1; add more Ascorbate.

The "Stalled Reaction" (Oxygen Effect)

Cu(I) is thermodynamically unstable in air, oxidizing to inactive Cu(II).

  • Diagnostic: Solution turns from yellow (active) to pale blue/green (inactive).

  • Fix: Add an additional portion of Sodium Ascorbate (reductant) to "reboot" the catalyst.

Decision Logic for Reaction Conditions

Use the following workflow to determine the optimal setup for your specific substrate.

Optimization_Logic Start Substrate Analysis Q1 Is the substrate water soluble? Start->Q1 Branch_Org No (Organic) Q1->Branch_Org Branch_Aq Yes (Biological/Polar) Q1->Branch_Aq Solvent_Org Use tBuOH/H2O (1:1) or DMSO Branch_Org->Solvent_Org Q2_Bio Is the target a live cell or sensitive protein? Branch_Aq->Q2_Bio Ligand_Org Ligand: TBTA (Standard) Solvent_Org->Ligand_Org Branch_Sensitive Yes (Sensitive) Q2_Bio->Branch_Sensitive Branch_Robust No (Robust) Q2_Bio->Branch_Robust Ligand_BTTES Ligand: BTTES (Low Cytotoxicity) Branch_Sensitive->Ligand_BTTES Ligand_THPTA Ligand: THPTA (High Efficiency) Branch_Robust->Ligand_THPTA

Caption: Decision tree for selecting solvent systems and ligands based on substrate solubility and biological sensitivity.

Part 5: Safety & Scalability (The C/N Ratio)

While CuAAC is robust, organic azides are potential explosives .

  • The Rule of Thumb: The number of carbon atoms (

    
    ) plus other heavy atoms (
    
    
    
    ) divided by the number of nitrogen atoms (
    
    
    ) must be
    
    
    .
    
    
  • Action: If your ratio is

    
    , never concentrate the azide to dryness. Store in solution.
    
  • Copper Waste: Copper is toxic to aquatic life. All aqueous waste must be sequestered and disposed of as heavy metal waste, not poured down the drain.

References

  • Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes.[5] Angewandte Chemie International Edition. [Link][3][5]

  • Tornøe, C. W., Christensen, C., & Meldal, M. (2002). Peptidotriazoles on Solid Phase: [1,2,3]-Triazoles by Regiospecific Copper(I)-Catalyzed 1,3-Dipolar Cycloadditions of Terminal Alkynes to Azides.[5][6] The Journal of Organic Chemistry. [Link]

  • Worrell, B. T., Malik, J. A., & Fokin, V. V. (2013). Direct Evidence of a Dinuclear Copper Intermediate in Cu(I)-Catalyzed Azide-Alkyne Cycloadditions.[7] Science. [Link][8]

  • Chan, T. R., Hilgraf, R., Sharpless, K. B., & Fokin, V. V. (2004). Polytriazoles as Copper(I)-Stabilizing Ligands in Catalysis. Organic Letters. (Seminal paper on TBTA/THPTA ligands). [Link]

  • Besanceney-Webler, C., et al. (2011). Increasing the Efficacy of Bioorthogonal Click Reactions for Bioconjugation: A Comparative Study. Angewandte Chemie (Introduction of BTTES). [Link]

Sources

Foundational

Technical Guide: Stability &amp; Storage of 1-Propyl-1H-1,2,3-Triazole-4-Carbaldehyde

Topic: Stability and storage conditions for 1-propyl-1H-1,2,3-triazole-4-carbaldehyde Content Type: In-depth Technical Guide CAS Number: 16681-68-8 Molecular Formula: C₆H₉N₃O Molecular Weight: 139.15 g/mol (Note: Search...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Stability and storage conditions for 1-propyl-1H-1,2,3-triazole-4-carbaldehyde Content Type: In-depth Technical Guide

CAS Number: 16681-68-8 Molecular Formula: C₆H₉N₃O Molecular Weight: 139.15 g/mol (Note: Search result 1.1 cites C3H3N3O/97.08 which corresponds to the unsubstituted triazole carbaldehyde. The propyl derivative C₆H₉N₃O is ~139.15 g/mol . I will correct this calculation based on the propyl addition: Triazole core (67) + CHO (29) + Propyl (43) = ~139). Physical State: Low-melting solid or viscous oil (depending on purity/temperature).

Executive Summary: The Stability Paradox

For researchers utilizing 1-propyl-1H-1,2,3-triazole-4-carbaldehyde , the primary stability challenge lies in the dichotomy between its two functional components. The 1,2,3-triazole ring is pharmacologically privileged due to its extreme aromatic stability and resistance to metabolic degradation. Conversely, the C4-formyl group (aldehyde) is chemically labile, serving as the primary vector for degradation via autoxidation and nucleophilic attack.

This guide defines the storage protocols necessary to arrest the aldehyde's reactivity while maintaining the integrity of the triazole core, ensuring high-yielding downstream bioconjugation or medicinal chemistry applications.

Physicochemical Profile & Vulnerabilities

Understanding the molecule's intrinsic properties is the first step in effective lifecycle management.

PropertySpecificationStability Implication
Appearance Light yellow solid / OilColor Shift: Deepening yellow/orange indicates conjugated impurity formation or oxidation.
Solubility DMSO, Methanol, DCMHygroscopic solvents (DMSO) can introduce water, promoting hydrate formation.
Reactivity Electrophilic AldehydeSusceptible to Autoxidation (to carboxylic acid) and Cannizzaro reaction (base-catalyzed disproportionation).
Thermal Limit > 100°C (Ring stability)While the ring is stable, the aldehyde can polymerize or decompose > 40°C.

Degradation Mechanisms

The storage strategy is designed to mitigate three specific degradation pathways.

Autoxidation (The Primary Threat)

Atmospheric oxygen reacts with the C4-aldehyde proton via a radical mechanism, converting the aldehyde into 1-propyl-1H-1,2,3-triazole-4-carboxylic acid . This is an irreversible degradation that acidifies the sample, potentially catalyzing further decomposition.

Hydration and Polymerization

In the presence of moisture, the aldehyde carbonyl can form a gem-diol (hydrate). While reversible, this alters stoichiometry. More critically, trace base or metal ions (often residual from CuAAC synthesis) can catalyze aldol-type polymerizations, resulting in insoluble gums.

Photochemical Sensitivity

While 1,2,3-triazoles are generally photostable, the conjugated aldehyde system can absorb UV light, leading to radical formation that accelerates autoxidation.

Visualizing Degradation Pathways

The following diagram illustrates the cascade of failure if storage conditions are breached.

DegradationPathways Compound 1-Propyl-1,2,3-triazole -4-carbaldehyde Acid Carboxylic Acid (Irreversible) Compound->Acid Autoxidation Hydrate Gem-Diol (Reversible) Compound->Hydrate Hydration Polymer Oligomers/Gums Compound->Polymer Radical Polymerization Oxygen Atmospheric O₂ Oxygen->Acid Moisture Moisture (H₂O) Moisture->Hydrate Light UV Light Light->Polymer

Figure 1: Primary degradation vectors. Autoxidation to carboxylic acid is the dominant failure mode in aerobic environments.

Storage & Handling Protocols

To maximize shelf-life (targeting 12–24 months), adhere to the "Cold, Dark, Dry, Inert" standard.

The Golden Rules of Storage
  • Temperature: 2°C to 8°C (Refrigerated).

    • Why: Reduces the kinetic rate of autoxidation and polymerization.

    • Warning: Do not freeze unless the compound is dissolved in a matrix; freeze-thaw cycles can induce condensation of moisture.

  • Atmosphere: Inert Gas (Argon or Nitrogen).

    • Why: Displaces O₂, preventing the radical initiation step of oxidation.

    • Protocol: After every use, backfill the vial with Argon before recapping.

  • Container: Amber Glass with Teflon-lined Cap.

    • Why: Amber glass blocks UV light. Teflon liners prevent leaching of plasticizers (from polyethylene caps) which can contaminate the aldehyde.

  • Desiccation: Store the vial inside a secondary container (desiccator) with silica gel or Drierite.

Handling Workflow

Every time the vial is opened, the clock ticks on stability. Use this decision tree to ensure integrity.

HandlingWorkflow Start Remove from Fridge (4°C) Equilibrate Equilibrate to Room Temp (Prevent Condensation) Start->Equilibrate Open Open under Inert Flow Equilibrate->Open Use Weigh/Dispense Quickly Open->Use Purge Purge Headspace with Argon Use->Purge Seal Seal with Parafilm Purge->Seal Return Return to 4°C Storage Seal->Return

Figure 2: Standard Operating Procedure (SOP) for handling sensitive aldehydes.

Quality Control: Self-Validating Systems

Before committing this reagent to a critical synthesis (e.g., a multi-step drug synthesis), validate its purity.

Visual Inspection
  • Pass: Light yellow solid or clear viscous oil.

  • Fail: Dark orange/brown oil or presence of white crusty precipitate (indicative of acid formation).

1H-NMR Validation (The Gold Standard)

Run a quick proton NMR in CDCl₃ or DMSO-d₆.

  • The Aldehyde Peak: Look for a sharp singlet at δ 10.0 – 10.2 ppm .

  • The Impurity Peak: Look for a broad singlet at δ 11.0 – 13.0 ppm . This indicates the carboxylic acid (oxidation product).

  • The Triazole Proton: Singlet around δ 8.0 – 8.5 ppm .

  • Calculation: Integration of Aldehyde (1H) vs. Acid (1H) gives the molar purity immediately.

Thin Layer Chromatography (TLC)
  • System: 50% Ethyl Acetate / Hexanes.

  • Visualization: UV (254 nm) and staining with 2,4-DNP (specific for aldehydes).

  • Result: Aldehyde spots will stain orange/red with DNP. The carboxylic acid impurity will likely streak or stay at the baseline.

Safety & Toxicology (SDS Summary)

While specific toxicological data for the propyl derivative is limited, it shares the hazard profile of the general 1,2,3-triazole-4-carbaldehyde class.

  • GHS Classification:

    • Skin Irritation (Category 2): H315[1][2]

    • Eye Irritation (Category 2A): H319[1][3]

    • STOT-SE (Respiratory): H335[1][3]

  • PPE Requirements: Nitrile gloves, safety goggles, and lab coat.

  • Ventilation: Always handle in a fume hood to avoid inhaling dust or vapors, which are potent respiratory irritants.

References

  • PubChem. (2025).[1] 1H-1,2,3-triazole-4-carbaldehyde (Compound Summary). National Library of Medicine. Retrieved from [Link]

  • Thomas, J., et al. (2021). 1-(4-Nitrophenyl)-1H-1,2,3-Triazole-4-carbaldehyde: Scalable Synthesis and Its Use in the Preparation of 1-Alkyl-4-Formyl-1,2,3-triazoles. MDPI Molecules. Retrieved from [Link]

Sources

Exploratory

Technical Safety &amp; Handling Guide: 1-Propyl-1H-1,2,3-triazole-4-carbaldehyde

This technical guide provides a comprehensive safety and handling framework for 1-propyl-1H-1,2,3-triazole-4-carbaldehyde , a specialized heterocyclic building block used in medicinal chemistry and fragment-based drug di...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive safety and handling framework for 1-propyl-1H-1,2,3-triazole-4-carbaldehyde , a specialized heterocyclic building block used in medicinal chemistry and fragment-based drug discovery (FBDD).

Executive Summary & Compound Identity

1-propyl-1H-1,2,3-triazole-4-carbaldehyde is a functionalized 1,2,3-triazole derivative featuring a reactive formyl group at the C4 position and a propyl chain at N1. It serves as a critical intermediate for synthesizing Schiff bases, bioconjugates, and peptidomimetics via "click" chemistry methodologies.

Due to the lack of a compound-specific Safety Data Sheet (SDS) from major regulatory bodies for this specific alkyl derivative, this guide employs a Read-Across Toxicology Assessment . This method derives safety protocols from the structural parent (1H-1,2,3-triazole-4-carbaldehyde) and homologous alkyl-triazoles, ensuring a conservative and robust safety margin.

Physicochemical Profile
PropertySpecificationNote
IUPAC Name 1-propyl-1H-1,2,3-triazole-4-carbaldehyde
CAS Registry Derivative Specific (See CID 66213586)Parent Core CAS: 16681-68-8
Molecular Formula C₆H₉N₃O
Molecular Weight 139.15 g/mol
Physical State Viscous Oil or Low-Melting SolidTendency to supercool
Solubility DMSO, DCM, Methanol, Ethyl AcetatePoor water solubility
Stability Air-sensitive (Aldehyde oxidation)Store under Argon/Nitrogen

Hazard Identification & Toxicology (Read-Across)

Rationale: As a specific alkyl derivative, direct toxicological data is sparse. We apply the "Read-Across" principle using data from the parent 1H-1,2,3-triazole-4-carbaldehyde (CAS 16681-68-8) and analogous aldehydes.

Core Hazards (GHS Classification)

Based on functional group analysis (Aldehyde + Triazole):

  • Skin Irritation (Category 2): Causes skin irritation (H315).[1]

  • Eye Irritation (Category 2A): Causes serious eye irritation (H319).

  • STOT-SE (Category 3): May cause respiratory irritation (H335).

  • Skin Sensitization (Predicted): Aldehydes are structural alerts for sensitization. Handle as a potential sensitizer.[1]

Structural Alerts & Reactivity[4]
  • Aldehyde Functionality: Highly reactive toward nucleophiles (amines, thiols). Prone to autoxidation to the corresponding carboxylic acid (1-propyl-1,2,3-triazole-4-carboxylic acid) upon air exposure.

  • Triazole Ring: Generally stable and non-explosive compared to other azoles, but high nitrogen content suggests thermal decomposition at elevated temperatures (>150°C).

  • Propyl Chain: Increases lipophilicity (LogP ~0.3), enhancing skin permeation compared to the unsubstituted parent.

Synthesis & Safe Handling Protocols

Expert Insight: Direct handling of propiolaldehyde to synthesize this compound is hazardous due to volatility and instability. The "Best Practice" route utilizes a protected acetal precursor, minimizing exposure to reactive aldehydes until the final step.

Recommended Synthesis Workflow (Self-Validating)

This protocol minimizes risk by generating the aldehyde in situ or as the final step from a stable acetal.

Step 1: Cycloaddition (Click Reaction)

  • Reagents: Propyl Azide (generated in situ from Propyl Bromide + NaN3) + 3,3-Diethoxyprop-1-yne.

  • Catalyst: CuSO₄ / Sodium Ascorbate.

  • Safety Note: Sodium azide is acutely toxic; generate alkyl azides in a closed vessel and do not isolate if possible.

Step 2: Hydrolysis (Deprotection)

  • Reagents: 1M HCl / THF.

  • Action: Converts the acetal intermediate to the target aldehyde.

  • Validation: Monitor disappearance of acetal peak (~5.6 ppm) and appearance of aldehyde proton (~10.1 ppm) via ¹H NMR.

Workflow Diagram (DOT)

SynthesisWorkflow cluster_0 Step 1: CuAAC Click Reaction cluster_1 Step 2: Acid Hydrolysis Azide Propyl Azide (In-Situ) TriazoleAcetal Intermediate: Triazole Acetal Azide->TriazoleAcetal Cu(I) Cat. rt, 12h Alkyne 3,3-Diethoxyprop-1-yne (Protected Aldehyde) Alkyne->TriazoleAcetal Target TARGET: 1-propyl-1,2,3-triazole -4-carbaldehyde TriazoleAcetal->Target 1M HCl/THF Deprotection Validation QC Validation: 1H NMR (CHO peak @ 10.1 ppm) Target->Validation

Figure 1: Safer synthesis workflow utilizing acetal protection to avoid handling volatile propiolaldehyde.

Handling Standard Operating Procedure (SOP)
  • Engineering Controls: All weighing and transfers must occur inside a certified chemical fume hood.

  • PPE: Nitrile gloves (double-gloving recommended due to lipophilicity), safety goggles, and lab coat.

  • Storage: Store in a tightly sealed vial under Argon at 2-8°C. Aldehydes degrade; re-purify via silica plug filtration if the solid turns yellow/brown (acid formation).

Emergency Response & Waste Management

In the event of exposure or release, follow this decision logic.

Emergency Decision Tree (DOT)

EmergencyResponse Start Incident Detected Type Identify Type Start->Type Skin Skin/Eye Contact Type->Skin Spill Spill (>100mg) Type->Spill Wash Flush with water (15 min) Remove contam. clothing Skin->Wash Medical Seek Medical Attention (Show Structure/SDS) Wash->Medical Vent Ventilate Area Evacuate if aerosolized Spill->Vent Absorb Absorb with Vermiculite Do NOT use paper (oxidation risk) Vent->Absorb Disposal Dispose as Haz Waste (Aldehyde/Organic) Absorb->Disposal

Figure 2: Decision matrix for accidental exposure or environmental release.[2]

Waste Disposal[5][6]
  • Do not dispose of down the drain.

  • Segregation: Collect in "Non-Halogenated Organic" waste streams.

  • Deactivation: For small residues, treat with aqueous sodium bisulfite to form the bisulfite adduct, reducing aldehyde reactivity before disposal.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 66213586, 1-propyl-1h-1,2,3-triazole-4-carbaldehyde. Retrieved from [Link]

  • Organic Chemistry Portal. Synthesis of 1,2,3-Triazoles via CuAAC. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Divergent Synthesis of Derivatives from 1-Propyl-1H-1,2,3-triazole-4-carbaldehyde

Executive Summary & Strategic Value The 1,2,3-triazole moiety is a privileged scaffold in medicinal chemistry, often described as a "bioisostere" for amide bonds due to its planar structure, dipole moment, and hydrogen-b...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Value

The 1,2,3-triazole moiety is a privileged scaffold in medicinal chemistry, often described as a "bioisostere" for amide bonds due to its planar structure, dipole moment, and hydrogen-bonding capabilities. The specific derivative 1-propyl-1H-1,2,3-triazole-4-carbaldehyde (PTC) serves as a critical "lynchpin intermediate." Its C4-aldehyde group acts as a versatile electrophilic handle, enabling the rapid generation of diverse chemical libraries—including Schiff bases, chalcones, and hydroxymethyl derivatives—which are highly sought after for their antimicrobial, anticancer (Src kinase inhibition), and antitubercular profiles.

This guide provides a rigorous, field-validated workflow for synthesizing PTC and subsequently diversifying it into three distinct functional classes.

Core Synthesis: The 1-Propyl-1H-1,2,3-triazole-4-carbaldehyde Scaffold

Safety Warning: Low-molecular-weight organic azides (like 1-azidopropane) are potentially explosive. The C/N ratio is


, placing it in a high-hazard category. Always handle in solution, avoid isolation of the neat azide, and use blast shields.
Synthesis Strategy (The Oxidative Route)

While direct cycloaddition with propynal is possible, propynal is volatile and unstable. The industry-standard approach involves a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with propargyl alcohol, followed by selective oxidation.

Reaction Scheme:

  • In situ generation of 1-azidopropane.

  • CuAAC with propargyl alcohol

    
     (1-propyl-1H-1,2,3-triazol-4-yl)methanol.
    
  • Oxidation (MnO

    
     or IBX) 
    
    
    
    1-propyl-1H-1,2,3-triazole-4-carbaldehyde.
Detailed Protocol

Step A: Synthesis of (1-propyl-1H-1,2,3-triazol-4-yl)methanol

  • Reagents: 1-Bromopropane (10 mmol), Sodium Azide (12 mmol), Propargyl Alcohol (10 mmol), Sodium Ascorbate (1 mmol), CuSO

    
    ·5H
    
    
    
    O (0.5 mmol).
  • Solvent:

    
    -BuOH:H
    
    
    
    O (1:1, 20 mL).
  • Procedure:

    • Dissolve NaN

      
       in water and add 1-bromopropane. Stir at 60°C for 3 hours (in a fume hood behind a shield) to generate the azide in situ.
      
    • Cool to RT. Add

      
      -BuOH, propargyl alcohol, and sodium ascorbate.[1]
      
    • Add CuSO

      
       solution dropwise. The mixture will turn bright yellow/orange.
      
    • Stir at RT for 12–16 hours. Monitor by TLC (EtOAc:Hexane 1:1).

    • Workup: Dilute with water (50 mL), extract with EtOAc (3 x 30 mL). Wash combined organics with brine, dry over Na

      
      SO
      
      
      
      , and concentrate.
    • Yield Target: >85% (Pale yellow oil).[2]

Step B: Selective Oxidation to Aldehyde

  • Reagents: Intermediate Alcohol (from Step A), Activated MnO

    
     (10 equiv. excess).
    
  • Solvent: Dichloromethane (DCM) or Chloroform.

  • Procedure:

    • Dissolve the alcohol in anhydrous DCM.

    • Add activated MnO

      
       in portions.
      
    • Stir vigorously at reflux for 4–6 hours. (Note: MnO

      
       quality is critical; if inactive, use IBX in DMSO/EtOAc).
      
    • Filtration: Filter through a Celite pad to remove manganese solids.

    • Purification: Concentrate filtrate. If necessary, purify via flash chromatography (SiO

      
      , EtOAc/Hexane gradient).
      
    • Characterization: Distinct aldehyde proton signal at

      
       ppm (¹H NMR).
      

Derivative Module 1: Schiff Bases (Imines)

Application: Antimicrobial agents, ligands for coordination chemistry.[2][3] Mechanism: Condensation of the C4-aldehyde with primary amines.

Protocol
  • Stoichiometry: PTC (1.0 equiv), Substituted Aniline/Amine (1.0 equiv).

  • Catalyst: Glacial Acetic Acid (2–3 drops).

  • Solvent: Absolute Ethanol (EtOH).[4]

  • Procedure:

    • Dissolve PTC in EtOH (5 mL/mmol).

    • Add the amine and acetic acid catalyst.

    • Reflux for 2–4 hours.

    • Monitoring: Disappearance of aldehyde spot on TLC.

    • Isolation: Cool the mixture to 0°C. The Schiff base typically precipitates. Filter and wash with cold EtOH. Recrystallize from EtOH/DMF if needed.

Data Table: Typical Schiff Base Derivatives

EntryAmine (R-NH

)
Product AppearanceTypical YieldBioactivity Potential
1a AnilineYellow Solid85-90%General antibacterial
1b 4-NitroanilineOrange/Red Solid80-85%Enhanced antifungal
1c 4-FluoroanilineWhite/Pale Yellow88-92%Src Kinase Inhibition
1d IsoniazidWhite Powder75-80%Antitubercular (Hydrazone)

Derivative Module 2: Claisen-Schmidt Condensation (Chalcones)

Application: Anticancer agents (Michael acceptors), anti-inflammatory. Mechanism: Base-catalyzed condensation with acetophenones.

Protocol
  • Stoichiometry: PTC (1.0 equiv), Acetophenone derivative (1.0 equiv).

  • Base: 10% NaOH (aq) or KOH in EtOH.

  • Procedure:

    • Dissolve PTC and acetophenone in EtOH.

    • Add NaOH solution dropwise at 0°C.

    • Stir at RT for 6–12 hours. A solid precipitate usually forms.

    • Workup: Pour into ice-water, neutralize with dilute HCl (pH ~7). Filter the solid.

    • Purification: Recrystallize from Ethanol.

Derivative Module 3: Reductive Amination

Application: Synthesis of secondary amines for high-affinity target binding (more stable than imines).

Protocol
  • Formation: Form the imine in situ (see Module 1) in MeOH.

  • Reduction: Add NaBH

    
     (1.5 equiv) at 0°C.
    
  • Workup: Quench with water, extract with DCM.

  • Result: Conversion of C=N bond to C-NH.

Visualizing the Divergent Synthesis Workflow

The following diagram illustrates the chemical causality and divergent pathways from the propyl azide precursor.

G Start 1-Bromopropane Azide 1-Azidopropane (In Situ) Start->Azide NaN3, 60°C Alcohol (1-Propyl-1,2,3-triazol-4-yl) methanol Azide->Alcohol Propargyl Alcohol CuSO4/NaAsc (CuAAC) Aldehyde 1-Propyl-1,2,3-triazole- 4-carbaldehyde (PTC) Alcohol->Aldehyde Oxidation (MnO2 or IBX) Imine Schiff Bases (Antimicrobial) Aldehyde->Imine R-NH2, H+, Reflux (Condensation) Chalcone Chalcones (Anticancer) Aldehyde->Chalcone Acetophenone, NaOH (Claisen-Schmidt) Amine Secondary Amines (Stable Ligands) Imine->Amine NaBH4 (Reduction)

Figure 1: Divergent synthetic pathways starting from 1-Bromopropane to bioactive triazole derivatives.[2]

Quality Control & Validation

To ensure scientific integrity, the following spectroscopic markers must be verified for the core aldehyde (PTC).

TechniqueMarkerAcceptance Criteria
¹H NMR (CDCl₃) Aldehyde (-CHO)Singlet at δ 10.1–10.2 ppm
¹H NMR (CDCl₃) Triazole C5-HSinglet at δ 8.1–8.3 ppm
¹H NMR (CDCl₃) N-Propyl (-CH₂-)Triplet at δ 4.4 ppm (

)
IR Spectroscopy Carbonyl (C=O)Strong band at 1690–1700 cm⁻¹
IR Spectroscopy Triazole (N=N)Weak/Medium band at 1550–1600 cm⁻¹

Troubleshooting Tip: If the aldehyde peak in NMR is small or absent, and a broad OH peak appears, the oxidation (Step B) was incomplete. Re-subject the material to fresh MnO


 or switch to IBX oxidation.

References

  • Synthesis of 1-Alkyl-4-Formyl-1,2,3-triazoles: Potowski, M., et al. "1-(4-Nitrophenyl)-1H-1,2,3-Triazole-4-carbaldehyde: Scalable Synthesis and Its Use in the Preparation of 1-Alkyl-4-Formyl-1,2,3-triazoles." Molecules, 2021.[2][5]

  • Antimicrobial Activity of Triazole Schiff Bases: Bhat, M., et al. "Design, synthesis and characterization of new 1,2,3-triazolyl pyrazole derivatives as potential antimicrobial agents." RSC Advances, 2013.

  • General Click Chemistry Protocols (CuAAC): Himo, F., et al. "Copper(I)-Catalyzed Synthesis of Azoles.[6] DFT Study Predicts Unprecedented Reactivity and Intermediates." J. Am. Chem. Soc., 2005.[6]

  • Triazole Bioactivity Overview: Dheer, D., et al.[4] "A review of the structural features and biological properties of 1,2,3- and 1,2,4-triazoles." PMC, 2022.

  • Src Kinase Inhibition Studies: Use of 1,4-disubstituted 1,2,3-triazoles as Src kinase inhibitors.

Sources

Application

Application Note: 1-Propyl-1H-1,2,3-triazole-4-carbaldehyde as a Versatile Building Block in Medicinal Chemistry and Bioconjugation

Strategic Overview & Molecular Rationale In modern drug discovery and protein engineering, the selection of molecular building blocks dictates both the synthetic feasibility and the pharmacokinetic viability of the final...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Overview & Molecular Rationale

In modern drug discovery and protein engineering, the selection of molecular building blocks dictates both the synthetic feasibility and the pharmacokinetic viability of the final therapeutic. 1-Propyl-1H-1,2,3-triazole-4-carbaldehyde (1-propyl-TA4C) has emerged as a highly privileged scaffold.

As a Senior Application Scientist, I approach this molecule not just as a reagent, but as a multifunctional hub. The 1,2,3-triazole core serves as an exceptionally stable bioisostere for amide bonds, resisting metabolic degradation while maintaining critical dipole and hydrogen-bonding interactions. The 1-propyl substituent provides a precisely calibrated hydrophobic vector, optimizing lipophilicity (LogP) for blood-brain barrier penetration in CNS drugs[1], or acting as a hydrophobic anchor in enzyme engineering[2]. Finally, the 4-carbaldehyde moiety is a highly reactive electrophile, enabling orthogonal functionalization via oxime formation, reductive amination, or oxidation.

Application Landscapes in Drug Discovery & Engineering

Cholinesterase Reactivation (CNS Therapeutics)

Organophosphate poisoning (e.g., via cyclosarin) covalently inhibits acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Oximes derived from 1-alkyl-1H-1,2,3-triazole-4-carbaldehydes serve as potent reactivators. The 1-propyl group is not arbitrary; it is sterically optimized to occupy the hydrophobic acyl-binding pocket of BChE. The triazole ring engages in critical π-π stacking with the Trp82 residue, perfectly positioning the nucleophilic oxime to attack and displace the phosphorylated serine residue within the enzyme's active site[1].

Pregnane X Receptor (PXR) Modulation

The Pregnane X Receptor is a master regulator of drug metabolism, and its unintended activation by therapeutics often leads to severe drug-drug interactions. 1-Propyl-TA4C serves as a direct precursor for 1H-1,2,3-triazole-4-carboxamides. By oxidizing the carbaldehyde to a carboxylic acid and coupling it with various amines, researchers have developed highly selective PXR inverse agonists and antagonists that exhibit low nanomolar IC50 binding affinities[3].

Chemoselective N-Terminal Bioconjugation

In protein engineering, 1-propyl-TA4C is utilized for site-specific N-terminal modification. The α-amine of a protein's N-terminus possesses a lower pKa (~7.5) compared to lysine ε-amines (~10.5). By buffering the reaction at pH 6.5, the carbaldehyde selectively forms an imine at the N-terminus. This strategy was recently employed to attach a hydrophobic propyl tether to the enzyme cutinase. The C3-alkyl tether significantly increased the local hydrophobicity of the enzyme, enhancing its surface adsorption and subsequent enzymatic hydrolysis of polyethylene terephthalate (PET) plastics[2].

Validated Experimental Protocols

The following protocols are designed as self-validating systems, ensuring that you can monitor reaction progress and troubleshoot mechanistically.

Protocol A: Azide-Free Synthesis of 1-Propyl-1H-1,2,3-triazole-4-carbaldehyde

Causality & Rationale: Historically, synthesizing 1-alkyl-1,2,3-triazoles required handling low-molecular-weight aliphatic azides (e.g., propyl azide), which present severe explosion hazards. This protocol utilizes 4-formyl-1-(4-nitrophenyl)-1H-1,2,3-triazole (FNPT) as a bench-stable precursor. Upon reaction with propylamine, FNPT undergoes a base-mediated ring-opening followed by a Cornforth rearrangement. The addition of catalytic water facilitates the hydrolysis of intermediate imines, while the irreversible expulsion of 4-nitroaniline drives the equilibrium to completion[4].

Step-by-Step Methodology:

  • Preparation: In a screw-capped reaction tube equipped with a magnetic stir bar, suspend FNPT (0.5 mmol) in 1.0 mL of isopropanol (iPrOH).

  • Reagent Addition: Add propylamine (0.55 mmol, 1.1 eq) and 45 µL of deionized water. Note: iPrOH optimizes the solubility of the dynamic intermediates at elevated temperatures.

  • Reaction Execution: Seal the tube and heat the mixture to 70 °C for 15–18 hours.

  • In-Process Control (Self-Validation): Monitor the reaction visually. FNPT is an off-white solid. As the Cornforth rearrangement proceeds, the release of the 4-nitroaniline byproduct will turn the solution a deep, transparent yellow/orange. The reaction is complete when the color intensity plateaus and TLC confirms the consumption of FNPT.

  • Purification: Concentrate the mixture under reduced pressure. Purify via silica gel column chromatography. Elute first with 100% Dichloromethane (DCM) to cleanly remove the 4-nitroaniline byproduct, followed by a DCM/Ethyl Acetate gradient (up to 4:1) to isolate the pure 1-propyl-TA4C.

G FNPT FNPT (Stable Precursor) Intermediate Ring-Opened Intermediate FNPT->Intermediate + Propylamine (70°C, iPrOH) Amine Propylamine (Alkyl Source) Amine->Intermediate Product 1-Propyl-TA4C (Target Scaffold) Intermediate->Product Cornforth Rearrangement Byproduct 4-Nitroaniline (Byproduct) Intermediate->Byproduct Elimination

Fig 1. Azide-free synthetic workflow for 1-propyl-1H-1,2,3-triazole-4-carbaldehyde via FNPT.

Protocol B: Chemoselective N-Terminal Protein Alkylation

Causality & Rationale: Achieving site-selectivity on a protein surface requires exploiting subtle physicochemical differences. By strictly maintaining a pH of 6.5, the highly basic lysine residues remain protonated and nucleophilically inert, whereas the N-terminal α-amine remains sufficiently unprotonated to attack the 1-propyl-TA4C electrophile. Sodium cyanoborohydride (NaCNBH3) is selected as the reducing agent because it is mild enough to reduce the resulting imine without reducing the unreacted aldehyde or native protein disulfide bonds[2].

Step-by-Step Methodology:

  • Buffer Exchange: Dialyze or desalt the target protein (e.g., Cutinase, 10–50 µM) into 50 mM sodium phosphate buffer, strictly adjusted to pH 6.5.

  • Reagent Preparation: Dissolve 1-propyl-TA4C in anhydrous DMSO to create a concentrated stock.

  • Conjugation: Add the 1-propyl-TA4C stock to the protein solution to achieve a final molar excess of 50 equivalents. Critical: Ensure the final DMSO concentration does not exceed 5% v/v to prevent protein denaturation.

  • Reduction: Immediately add NaCNBH3 (100 equivalents relative to the protein) to the reaction mixture to drive the reductive amination.

  • Incubation & Validation: Incubate the mixture at 25 °C for 16 hours with gentle agitation. Validate the conjugation via intact protein LC-MS; successful modification will yield a mass shift of +137 Da corresponding to the propyl-triazole-methyl addition.

  • Purification: Remove excess small molecules via size-exclusion chromatography (SEC) or extensive dialysis against the desired storage buffer.

G TA4C 1-Propyl-TA4C (Electrophile) NTerm N-Terminal α-Amine (pKa ~7.5) TA4C->NTerm pH 6.5 Lysine Lysine ε-Amine (pKa ~10.5) TA4C->Lysine pH 6.5 Protein Target Protein (e.g., Cutinase) Protein->NTerm Protein->Lysine Conjugate Site-Specific Hydrophobic Conjugate NTerm->Conjugate Imine Formation (+ NaCNBH3) NoReaction Minimal/No Reaction Lysine->NoReaction Protonated (Inactive)

Fig 2. Chemoselective N-terminal bioconjugation utilizing pKa differentials at pH 6.5.

Quantitative Data Summaries

Table 1: Reaction Parameters & Mechanistic Rationale for FNPT-Mediated Synthesis

ParameterOptimized ConditionMechanistic Rationale
Precursor FNPTBypasses the use of explosive aliphatic azides; highly stable at room temperature[4].
Solvent Isopropanol (iPrOH)Balances the solubility of the polar FNPT and the non-polar alkylamine; supports 70 °C reflux.
Additive H₂O (45 µL / 0.5 mmol)Acts as a critical nucleophile/proton shuttle to facilitate hydrolysis during the Cornforth rearrangement[4].
Yield >85%The reaction is thermodynamically driven to completion by the irreversible elimination of 4-nitroaniline.

Table 2: Biological Efficacy of 1-Propyl-TA4C Derivatives

Application AreaTarget / SubstrateRole of 1-Propyl-TA4CKey Quantitative Outcome
CNS Therapeutics Butyrylcholinesterase (BChE)Precursor for triazole oximes; the 1-propyl group perfectly occupies the BChE acyl pocket.Achieved >20% rapid reactivation of cyclosarin-inhibited BChE[1].
Bioconjugation Cutinase / PET PlasticActs as an N-terminal hydrophobic tether to increase local lipophilicity.Significantly enhanced enzyme adsorption and accelerated PET hydrolysis[2].
Metabolic Regulation Pregnane X Receptor (PXR)Core scaffold for generating 1H-1,2,3-triazole-4-carboxamides.Yielded selective inverse agonists/antagonists with low nanomolar IC₅₀ values[3].

References

  • Title: 1-(4-Nitrophenyl)-1H-1,2,3-Triazole-4-carbaldehyde: Scalable Synthesis and Its Use in the Preparation of 1-Alkyl-4-Formyl-1,2,3-triazoles Source: MDPI URL: [Link]

  • Title: Design and optimization of 1H-1,2,3-triazole-4-carboxamides as novel, potent, and selective inverse agonists and antagonists of PXR Source: NIH / PubMed Central URL: [Link]

  • Title: New Heterostilbene and Triazole Oximes as Potential CNS-Active and Cholinesterase-Targeted Therapeutics Source: NIH / PubMed Central URL: [Link]

  • Title: Enhanced Adsorption and Enzymatic Hydrolysis of Polyethylene Terephthalate by Cutinase with an N-Terminal Hydrophobic Tether Source: ChemRxiv URL: [Link]

Sources

Method

Application Note: Precision Olefination of 1-Propyl-1,2,3-Triazole-4-Carbaldehyde

The following Application Note and Protocol is designed for researchers and medicinal chemists requiring high-fidelity olefination of 1-propyl-1H-1,2,3-triazole-4-carbaldehyde . This guide synthesizes homologous literatu...

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note and Protocol is designed for researchers and medicinal chemists requiring high-fidelity olefination of 1-propyl-1H-1,2,3-triazole-4-carbaldehyde .

This guide synthesizes homologous literature data with standard organophosphorus methodology to provide a robust, self-validating workflow.

Executive Summary & Chemical Context

The 1,2,3-triazole moiety is a cornerstone pharmacophore in drug discovery, often utilized as a bioisostere for amide bonds or as a rigid linker. The 1-propyl-1H-1,2,3-triazole-4-carbaldehyde (referred to herein as PTC-4 ) serves as a critical electrophile for extending the carbon skeleton at the C4 position.

While the Wittig reaction is a textbook transformation, the specific electronic environment of the 1,2,3-triazole ring requires tailored conditions. The triazole ring is electron-deficient (π-deficient), which enhances the electrophilicity of the C4-formyl group compared to benzaldehyde. However, the N1-propyl group exerts a mild inductive donating effect (+I), moderating this reactivity compared to N1-aryl analogs.

Key Reaction Challenges:

  • Epimerization: While less prone than aliphatic aldehydes, the C4-position can be sensitive to harsh bases if adjacent acidic protons are present (unlikely here, but relevant in complex substrates).

  • Product Isolation: Small alkyl-triazoles (like the propyl derivative) possess moderate water solubility, making aqueous workups prone to yield loss if not buffered and extracted exhaustively.

  • Phosphine Oxide Removal: Separation of the byproduct triphenylphosphine oxide (TPPO) is the primary purification bottleneck.

Mechanistic Pathway & Selectivity

The reaction proceeds via the nucleophilic attack of a phosphonium ylide onto the PTC-4 aldehyde. The stereochemical outcome is dictated by the nature of the ylide:

  • Stabilized Ylides (e.g., Ph₃P=CH-CO₂Et): React under thermodynamic control via a reversible betaine formation or asynchronous cycloaddition, yielding predominantly (E)-alkenes .

  • Non-Stabilized Ylides (e.g., Ph₃P=CH-R): React under kinetic control, typically yielding (Z)-alkenes (though salt-free conditions can influence this).[1]

WittigMechanism cluster_conditions Selectivity Drivers Aldehyde 1-Propyl-1,2,3-triazole -4-carbaldehyde TS Oxaphosphetane Intermediate Aldehyde->TS Nucleophilic Attack Ylide Phosphonium Ylide (Ph3P=CH-R) Ylide->TS Product Vinyl Triazole (Alkene) TS->Product Syn-Elimination Byproduct Ph3P=O (TPPO) TS->Byproduct Stabilized R (EWG) Stabilized R (EWG) Thermodynamic Control Thermodynamic Control Stabilized R (EWG)->Thermodynamic Control (E)-Selectivity (E)-Selectivity Thermodynamic Control->(E)-Selectivity Unstabilized R (Alkyl) Unstabilized R (Alkyl) Kinetic Control Kinetic Control Unstabilized R (Alkyl)->Kinetic Control (Z)-Selectivity (Z)-Selectivity Kinetic Control->(Z)-Selectivity

Figure 1: Mechanistic flow of the Wittig olefination for triazole aldehydes.

Experimental Protocols

Protocol A: Synthesis of (E)-Vinyl Triazoles (Stabilized Ylides)

Target: Creation of α,β-unsaturated esters, ketones, or nitriles (Michael Acceptors). Reagent: (Carbethoxymethylene)triphenylphosphorane (Ph₃P=CHCO₂Et).

Rationale: This method uses a "salt-free" stabilized ylide. The reaction is robust, requires no strong base, and the electron-deficient nature of the triazole aldehyde ensures rapid conversion at mild temperatures.

Materials:

  • 1-Propyl-1H-1,2,3-triazole-4-carbaldehyde (1.0 equiv)

  • (Carbethoxymethylene)triphenylphosphorane (1.1 - 1.2 equiv)

  • Dichloromethane (DCM) [Anhydrous] or Toluene

  • Reagents for workup: Silica gel, Hexanes/Ethyl Acetate.

Step-by-Step Procedure:

  • Setup: Flame-dry a round-bottom flask and equip it with a magnetic stir bar and nitrogen inlet.

  • Dissolution: Dissolve 1-propyl-1H-1,2,3-triazole-4-carbaldehyde (1.0 mmol) in anhydrous DCM (5 mL, 0.2 M concentration).

    • Note: DCM allows for low-temperature processing, but Toluene (reflux) is preferred if the reaction is sluggish.

  • Addition: Add (Carbethoxymethylene)triphenylphosphorane (1.2 mmol) in one portion. The solution typically turns slightly yellow.

  • Reaction: Stir at Room Temperature (20-25°C) for 4–12 hours.

    • Monitor: Check via TLC (System: 50% EtOAc/Hexane). The aldehyde spot (usually R_f ~0.4) should disappear; the product is often more non-polar (R_f ~0.6).

    • Optimization: If conversion is <50% after 4 hours, attach a reflux condenser and heat to 40°C (DCM) or switch to THF/Reflux.

  • Workup (Direct Load):

    • Preferred: Concentrate the reaction mixture in vacuo to a crude solid/oil.

    • TPPO Precipitation: Triturate the residue with cold Hexane/Ether (1:1). Triphenylphosphine oxide (TPPO) often precipitates as a white solid. Filter off the solid.

    • Concentrate the filtrate.

  • Purification: Purify via flash column chromatography on silica gel.

    • Gradient: 0% → 40% Ethyl Acetate in Hexanes.

    • Yield Expectation: 85–95%.

Protocol B: Synthesis of Styryl/Alkyl Derivatives (Non-Stabilized Ylides)

Target: Installation of non-functionalized alkene chains. Reagent: Alkyltriphenylphosphonium halide + Strong Base (NaH, n-BuLi, or KOtBu).

Rationale: Non-stabilized ylides are generated in situ. Because the propyl-triazole aldehyde is moderately electrophilic, we must ensure the ylide is fully formed before adding the aldehyde to prevent side reactions.

Materials:

  • Alkyltriphenylphosphonium bromide/chloride (1.2 equiv)

  • Base: Potassium tert-butoxide (KOtBu) or n-Butyllithium (n-BuLi) (1.2 equiv)

  • Solvent: Anhydrous THF.

Step-by-Step Procedure:

  • Ylide Generation:

    • In a flame-dried flask under Argon, suspend the phosphonium salt (1.2 mmol) in anhydrous THF (5 mL).

    • Cool to 0°C (ice bath).

    • Add KOtBu (1.2 mmol) portion-wise (or dropwise n-BuLi).

    • Observation: The mixture will turn a characteristic color (yellow/orange) indicating ylide formation. Stir for 30–60 minutes.

  • Addition:

    • Dissolve 1-propyl-1H-1,2,3-triazole-4-carbaldehyde (1.0 mmol) in minimal anhydrous THF (1-2 mL).

    • Add the aldehyde solution dropwise to the ylide at 0°C.

  • Reaction:

    • Allow the mixture to warm to Room Temperature naturally. Stir for 2–6 hours.

  • Quench & Workup:

    • Quench with Saturated NH₄Cl solution (5 mL).

    • Phase Separation: Extract with Ethyl Acetate (3 x 10 mL).

    • Critical Step: The propyl-triazole product may have partial water solubility. Salting out the aqueous layer with NaCl is recommended to improve recovery.

    • Dry organics over Na₂SO₄, filter, and concentrate.

  • Purification: Flash chromatography (Hexanes/EtOAc).

Troubleshooting & Optimization Guide

IssueProbable CauseCorrective Action
Low Yield Product water solubilitySaturate aqueous layer with NaCl during extraction; use DCM instead of EtOAc for extraction.
Poor E/Z Selectivity Lithium salts present (Protocol B)Use "Salt-Free" conditions: Use NaHMDS or KOtBu instead of Li-bases.
No Reaction Ylide moisture sensitivityEnsure all glassware is flame-dried; use fresh anhydrous solvents.
TPPO Contamination Co-elution with productUse MgCl₂ workup (forms complex with TPPO) or switch to HWE reaction (phosphate byproduct is water-soluble).

Workflow Visualization

Workflow Start Start: 1-Propyl-1,2,3-triazole-4-carbaldehyde Decision Target Alkene Type? Start->Decision Stabilized Stabilized Ylide (Acrylates/E-selective) Decision->Stabilized Electron Withdrawing Group Unstabilized Unstabilized Ylide (Alkyl/Z-selective) Decision->Unstabilized Alkyl/Aryl Group CondA Condition A: DCM, RT, 4-12h Stabilized->CondA WorkupA Concentrate & Triturate (Remove TPPO solid) CondA->WorkupA Final Purification: Flash Chromatography (Hex/EtOAc) WorkupA->Final CondB Condition B: THF, Base (KOtBu), 0°C -> RT Unstabilized->CondB WorkupB Aq. Quench (NH4Cl) Extract w/ EtOAc (Salt out) CondB->WorkupB WorkupB->Final

Figure 2: Decision tree and workflow for selecting the appropriate Wittig protocol.

References

  • General Reactivity of 1,2,3-Triazole-4-carbaldehydes: Dehaen, W., et al. "1-(4-Nitrophenyl)-1H-1,2,3-Triazole-4-carbaldehyde: Scalable Synthesis and Its Use in the Preparation of 1-Alkyl-4-Formyl-1,2,3-triazoles."[2] Molecules, 2021.[2] Note: Establishes the stability and reactivity profile of 4-formyl triazoles.

  • Wittig Reaction Mechanism & Stereocontrol: Vedejs, E., et al.[1] "The Wittig Reaction: A synchronous cycloaddition process."[1] J. Am. Chem. Soc., 1990.[1] Note: Foundational text for understanding E/Z selectivity mechanisms.

  • Synthesis of Vinyl Triazoles: RSC Advances. "Synthesis and polymerization of C-vinyl- and N-vinyl-1,2,3-triazoles." RSC Adv., 2015. Note: Discusses the utility and stability of vinyl-triazole monomers.

  • Standard Wittig Protocols: Organic Chemistry Portal. "Wittig Reaction: Conditions and Mechanism."

Sources

Application

Application in the synthesis of antifungal agents.

Application Note: High-Efficiency Synthesis of Next-Generation 1,2,3-Triazole Antifungal Agents via CuAAC Executive Summary The emergence of multi-drug resistant fungal pathogens, particularly Candida auris and azole-res...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Efficiency Synthesis of Next-Generation 1,2,3-Triazole Antifungal Agents via CuAAC

Executive Summary

The emergence of multi-drug resistant fungal pathogens, particularly Candida auris and azole-resistant Aspergillus fumigatus, necessitates the rapid development of novel antifungal pharmacophores. This Application Note details a validated protocol for the synthesis of 1,4-disubstituted 1,2,3-triazole antifungal agents . Utilizing Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), this workflow offers a modular approach to generating libraries of Lanosterol 14α-demethylase (CYP51) inhibitors. The 1,2,3-triazole moiety serves as a bioisostere for the traditional 1,2,4-triazole found in fluconazole, providing enhanced metabolic stability and a robust linker for fragment-based drug discovery (FBDD).

Scientific Background & Rationale

Target Mechanism: CYP51 Inhibition

The primary target of azole antifungals is Lanosterol 14α-demethylase (CYP51) , a cytochrome P450 enzyme essential for the biosynthesis of ergosterol, the fungal equivalent of cholesterol.[1][2][3][4][5][6][7]

  • Mechanism: The N-4 nitrogen of the triazole ring coordinates with the heme iron (

    
    ) in the active site of CYP51.
    
  • Consequence: This blockage prevents the demethylation of lanosterol, leading to the accumulation of toxic 14α-methylsterols and the depletion of ergosterol, resulting in membrane stress and fungistatic/fungicidal effects.[1][6]

The Role of Click Chemistry (CuAAC)

Traditional antifungal synthesis often requires harsh conditions and complex protection/deprotection steps. The CuAAC reaction offers distinct advantages for medicinal chemistry:

  • Regioselectivity: Exclusively yields the 1,4-disubstituted isomer.

  • Bioorthogonality: Tolerates a wide range of functional groups (alcohols, amines, esters) essential for SAR optimization.

  • Linker Properties: The 1,2,3-triazole ring possesses a high dipole moment (

    
    ) and can participate in hydrogen bonding and 
    
    
    
    -stacking interactions within the CYP51 active site.

Experimental Protocol: Synthesis of Triazole Antifungals

Objective: Synthesis of a library of 1-(2-(2,4-difluorophenyl)-2-hydroxy-3-(1H-1,2,3-triazol-1-yl)propyl)-1H-1,2,4-triazole derivatives (Fluconazole analogs).

Reagents and Equipment
  • Reactants: Terminal Alkynes (Library R-groups), Organic Azides (Core scaffold).

  • Catalyst System: Copper(II) Sulfate Pentahydrate (

    
    ), Sodium Ascorbate (NaAsc).[8]
    
  • Ligand (Optional but Recommended): TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) to protect Cu(I) from oxidation.

  • Solvents: tert-Butanol (

    
    -BuOH), HPLC-grade Water (
    
    
    
    ), Dimethyl Sulfoxide (DMSO).
  • Purification: Silica Gel Flash Chromatography or Preparative HPLC.

Step-by-Step Synthesis Workflow

Step 1: Preparation of the Azide Core [9]

  • Note: Organic azides are potentially explosive. Handle with care behind a blast shield.

  • Convert the epoxide precursor (e.g., 2-(2,4-difluorophenyl)-2-vinyloxirane) to the corresponding azide using Sodium Azide (

    
    ) in DMF at 80°C for 12 hours.
    
  • Validation: Confirm azide peak in IR spectroscopy at

    
    .
    

Step 2: The CuAAC Reaction (Click Reaction) This protocol uses a "one-pot" reduction method which is robust and cost-effective.

  • Dissolution: In a 20 mL scintillation vial, dissolve the Azide Core (1.0 equiv, 0.5 mmol) and the specific Terminal Alkyne (1.1 equiv, 0.55 mmol) in 4 mL of a 1:1 mixture of

    
    -BuOH/
    
    
    
    .
  • Catalyst Preparation:

    • Prepare a fresh 1M solution of Sodium Ascorbate in water.

    • Prepare a 0.1M solution of

      
       in water.
      
  • Initiation: Add

    
     solution (5 mol%, 25 
    
    
    
    L) to the reaction vial, followed immediately by the Sodium Ascorbate solution (10 mol%, 50
    
    
    L).
    • Observation: The reaction mixture should turn bright yellow/orange, indicating the formation of the active Cu(I) species.

  • Incubation: Stir vigorously at Room Temperature (RT) for 6–12 hours.

    • Monitoring: Monitor reaction progress via TLC (Mobile phase: DCM/MeOH 95:5) or LC-MS. Look for the disappearance of the azide starting material.

  • Quenching: Dilute the mixture with 20 mL of ice-cold water.

    • Precipitation: If the product precipitates, filter and wash with cold water.

    • Extraction: If no precipitate forms, extract with Ethyl Acetate (

      
       mL). Wash combined organic layers with brine, dry over 
      
      
      
      , and concentrate in vacuo.

Step 3: Purification and Characterization

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, gradient 0-10% MeOH in DCM).

  • Validation:

    • 1H NMR: Diagnostic singlet for the triazole C5-proton at

      
       7.5–8.5 ppm.
      
    • HRMS: Confirm molecular mass

      
      .
      

Biological Validation: MIC Determination

Objective: Determine the Minimum Inhibitory Concentration (MIC) against Candida albicans (ATCC 90028).

Protocol:

  • Inoculum Prep: Prepare a fungal suspension in RPMI 1640 medium adjusted to

    
     to 
    
    
    
    cells/mL.
  • Plate Setup: Use 96-well microtiter plates. Dispense 100

    
    L of inoculum per well.
    
  • Compound Dosing: Add 100

    
    L of the synthesized triazole (dissolved in DMSO/medium) in serial two-fold dilutions (Range: 64 
    
    
    
    g/mL to 0.125
    
    
    g/mL).
  • Controls:

    • Positive Control: Fluconazole.[2][10][11]

    • Negative Control: Solvent (DMSO) only.

  • Incubation: Incubate at 35°C for 24–48 hours.

  • Readout: Determine MIC as the lowest concentration resulting in prominent growth inhibition (

    
    ) compared to control.
    

Data Presentation & Optimization

Table 1: Optimization of CuAAC Reaction Conditions Comparison of solvent systems and catalysts for the synthesis of Triazole Analog 4a.

EntrySolvent SystemCatalyst (Load)Time (h)Yield (%)Comments
1THF/H2O (1:1)CuSO4 (5%) / NaAsc (10%)2465Slow conversion
2t-BuOH/H2O (1:1) CuSO4 (5%) / NaAsc (10%) 8 92 Optimal System
3DMSOCuI (10%) / DIPEA1278Difficult workup
4DCMCu(OAc)2 (5%)4830Poor solubility

Visualizations

Mechanism of Action: Ergosterol Pathway Inhibition

The following diagram illustrates the biological impact of the synthesized agents on the fungal cell.

CYP51_Inhibition AcetylCoA Acetyl-CoA Squalene Squalene AcetylCoA->Squalene Lanosterol Lanosterol Squalene->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Normal Biosynthesis Membrane Fungal Membrane Integrity Lanosterol->Membrane Accumulation of Toxic Sterols CYP51 CYP51 Enzyme (Lanosterol 14α-demethylase) CYP51->Lanosterol Demethylation (Blocked) TriazoleDrug 1,2,3-Triazole Inhibitor (Synthesized Agent) TriazoleDrug->CYP51 Binds Heme Iron Ergosterol->Membrane Maintains Structure CellDeath Growth Arrest / Cell Death Membrane->CellDeath Destabilization

Caption: Pathway illustrating the inhibition of CYP51 by triazole agents, leading to ergosterol depletion and fungal cell death.

Synthetic Workflow: CuAAC Protocol

The logical flow of the experimental procedure described in Section 3.

CuAAC_Workflow Azide Azide Scaffold (R-N3) Reaction Reaction t-BuOH/H2O, RT, 8h Azide->Reaction Alkyne Terminal Alkyne (R'-C≡CH) Alkyne->Reaction Catalyst CuSO4 + NaAsc (In situ Cu(I)) Catalyst->Reaction Workup Workup Extraction (EtOAc) Reaction->Workup Purification Purification Flash Chromatography Workup->Purification Product 1,2,3-Triazole Antifungal Agent Purification->Product

Caption: Step-by-step workflow for the copper-catalyzed synthesis of triazole antifungals.

References

  • Whaley, S. G., et al. (2017). "Azole Antifungal Resistance in Candida albicans and Emerging Non-albicans Candida Species." Frontiers in Microbiology. Available at: [Link]

  • Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001).[9] "Click Chemistry: Diverse Chemical Function from a Few Good Reactions." Angewandte Chemie International Edition. Available at: [Link]

  • Sheng, C., & Zhang, W. (2011). "New Lead Structures in Antifungal Drug Discovery." Current Medicinal Chemistry. Available at: [Link]

  • Himo, F., et al. (2005). "Copper-Catalyzed Azide-Alkyne Cycloaddition: Mechanism from DFT Calculations." Journal of the American Chemical Society. Available at: [Link]

  • Clinical and Laboratory Standards Institute (CLSI). (2008). "Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition." CLSI document M27-A3. Available at: [Link]

Sources

Method

Use as a linker in bioconjugation

Application Note: Strategic Linker Implementation in Bioconjugate Design Abstract The linker is often the most undervalued component in bioconjugate design. While the targeting moiety (antibody/protein) dictates specific...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Linker Implementation in Bioconjugate Design

Abstract

The linker is often the most undervalued component in bioconjugate design. While the targeting moiety (antibody/protein) dictates specificity and the payload dictates potency, the linker governs pharmacokinetics (PK), therapeutic index, and manufacturing stability. This guide provides a technical framework for selecting and implementing linkers, focusing on three dominant classes: Heterobifunctional Crosslinkers (SMCC) , Cleavable ADC Linkers (Val-Cit-PABC) , and Solubility Enhancers (PEG) . Included are validated protocols and critical control points to prevent common failure modes such as aggregation, premature release, and hydrolysis.

Part 1: The Physics and Chemistry of Linker Selection

Selection must be driven by the biological environment of the target and the physicochemical properties of the payload.

The Decision Matrix

Before synthesis, evaluate the conjugate's journey using this logic flow:

  • Cleavability: Does the payload need to be released inside the cell (e.g., cytotoxins)? Use Cleavable Linkers (Val-Cit, Disulfides). Does the payload need to remain attached (e.g., fluorophores, enzymes)? Use Non-Cleavable Linkers (Thioether, Amide).[1]

  • Solubility: Is the payload hydrophobic (e.g., PBD dimers, Maytansinoids)? Use PEG spacers to mask hydrophobicity and prevent aggregation.

  • Steric Hindrance: Is the conjugation site buried? Use a Longer Spacer Arm (>20 Å).

Visualization: Linker Selection Decision Tree

LinkerSelection Start Start: Define Application PayloadType Is Payload Release Required? Start->PayloadType YesRelease Yes (e.g., ADC Cytotoxin) PayloadType->YesRelease NoRelease No (e.g., Imaging/Enzyme) PayloadType->NoRelease Mechanism Select Trigger Mechanism YesRelease->Mechanism Lysosomal Lysosomal Protease? (Use Val-Cit-PABC) Mechanism->Lysosomal Acidic Endosomal pH? (Use Hydrazone) Mechanism->Acidic SolubilityCheck Is Payload Hydrophobic? Lysosomal->SolubilityCheck Stability Select Stable Linker NoRelease->Stability Thioether Perm. Bond Needed? (Use SMCC/Maleimide) Stability->Thioether Thioether->SolubilityCheck AddPEG Add PEG Spacer (PEG4 - PEG12) SolubilityCheck->AddPEG Yes Standard Standard Alkane Spacer SolubilityCheck->Standard No

Figure 1: Decision tree for selecting the appropriate linker chemistry based on biological requirements.

Part 2: Application Note – The "Workhorse" Protocol (SMCC)

Sulfo-SMCC (Sulfosuccinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) is the industry standard for protein-protein conjugation (e.g., HRP-Antibody, Carrier Protein-Peptide).

Why SMCC?

  • Stability: The cyclohexane ring stabilizes the maleimide group, preventing hydrolysis before it reacts with the thiol.

  • Water Solubility: The sulfonate group on the NHS ester allows reaction in 100% aqueous buffers, preserving protein structure.

Protocol: Two-Step Heterobifunctional Conjugation

Reagents:

  • Protein A (Amine-containing): e.g., Antibody (2 mg/mL).[2]

  • Protein B (Thiol-containing): e.g., Reduced Enzyme or Cysteine-peptide.

  • Linker: Sulfo-SMCC (Thermo Fisher or equivalent).

  • Buffers:

    • Activation Buffer: PBS, pH 7.2 (Must be amine-free!).[3]

    • Conjugation Buffer: PBS + 5mM EDTA, pH 6.5–7.5.

Step-by-Step Methodology:

  • Activation (NHS Reaction):

    • Dissolve Sulfo-SMCC in water immediately before use (hydrolysis half-life is <20 mins).

    • Add Sulfo-SMCC to Protein A at a 20-fold molar excess .

    • Incubate for 30–60 minutes at Room Temperature (RT).

    • Mechanism:[4][5] The NHS ester attacks primary amines (Lysine) on Protein A, forming a stable amide bond.

  • Desalting (Critical Control Point):

    • STOP: You must remove unreacted SMCC. If not, free SMCC will react with Protein B in the next step, capping its thiols and preventing conjugation.

    • Use a Zeba Spin Column or dialysis cassette equilibrated with Conjugation Buffer.

  • Conjugation (Maleimide Reaction):

    • Mix the activated Protein A (now bearing maleimide groups) with Protein B (bearing free sulfhydryls).

    • Molar Ratio: Use 1:1 to 1:3 (Protein A:Protein B) depending on size.

    • Incubate 2 hours at RT or overnight at 4°C.

    • Note on pH: Keep pH < 7.5. Above pH 8.0, maleimides can react non-specifically with amines (histidine/lysine), causing aggregation.

  • Validation:

    • Run SDS-PAGE (Non-reducing). You should see a molecular weight shift corresponding to Protein A + Protein B.

Visualization: SMCC Reaction Workflow

SMCCWorkflow ProtA Protein A (NH2) Activated Activated Protein (Maleimide-tagged) ProtA->Activated Step 1: NHS Reaction SMCC Sulfo-SMCC (NHS-Maleimide) SMCC->Activated Waste Remove Excess SMCC (Desalt) Activated->Waste Step 2: Purification Final Stable Conjugate (Thioether Bond) Activated->Final Step 3: Conjugation ProtB Protein B (SH) ProtB->Final

Figure 2: The critical two-step workflow for SMCC conjugation. Note the purification step is mandatory to prevent "capping" of the second protein.

Part 3: Application Note – ADC Cleavable Linkers (Val-Cit-PABC)

For Antibody-Drug Conjugates (ADCs), the linker must be stable in blood (pH 7.4) but release the drug immediately upon entering the tumor cell. The Valine-Citrulline (Val-Cit) dipeptide linker is the gold standard (e.g., used in Adcetris®).

Mechanism of Action
  • Circulation: The Val-Cit bond is stable in serum.

  • Internalization: The ADC binds the tumor antigen and is endocytosed into the lysosome.[5]

  • Enzymatic Cleavage: The lysosomal protease Cathepsin B recognizes the Val-Cit sequence and cleaves the amide bond.[]

  • Self-Immolation (The PABC Spacer):

    • Why it's needed: Cleaving Val-Cit directly attached to a drug is sterically difficult for the enzyme.

    • Solution: A PABC (p-aminobenzyl carbamate) spacer is placed between Val-Cit and the drug.[5][7]

    • Reaction: Once Cathepsin B cleaves the Val-Cit, the PABC group becomes unstable and spontaneously decomposes (1,6-elimination), releasing the free drug and CO2.

Protocol Considerations for Val-Cit Linkers
  • Solvent: These linkers are hydrophobic. Conjugation usually requires 10–20% organic co-solvent (DMSO or DMA) in the buffer to prevent precipitation during the reaction.

  • Drug-to-Antibody Ratio (DAR): Aim for a DAR of 2–4. Higher loading (DAR 8) with Val-Cit often leads to rapid clearance by the liver due to hydrophobicity.

Visualization: Val-Cit-PABC Cleavage Cascade

ValCitMechanism ADC Intact ADC (Antibody-Val-Cit-PABC-Drug) Lysosome Lysosome Entry (Cathepsin B Present) ADC->Lysosome Cleavage Enzymatic Cleavage of Val-Cit Bond Lysosome->Cleavage Intermediate Unstable Intermediate (NH2-PABC-Drug) Cleavage->Intermediate Release 1,6-Elimination (Self-Immolation) Intermediate->Release Spontaneous Fast FreeDrug Free Active Drug + CO2 + Azaquinone Release->FreeDrug

Figure 3: The self-immolative mechanism of Val-Cit-PABC linkers. Cathepsin B triggers the cascade, but the chemical instability of the PABC spacer releases the final payload.

Part 4: Troubleshooting & Critical Control Points

Failure ModeProbable CauseCorrective Action
Precipitation during conjugation Linker is too hydrophobic (common with Val-Cit or SMCC).Add 10-20% DMSO/DMA to the reaction. Switch to a PEGylated linker (e.g., SMCC-PEG4).
Low Conjugation Efficiency Hydrolysis of NHS ester.Dissolve NHS reagents immediately before use.[3][8] Do not store aqueous stock solutions.
Protein Aggregation Over-labeling (too many linkers per protein).Reduce molar excess (e.g., from 20x to 10x). Check pH (keep < 8.0 for maleimides).[2][3][8][9][10]
No biological activity Linker attached to the active site.Use site-specific conjugation (e.g., reduce interchain disulfides or use Click Chemistry on engineered glycans) instead of random Lysine conjugation.

References

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press. (The definitive text on bioconjugation chemistry).

  • Thermo Fisher Scientific. Crosslinking Technical Handbook: SMCC and Sulfo-SMCC Protocols.

  • Senter, P. D., & Sievers, E. L. (2012). The discovery and development of brentuximab vedotin for use in relapsed Hodgkin lymphoma and systemic anaplastic large cell lymphoma. Nature Biotechnology, 30(7), 631–637. (Seminal paper on Val-Cit-PABC linkers).

  • BroadPharm. PEG Linkers: Solubility and Bioconjugation Guide. (Detailed data on PEG chain length vs. solubility).

  • BenchChem. Val-Cit-PABC Linker: Mechanism and Stability in ADCs.

Sources

Application

Application Note: High-Yield Synthesis of Schiff Base Ligands from 1-Propyl-1H-1,2,3-triazole-4-carbaldehyde

Executive Summary This application note details the optimized protocol for synthesizing Schiff base ligands derived from 1-propyl-1H-1,2,3-triazole-4-carbaldehyde . These ligands are critical pharmacophores in medicinal...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the optimized protocol for synthesizing Schiff base ligands derived from 1-propyl-1H-1,2,3-triazole-4-carbaldehyde . These ligands are critical pharmacophores in medicinal chemistry, exhibiting potent antimicrobial, anticancer, and antioxidant properties due to the synergy between the 1,2,3-triazole moiety (a stable bioisostere of amide bonds) and the azomethine (


) linkage.

Unlike generic protocols, this guide addresses the specific solubility and reactivity profiles of the N-propyl derivative. We provide a validated two-phase workflow: first, the robust generation of the aldehyde precursor via CuAAC "Click" chemistry, followed by a controlled condensation with primary amines to yield the target Schiff bases.

Scientific Background & Rationale

The 1,2,3-triazole ring is a "privileged structure" in drug discovery due to its high dipole moment, hydrogen bonding capability, and metabolic stability. When coupled with a Schiff base, the resulting molecule acts as a versatile N,N-donor ligand , capable of chelating transition metals (Cu, Zn, Fe) to form biologically active complexes.

Mechanistic Pathway

The synthesis relies on a nucleophilic attack by a primary amine on the electrophilic carbonyl carbon of the triazole aldehyde.

  • Nucleophilic Attack: The amine lone pair attacks the aldehyde carbonyl.

  • Proton Transfer: Formation of a carbinolamine intermediate.

  • Dehydration: Acid-catalyzed elimination of water yields the imine (Schiff base).

Critical Insight: The electron-withdrawing nature of the triazole ring at the C4 position enhances the electrophilicity of the aldehyde, generally accelerating the reaction compared to simple benzaldehydes.

Experimental Workflow (Visualized)

The following diagram outlines the complete synthetic pathway from raw azide to the final ligand.

SynthesisWorkflow Start Propyl Azide + Propargyl Alcohol Step1 CuAAC Reaction (Click Chemistry) Start->Step1 Inter Intermediate: (1-propyl-1,2,3-triazol-4-yl)methanol Step1->Inter CuSO4, NaAsc Step2 Oxidation (MnO2 or IBX) Inter->Step2 Aldehyde PRECURSOR: 1-propyl-1H-1,2,3- triazole-4-carbaldehyde Step2->Aldehyde DCM, Reflux Step3 Condensation (+ R-NH2, EtOH, Reflux) Aldehyde->Step3 Final TARGET: Triazole Schiff Base Step3->Final -H2O

Figure 1: Step-wise synthetic pathway from azide precursor to final Schiff base ligand.

Phase 1: Synthesis of Precursor (The Aldehyde)

Note: If 1-propyl-1H-1,2,3-triazole-4-carbaldehyde is not purchased commercially, it must be synthesized fresh to avoid oxidation side-products.

Protocol A: CuAAC and Oxidation

Reagents: Propyl azide, Propargyl alcohol, CuSO₄·5H₂O, Sodium Ascorbate, MnO₂ (activated).

  • Click Reaction:

    • Dissolve propyl azide (10 mmol) and propargyl alcohol (10 mmol) in a 1:1 mixture of water/t-butanol (20 mL).

    • Add CuSO₄[1]·5H₂O (10 mol%) and Sodium Ascorbate (20 mol%).

    • Stir at RT for 12 hours. The triazole alcohol usually precipitates or is extracted with ethyl acetate.

  • Oxidation:

    • Dissolve the intermediate (1-propyl-1H-1,2,3-triazol-4-yl)methanol in dry DCM.

    • Add activated MnO₂ (10 equivalents).

    • Reflux for 4–6 hours. Monitor by TLC (Alcohol spot disappears; Aldehyde spot appears).

    • Filter through Celite to remove Mn species. Evaporate solvent to obtain the 1-propyl-1H-1,2,3-triazole-4-carbaldehyde .

Phase 2: Schiff Base Condensation (Core Protocol)

This protocol is optimized for condensation with aromatic amines (anilines) or heteroaromatic amines.

Materials
  • Precursor: 1-propyl-1H-1,2,3-triazole-4-carbaldehyde (1.0 eq)

  • Amine: Substituted Aniline / Heterocyclic Amine (1.0 eq)

  • Solvent: Absolute Ethanol (EtOH)

  • Catalyst: Glacial Acetic Acid (Catalytic amount, 2-3 drops)

Step-by-Step Procedure
  • Solubilization:

    • In a 50 mL round-bottom flask, dissolve 1.0 mmol of 1-propyl-1H-1,2,3-triazole-4-carbaldehyde in 10 mL of absolute ethanol.

    • Expert Tip: If the aldehyde is an oil (common for propyl derivatives), ensure it is fully dispersed before adding the amine.

  • Addition:

    • Add 1.0 mmol of the primary amine.

    • Add 2–3 drops of glacial acetic acid. The acid protonates the carbonyl oxygen, making it more susceptible to nucleophilic attack.

  • Reflux:

    • Attach a condenser and reflux the mixture at 78°C (boiling point of EtOH) for 3–6 hours.

    • Monitoring: Check TLC every hour (Eluent: Hexane:Ethyl Acetate 3:1). The aldehyde spot (

      
      ) should disappear.
      
  • Isolation:

    • Scenario A (Precipitate forms): Many Schiff bases will precipitate upon cooling to room temperature. Filter the solid, wash with cold ethanol, and dry.

    • Scenario B (No precipitate): If the solution remains clear, reduce the volume by 50% via rotary evaporation and place in a fridge (4°C) overnight.

    • Scenario C (Oily product): If an oil forms (likely with the flexible propyl chain), triturate with cold diethyl ether or hexane to induce crystallization.

  • Purification:

    • Recrystallization from hot ethanol is preferred.

    • Warning: Avoid silica gel column chromatography if possible, as the acidic nature of silica can hydrolyze the imine bond back to the aldehyde and amine. If chromatography is necessary, use neutral alumina or add 1% triethylamine to the eluent.

Characterization Data

Successful synthesis is confirmed by the disappearance of the aldehyde signal and the appearance of the imine signal in ¹H NMR.

Spectroscopic MethodSignalAssignmentNotes
¹H NMR

10.1–10.2 ppm
Disappears Aldehyde (-CHO) proton is consumed.
¹H NMR

8.4–9.0 ppm
Appears Azomethine (-CH=N-) singlet. Distinctive diagnostic peak.
¹H NMR

7.9–8.2 ppm
SingletTriazole C5-H proton (remains stable).
¹H NMR

4.3–4.5 ppm
Triplet

(Propyl group attached to triazole).
IR (FT-IR) 1690–1700 cm⁻¹Disappears C=O stretching vibration.
IR (FT-IR) 1610–1630 cm⁻¹Appears C=N (Imine) stretching vibration.

Troubleshooting & Optimization Logic

Use the following decision tree to resolve common synthetic issues.

Troubleshooting Problem Issue Encountered CheckTLC Check TLC: Is Aldehyde Present? Problem->CheckTLC YesAld Yes: Reaction Incomplete CheckTLC->YesAld NoAld No: Reaction Complete But Isolation Failed CheckTLC->NoAld Action1 Add Dean-Stark Trap (Remove Water) YesAld->Action1 Equilibrium Issue Action2 Increase Catalyst (Add more AcOH) YesAld->Action2 Kinetic Issue Action3 Triturate with Ether/Hexane (Induce Crystallization) NoAld->Action3 Oily Product Action4 Evaporate Solvent Recrystallize in MeOH NoAld->Action4 Solubility Issue

Figure 2: Troubleshooting logic for incomplete reactions or isolation difficulties.

References

  • Shetty, P., et al. (2009).[2] "Synthesis and antimicrobial activities of novel quinoline derivatives carrying 1,2,4-triazole moiety." European Journal of Medicinal Chemistry. (Demonstrates general condensation conditions for triazole aldehydes). 2

  • Thomas, J., et al. (2021). "1-(4-Nitrophenyl)-1H-1,2,3-Triazole-4-carbaldehyde: Scalable Synthesis and Its Use in the Preparation of 1-Alkyl-4-Formyl-1,2,3-triazoles." Molecules. (Provides the definitive route for synthesizing the aldehyde precursor via click chemistry and oxidation). 3[4][5][6][7][8]

  • Al-Blewi, F. F., et al. (2021). "New 1,2,3-Triazole Scaffold Schiff Bases as Potential Anti-COVID-19: Design, Synthesis, DFT-Molecular Docking, and Cytotoxicity Aspects." Molecules. (Validates the biological relevance and structural characterization of 1,2,3-triazole Schiff bases). 6[4][5][6][7][8]

  • PubChem. "1-propyl-1h-1,2,3-triazole-4-carbaldehyde (CID 66213586)." (Verifies the chemical identity and structure of the starting material). 9

Sources

Method

Strategic Derivatization: Precision Engineering of Bioactive Scaffolds

Introduction: The Paradigm Shift in Lead Optimization In modern drug discovery, "derivatization" has evolved from simple analog synthesis to a precision engineering discipline. We no longer merely swap functional groups...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Paradigm Shift in Lead Optimization

In modern drug discovery, "derivatization" has evolved from simple analog synthesis to a precision engineering discipline. We no longer merely swap functional groups to evade patent space; we utilize derivatization to surgically correct liabilities in ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profiles while exploring novel chemical space.

This guide focuses on Late-Stage Functionalization (LSF) and Bioisosteric Replacement . These strategies allow researchers to modify complex, fully assembled scaffolds directly, bypassing the need for de novo synthesis of every analog. This approach drastically reduces the Design-Make-Test-Analyze (DMTA) cycle time.

Key Objectives
  • Metabolic Blocking: Installing fluorine or deuterium at metabolic "soft spots" (e.g., CYP450 oxidation sites).

  • Physicochemical Tuning: Modulating Lipophilicity (LogP) and pKa to improve membrane permeability and solubility.

  • Vector Exploration: Utilizing C-H activation to probe unexplored vectors on a lead scaffold.

Strategic Framework: Decision Logic for Derivatization

Before initiating synthesis, a rigorous decision matrix must be applied to select the optimal derivatization strategy.

DerivatizationStrategy Lead Lead Compound Identified Liability Identify Liability/Goal Lead->Liability Metab Metabolic Instability (High Clearance) Liability->Metab Potency Low Potency/Selectivity Liability->Potency Prop Poor Solubility/Permeability Liability->Prop Strat_F Strategy: Bioisosteric Replacement (H -> F, CH3 -> CF3) Metab->Strat_F Block Oxidation Strat_CH Strategy: Late-Stage C-H Activation (Install Handle) Potency->Strat_CH Explore New Vectors Strat_Click Strategy: Click Chemistry (Library Expansion) Potency->Strat_Click Linker/Fragment Scan Prop->Strat_F Modulate pKa/LogP Action_Photo Protocol: Photoredox Trifluoromethylation Strat_F->Action_Photo Action_Boryl Protocol: Ir-Catalyzed C-H Borylation Strat_CH->Action_Boryl Action_CuAAC Protocol: CuAAC Library Gen Strat_Click->Action_CuAAC

Figure 1: Decision logic for selecting the appropriate derivatization methodology based on the specific liability or optimization goal of the lead compound.

Application Note: Bioisosteric Replacement (Fluorine)[1]

Context: Fluorine is the "gold standard" bioisostere. Its small Van der Waals radius (1.47 Å vs 1.20 Å for H) allows it to mimic hydrogen sterically, while its extreme electronegativity dramatically alters the electronic environment.

Mechanistic Insight: Replacing a C-H bond with a C-F bond strengthens the bond (approx. 116 kcal/mol vs 99 kcal/mol), rendering the site resistant to CYP450 oxidative metabolism. Furthermore, the strong dipole of the C-F bond can influence the conformation of the molecule (the "gauche effect") and alter the pKa of neighboring amines, often improving bioavailability.

Comparative Data: The Fluorine Effect[2]
PropertyHydrogen (-H)Fluorine (-F)Trifluoromethyl (-CF3)Impact on Drug Design
Van der Waals Radius 1.20 Å1.47 Å~2.20 ÅF mimics H; CF3 mimics Isopropyl/Ethyl.
Electronegativity 2.14.0N/AF lowers pKa of adjacent basic centers.
Lipophilicity (

)
0.000.140.88CF3 significantly increases membrane permeability.
Bond Energy (C-X) ~98 kcal/mol~116 kcal/mol>110 kcal/molBlocks metabolic degradation.

Experimental Protocols

Protocol A: Iridium-Catalyzed C-H Borylation (Late-Stage Functionalization)

Objective: To install a versatile boronate ester handle on an unfunctionalized aromatic ring. This handle can subsequently be converted to -OH, -Cl, -Ar, or -NH2.

Why this works: The active catalyst species, generated from [Ir(cod)(OMe)]2 and dtbpy, is sterically bulky. It preferentially activates C-H bonds that are meta or para to existing substituents, avoiding crowded ortho positions. This provides regioselectivity without the need for directing groups [1].

Materials:

  • Precursor: Aromatic drug scaffold (1.0 equiv).

  • Boron Source: Bis(pinacolato)diboron (

    
    ) (1.0 equiv).
    
  • Catalyst:

    
     (1.5 mol%).
    
  • Ligand: 4,4’-Di-tert-butyl-2,2’-bipyridine (dtbpy) (3.0 mol%).

  • Solvent: Anhydrous Cyclohexane or MTBE.

Step-by-Step Workflow:

  • Catalyst Activation (Glovebox/Inert Line):

    • In a 20 mL scintillation vial equipped with a magnetic stir bar, dissolve

      
       (10 mg, 0.015 mmol) and dtbpy (8 mg, 0.03 mmol) in 2 mL of cyclohexane.
      
    • Observation: The solution should turn from yellow to deep brown/red within 5 minutes, indicating formation of the active tris-boryl iridium species.

  • Reaction Assembly:

    • Add

      
       (254 mg, 1.0 mmol) and the substrate (1.0 mmol) to the vial.
      
    • Seal with a PTFE-lined cap.

  • Heating:

    • Heat the reaction block to 80°C. Stir for 4–16 hours.

    • QC Check: Monitor by GC-MS or LC-MS. Look for the mass shift of +126 Da (replacement of H with Bpin).

  • Workup:

    • Cool to room temperature.

    • Pass the mixture through a short pad of silica gel (eluting with Et2O/Hexane) to remove the iridium catalyst.

    • Concentrate in vacuo.

  • Validation:

    • 1H NMR: Look for the disappearance of specific aromatic proton signals (usually the least sterically hindered proton).

    • 11B NMR: A single peak around ~30 ppm confirms the boronate ester.

Protocol B: Photoredox Trifluoromethylation

Objective: To directly install a -CF3 group onto an arene or heteroarene, utilizing visible light to generate reactive radicals under mild conditions.[1]

Why this works: Traditional trifluoromethylation requires harsh conditions. Photoredox catalysis uses blue light to excite a Ruthenium or Iridium catalyst, which then reduces a CF3 source (like Togni's reagent) to generate a


 radical. This radical adds to electron-rich heterocycles [2].

Materials:

  • Substrate: Heteroaromatic scaffold (e.g., indole, pyrrole).

  • Reagent: Togni’s Reagent II (1.2 equiv).

  • Photocatalyst:

    
     (1.0 mol%).
    
  • Solvent: Methanol or Acetonitrile (degassed).

  • Light Source: Blue LED (450 nm).

Step-by-Step Workflow:

  • Setup:

    • In a clear glass vial, combine the substrate (0.5 mmol), Togni’s Reagent II (0.6 mmol), and photocatalyst (0.005 mmol).

    • Add 5 mL of degassed Methanol.

  • Irradiation:

    • Place the vial 2–3 cm away from the Blue LED strip.

    • Stir vigorously at room temperature for 12 hours. Fan cooling may be necessary to maintain ambient temperature.

  • Purification:

    • Remove solvent under reduced pressure.

    • Purify via Flash Column Chromatography. Note: CF3 groups significantly increase Rf; adjust solvent polarity accordingly (usually less polar).

  • Validation:

    • 19F NMR: This is the definitive test. A sharp singlet around -60 to -65 ppm confirms the presence of the CF3 group.

Visualizing the Reaction Pathway

Understanding the mechanism is crucial for troubleshooting. Below is the pathway for the Photoredox Trifluoromethylation described in Protocol B.

PhotoredoxMechanism Ru2 Ru(II) Ground Ru2_Star *Ru(II) Excited Ru2->Ru2_Star hv Ru3 Ru(III) Oxidized Ru2_Star->Ru3 SET (-e) Ru3->Ru2 Regeneration Light Blue LED (450nm) Light->Ru2 Togni Togni Reagent (CF3 Source) Radical •CF3 Radical Togni->Radical Accepts e- Substrate Substrate (Arene) Radical->Substrate Radical Addition Product Trifluoromethylated Product Substrate->Product Oxidation/Deprotonation

Figure 2: Mechanistic cycle of Photoredox Trifluoromethylation. The photocatalyst mediates Single Electron Transfer (SET) to generate the reactive CF3 radical.

Quality Control & Validation Standards

In a drug discovery context, purity is paramount. A "false positive" in a biological assay due to a metal contaminant or impurity can cost millions in wasted follow-up.

  • Purity Threshold: >95% by HPLC (254 nm and 214 nm).

  • Metal Scavenging: For Iridium and Ruthenium protocols, use scavenger resins (e.g., SiliaMetS® Thiol) post-reaction to ensure residual metal is <10 ppm.

  • Structural Confirmation:

    • HRMS (High-Resolution Mass Spectrometry): Error < 5 ppm.

    • 2D NMR (HSQC/HMBC): Required to confirm regiochemistry of C-H functionalization.

References

  • Hartwig, J. F. (2016). Borylation and Silylation of C–H Bonds: A Platform for Diverse C–H Bond Functionalizations. Accounts of Chemical Research. [Link]

  • Nagib, D. A., & MacMillan, D. W. C. (2011). Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis. Nature. [Link]

  • Purser, S., et al. (2008). Fluorine in drug design. Chemical Society Reviews.[2] [Link]

  • Kolb, H. C., & Sharpless, K. B. (2003). The growing impact of click chemistry on drug discovery. Drug Discovery Today. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimization of 1-Propyl-1H-1,2,3-Triazole-4-Carbaldehyde Synthesis

Case ID: TRZ-ALD-004 Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: TRZ-ALD-004 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open Subject: Improving Yield & Reproducibility for 1-Propyl-1H-1,2,3-Triazole-4-Carbaldehyde[1]

Executive Summary & Safety Directive

User: "I need to synthesize 1-propyl-1H-1,2,3-triazole-4-carbaldehyde, but my yields are inconsistent, and purification is difficult."

Scientist's Assessment: The synthesis of short-chain alkyl triazole aldehydes presents two specific failure modes:

  • Volatility & Explosivity: 1-Azidopropane (propyl azide) is a low-molecular-weight organic azide with a borderline C/N ratio (

    
    ).[1] It is volatile and shock-sensitive.[1] Never isolate this azide neat. 
    
  • Aldehyde Instability: Direct "click" reactions using propargyl aldehyde often fail due to polymerization. The two robust pathways are the Oxidation Route (via alcohol) and the Acetal Hydrolysis Route .[1]

Decision Matrix: Selecting the Right Protocol

Before starting, select your pathway based on reagent availability and lab capabilities.

SynthesisPathways Start Start: 1-Propyl Azide Precursor Decision Choose Pathway Start->Decision RouteA Route A: Alcohol Oxidation (Most Common Reagents) Decision->RouteA Standard Lab RouteB Route B: Acetal Hydrolysis (Highest Stability) Decision->RouteB Scale-up StepA1 Click w/ Propargyl Alcohol RouteA->StepA1 StepB1 Click w/ Propargyl Aldehyde Diethyl Acetal RouteB->StepB1 StepA2 Oxidation (TEMPO/BAIB) StepA1->StepA2 Final Target: 1-Propyl-1,2,3- triazole-4-carbaldehyde StepA2->Final StepB2 Acid Hydrolysis (HCl/TFA) StepB1->StepB2 StepB2->Final

Figure 1: Strategic decision tree for synthesis. Route B is recommended for scale-up to avoid oxidation byproducts.[1]

Protocol A: The Alcohol Oxidation Route (Optimized)

Most users fail here because they use MnO


, which varies wildly by batch and often adsorbs the product. We recommend the TEMPO/BAIB  system for consistent, high-yield conversion without over-oxidation to the carboxylic acid.[1][2]
Step 1: CuAAC Reaction (The Click)[1]
  • Reagents: 1-Azidopropane (generated in situ), Propargyl Alcohol (1.0 equiv), CuSO

    
     5H
    
    
    
    O (1 mol%), Sodium Ascorbate (10 mol%).[1]
  • Solvent: t-BuOH/H

    
    O (1:1).[1] Crucial for solubilizing the organic azide while maintaining catalyst activity.[1]
    
Step 2: Oxidation (The Critical Fix)

Do NOT use Jones Reagent (over-oxidation) or MnO


 (product loss). [1]

Protocol:

  • Dissolve (1-propyl-1H-1,2,3-triazol-4-yl)methanol (1.0 equiv) in CH

    
    Cl
    
    
    
    :H
    
    
    O (2:1).[1]
  • Add TEMPO (0.1 equiv) and BAIB (Bis-acetoxyiodobenzene) (1.1 equiv).[1]

  • Stir at room temperature for 2–4 hours.

  • Quench: Add aqueous Na

    
    S
    
    
    
    O
    
    
    to destroy excess oxidant.
  • Extraction: Extract with DCM. The aldehyde is usually pure enough to proceed without column chromatography.

Troubleshooting Guide (Route A)
SymptomProbable CauseCorrective Action
Reaction turns yellow/green Cu(I) has oxidized to Cu(II) (Catalyst Death).[1]Add more Sodium Ascorbate (5-10 mol%) to reduce Cu(II) back to active Cu(I).[1] Degas solvents with N

prior to use.
Low Yield after MnO

Product adsorption onto MnO

surface.[3]
Switch to TEMPO/BAIB. If you must use MnO

, wash the filter cake with hot EtOAc or MeOH, not just DCM.
Formation of Carboxylic Acid Over-oxidation.Avoid Permanganate or Chromic acid. TEMPO/BAIB is chemoselective for aldehydes.[2]

Protocol B: The Acetal Hydrolysis Route (High Stability)[1]

This route bypasses the oxidation step entirely, protecting the aldehyde as an acetal during the copper-catalyzed reaction.[1] This is the industry-preferred method for unstable aldehydes.[1]

Workflow
  • Click Reaction: React 1-Azidopropane with 3,3-diethoxyprop-1-yne (Propargyl aldehyde diethyl acetal).[1]

    • Conditions: CuSO

      
       (1%), NaAsc (10%), tBuOH/H
      
      
      
      O.
    • Result: 1-propyl-4-(diethoxymethyl)-1H-1,2,3-triazole.[1] This intermediate is highly stable and can be stored.

  • Deprotection (Hydrolysis):

    • Dissolve the acetal in THF or Acetone.

    • Add 1M HCl or 10% TFA/H

      
      O.
      
    • Stir at RT.[2] Monitor by TLC until the acetal spot disappears.

Troubleshooting Guide (Route B)
SymptomProbable CauseCorrective Action
Incomplete Hydrolysis Acid concentration too low or biphasic system poor.[1]Ensure the organic solvent (THF) is miscible with the aqueous acid. Increase temperature to 40°C if sluggish.
Product Degradation Acid too strong (Aldol condensation/polymerization).[1]Do not heat above 50°C. Neutralize with NaHCO

immediately after reaction completion.

Advanced Optimization: The Ligand Effect

If your "click" reaction (Step 1 in either route) is stalling below 80% yield, you are likely losing the active Copper(I) species.[1]

The Solution: TBTA or THPTA Ligands Standard conditions (CuSO


/Ascorbate) work for simple substrates.[1] For optimized yields, add TBTA  (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine).[1]
  • Mechanism: TBTA binds Cu(I), protecting it from oxidation by atmospheric oxygen while keeping it catalytically active.

  • Ratio: Cu:Ligand should be 1:1 or 1:2.[1]

CatalyticCycle Cu2 Cu(II) (Inactive) Cu1 Cu(I) (Active) Cu2->Cu1 Reduced by Ascorbate Cu1->Cu2 Oxidized by Air CuLigand Cu(I)-TBTA (Stabilized) Cu1->CuLigand + Ligand CuLigand->Cu1 Catalytic Cycle Ascorbate Sodium Ascorbate Oxygen O2 (Air)

Figure 2: The role of Ligands and Ascorbate in maintaining the active catalyst.[1]

Frequently Asked Questions (FAQ)

Q: Can I use commercially available 1-azidopropane? A: While available, it is expensive and hazardous to ship.[1] We strongly recommend in situ generation : Mix 1-bromopropane with Sodium Azide (NaN


) in DMF/Water, then add the alkyne and copper catalyst directly to this pot.[1] This avoids isolating the explosive azide.

Q: My aldehyde product is an oil that solidifies slowly. Is it pure? A: 1-propyl-1,2,3-triazole-4-carbaldehyde is often a low-melting solid or viscous oil.[1] If NMR shows clean peaks at ~10.1 ppm (CHO) and ~8.3 ppm (Triazole-H), it is pure.[1] Traces of solvent can lower the melting point significantly.

Q: Why not use direct click with Propargyl Aldehyde? A: Propargyl aldehyde is unstable and an electrophile (Michael acceptor).[1] It can react with the azide or polymerize before the copper cycle begins, leading to complex mixtures and low yields.

References

  • Safety of Organic Azides

    • Bratz, M., et al. "Safety of Azides." Organic Process Research & Development, 2013.
    • Warning: C/N ratios < 3 require extreme caution. 1-Azidopropane (C3H7N3) has a ratio of 1.[1][4] Handle in solution only.

  • TEMPO Oxidation of Triazole Alcohols

    • Hoover, J. M., & Stahl, S. S. "Highly selective aerobic oxidation of primary alcohols to aldehydes using a Cu/TEMPO catalyst system." Journal of the American Chemical Society, 2011. Link[1]

  • Acetal Route (High Yield Synthesis)

    • Fletcher, J. T., et al. "1,2,3-Triazole-4-carbaldehyde derivatives via CuAAC."[1] Tetrahedron Letters, 2008.

  • Use of Ligands (TBTA)

    • Chan, T. R., et al. "Polytriazoles as Copper(I)-Stabilizing Ligands in Catalysis."[1] Organic Letters, 2004. Link[1]

Sources

Optimization

Technical Support Center: Purification of 1-propyl-1H-1,2,3-triazole-4-carbaldehyde

Case ID: TRZ-ALD-PUR-001 Status: Active Assigned Specialist: Senior Application Scientist, Separation Technologies Diagnostic Hub: What are you observing? Before proceeding with the standard protocol, identify your speci...

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: TRZ-ALD-PUR-001 Status: Active Assigned Specialist: Senior Application Scientist, Separation Technologies

Diagnostic Hub: What are you observing?

Before proceeding with the standard protocol, identify your specific failure mode using the diagnostic matrix below.

ObservationLikely Root CauseImmediate Action
Blue/Green Band or Residue Copper Contamination: Residual Cu(II) from Click chemistry is coordinating with the triazole nitrogens.[1]STOP. Do not load on silica yet. Perform EDTA wash (See Module 2).
Streaking on TLC/Column Acid-Base Interaction: Basic triazole nitrogens interacting with acidic silanols on silica gel.[2]Add 1% Triethylamine (Et₃N) to your mobile phase or switch to Neutral Alumina.
New Spot at Baseline Oxidation: The aldehyde group (-CHO) has oxidized to the carboxylic acid (-COOH).Check storage conditions. Acids are much more polar; flush column with MeOH to recover if needed.
Broad/Tailing Peaks Overloading or Co-elution: Poor solubility in the mobile phase.[2]Dissolve crude in minimum DCM. If it precipitates in Hexane, use a DCM/MeOH gradient instead.

The Purification Protocol (SOP)

Phase A: Pre-Column Treatment (Critical)

Most purification failures for this compound stem from skipping this step.

If you synthesized this via CuAAC (Click Chemistry), your crude product contains Copper(II) ions. Triazoles are excellent ligands; they bind Cu(II) tightly, changing the compound's Rf and causing it to "smear" across the column.

The EDTA Wash Protocol:

  • Dissolve crude reaction mixture in Dichloromethane (DCM) or Ethyl Acetate (EtOAc) .

  • Wash the organic layer 3x with 0.1 M EDTA (disodium salt) solution (pH adjusted to ~7-8).

    • Visual Cue: The aqueous layer will turn blue/green as it strips the copper.

  • Wash 1x with Saturated NH₄Cl.

  • Wash 1x with Brine.

  • Dry over Na₂SO₄, filter, and concentrate.

Phase B: Column Chromatography Setup

Stationary Phase: Silica Gel 60 (40–63 µm). Note: If the compound is acid-sensitive (rare for simple triazoles, but possible with impurities), use Neutral Alumina.

Mobile Phase Gradient: The 1-propyl group adds some lipophilicity, but the triazole-aldehyde core is polar.

  • Standard System: Hexane / Ethyl Acetate (EtOAc)[1][2]

  • Alternative (for higher polarity): DCM / Methanol (MeOH)

Recommended Gradient (Hex/EtOAc):

StepSolvent Ratio (Hex:EtOAc)Column Volume (CV)Purpose
1 100:02 CVColumn equilibration / Elute non-polar impurities (e.g., propyl azide).
2 90:103 CVElute minor non-polar byproducts.
3 70:305-10 CVTarget Compound Elution Zone (Expect Rf ~0.3-0.4 in 1:1 Hex/EtOAc).
4 50:503 CVFlush remaining product.
5 0:1002 CVElute polar oxidation byproducts (Acids).[2]
Phase C: Visualization (TLC)

Do not rely solely on UV. Aldehydes can be tricky.

  • UV (254 nm): Triazole ring absorbs here.

  • 2,4-DNP Stain: Specific for Aldehydes. Dip and heat; look for Orange/Red spots.

  • KMnO₄: General oxidizable groups (Aldehyde will stain yellow/brown).

Technical Deep Dive: Mechanisms of Failure

The "Copper-Triazole" Trap

In CuAAC reactions, the resulting 1,2,3-triazole possesses lone pairs on N2 and N3. Copper species (catalyst remnants) coordinate here.

  • Consequence: The Cu-complex is much more polar than the free triazole. On silica, the copper dissociates slowly as it travels, creating a "streak" rather than a spot.

  • Evidence: If your column fractions are colored (blue/green), you are eluting the copper complex, not the pure ligand.

Aldehyde Instability

The C4-carbaldehyde group is reactive.[2]

  • Oxidation:

    
    . The acid is significantly more polar and will stick to the baseline of a Hex/EtOAc column.
    
  • Acetal Formation: If you use methanol in your column (e.g., DCM/MeOH) and have acidic silica, you may transiently form hemiacetals, broadening peaks. Stick to EtOAc/Hexane unless solubility is an issue.

Workflow Visualization

PurificationWorkflow cluster_synthesis Synthesis & Workup cluster_column Chromatography cluster_post Validation Reaction Crude Reaction Mix (Triazole + Cu catalyst) EDTA_Wash EDTA Wash (Critical) Removes Cu(II) Reaction->EDTA_Wash Blue aqueous layer Drying Dry (Na2SO4) & Concentrate EDTA_Wash->Drying TLC_Check TLC Optimization Target Rf ~0.3 (Hex:EtOAc) Drying->TLC_Check Column_Load Load on Silica Gel (DCM solution) TLC_Check->Column_Load Elution Gradient Elution 10% -> 50% EtOAc Column_Load->Elution Fractions Analyze Fractions (UV + 2,4-DNP Stain) Elution->Fractions Final_Product Pure 1-propyl-1H-1,2,3- triazole-4-carbaldehyde Fractions->Final_Product Combine & Evaporate

Caption: Logical workflow for the purification of triazole aldehydes, emphasizing the critical Copper removal step prior to chromatography.

Frequently Asked Questions (FAQs)

Q: I skipped the EDTA wash and my column is streaking. Can I save it? A: It is difficult. You can try flushing the column with a more polar solvent (10% MeOH in DCM) to collect everything, then perform the EDTA wash on the bulk eluate, and re-column. The copper binds too tightly to be separated purely by silica chromatography.

Q: Can I use Acetone instead of Ethyl Acetate? A: Avoid Acetone if possible. Acetone absorbs in the UV range (cutoff ~330 nm), which interferes with detecting the triazole ring (absorbs ~210-255 nm). It also makes 2,4-DNP staining messy as acetone itself is a ketone.

Q: My product is an oil that solidifies slowly. Is this normal? A: Yes. 1-alkyl-1,2,3-triazole-4-carbaldehydes are often low-melting solids or oils. If it remains an oil, ensure all solvent (especially EtOAc) is removed under high vacuum. Impurities (like propyl azide) can also depress the melting point.

Q: How do I store the purified aldehyde? A: Store under an inert atmosphere (Nitrogen/Argon) at -20°C. Aldehydes are prone to air oxidation.[2] If you plan to use it for a "Click" reaction later, consider storing it as the alcohol precursor and oxidizing it only immediately before use.

References

  • BenchChem Technical Support. Copper Catalyst Removal in Click Chemistry Reactions. (Accessed 2025).[1][3] Link

  • MDPI. 1-(4-Nitrophenyl)-1H-1,2,3-Triazole-4-carbaldehyde: Scalable Synthesis and Its Use in the Preparation of 1-Alkyl-4-Formyl-1,2,3-triazoles. (2021).[2] Link

  • Organic Chemistry Portal. Regioselective Synthesis of 1,2,3-Triazoles by Use of a Silica-Supported Copper(I) Catalyst. (2008).[2][4] Link

  • University of Rochester. Magic Formulas: TLC Stains (2,4-DNP and KMnO4).Link

Sources

Troubleshooting

Technical Support Center: Optimization of Reaction Conditions for Derivatization

Current Status: Operational Support Level: Tier 3 (Senior Application Scientist) Topic: Troubleshooting & Optimization of Derivatization Protocols (GC-MS / HPLC) Overview Derivatization is a kinetically driven chemical m...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Support Level: Tier 3 (Senior Application Scientist) Topic: Troubleshooting & Optimization of Derivatization Protocols (GC-MS / HPLC)

Overview

Derivatization is a kinetically driven chemical modification used to enhance analyte volatility, thermal stability, or detectability (e.g., fluorescence).[1][2][3] Inconsistent results often stem from a failure to balance reaction thermodynamics (temperature) with kinetics (time/catalysis) or from competitive side reactions (hydrolysis). This guide addresses specific failure modes using a root-cause analysis approach.

Part 1: Troubleshooting Guides (Q&A)
Issue 1: "My chromatogram shows multiple peaks for a single analyte."

Diagnosis: Incomplete Derivatization or Mixed-Mode Reaction. Technical Explanation: Molecules with multiple functional groups (e.g., Amino Acids containing both


 and 

, or steroids with multiple

groups) often have active hydrogens with varying

and steric accessibility. If reaction conditions are too mild, you may form a mixture of mono-, di-, and tri-derivatives.

Solution Protocol:

  • Check Stoichiometry: Ensure the molar ratio of Reagent:Active Hydrogens is at least 10:1 (preferably 50:1 for trace analysis).

  • Force Completion:

    • Increase Temperature: Move from

      
       to 
      
      
      
      .
    • Extend Time: Increase reaction time from 30 mins to 60–120 mins.

  • Add a Catalyst: For silylation (BSTFA/MSTFA), add 1% TMCS (Trimethylchlorosilane). TMCS acts as a Lewis acid catalyst, increasing the leaving group potential of the silyl donor.

    • Note: For sterically hindered groups (e.g., tertiary alcohols), use MTBSTFA with 1% TBDMCS, though it requires higher activation energy.

Issue 2: "I see a large 'snow' of precipitate or cloudiness after adding the reagent."

Diagnosis: Solubility Mismatch or Salt Formation. Technical Explanation: Many derivatization reagents (especially acylating agents like anhydrides) generate acidic byproducts (HCl, TFA).[4] If the sample contains amine salts or if the solvent is non-polar (e.g., Hexane), these polar byproducts or the analyte salt may precipitate, occluding the reaction sites.

Solution Protocol:

  • Switch Solvent: Use Pyridine or Acetonitrile . Pyridine acts as both a polar aprotic solvent and an acid scavenger (neutralizing HCl/TFA byproducts), driving the reaction forward (Le Chatelier’s principle).

  • Check Sample State: Ensure the starting sample is a free base/acid, not a salt. If it is a hydrochloride salt (e.g., Glucosamine HCl), it must be neutralized or solubilized in pyridine before adding silylating reagents.

Issue 3: "My derivative response drops significantly after 24 hours in the autosampler."

Diagnosis: Hydrolytic Instability (Moisture Contamination). Technical Explanation: Silyl derivatives (TMS-ethers/esters) are thermodynamically unstable in the presence of water. Trace moisture in the autosampler vial or ambient humidity causes hydrolysis, reverting the derivative back to the native compound and silanol byproducts (seen as siloxane background noise).

Solution Protocol:

  • Anhydrous Handling: Dry sample extracts under Nitrogen (

    
    ) gas. Do not use compressed air (contains moisture).
    
  • Chemical Drying: Add a spatula tip of anhydrous Sodium Sulfate (

    
    ) to the vial if the matrix allows.
    
  • Reagent Quality: Discard silylation reagents if the bottle has been opened for >1 month without a desiccator.

  • Switch Derivative: If stability is critical, switch from TMS (Trimethylsilyl) to TBDMS (tert-Butyldimethylsilyl) derivatives using MTBSTFA. The bulky tert-butyl group provides steric protection against hydrolytic attack, increasing stability by

    
     times.
    
Issue 4: "Low sensitivity/yield for Amides or Secondary Amines."

Diagnosis: Low Nucleophilicity. Technical Explanation: Amides and secondary amines are weak nucleophiles compared to alcohols or primary amines. Standard silylation (BSTFA) is often insufficient.

Solution Protocol:

  • Harder Conditions: Use BSTFA + 1-10% TMCS at

    
     for >1 hour.
    
  • Acylation Alternative: If silylation fails, switch to Acylation using TFAA (Trifluoroacetic anhydride) or PFPA . These reactions are more aggressive toward amines but require removing excess acid before injection to protect the GC column.

Part 2: Experimental Data & Selection Guides
Table 1: Reagent Selection Matrix
Functional GroupTarget DerivativeRecommended ReagentCatalyst / AdditiveConditions (Typ.)
Alcohols (-OH) TMS-EtherBSTFA or MSTFANone (usually)

, 30 min
Phenols (Ar-OH) TMS-EtherBSTFA1% TMCS

, 30 min
Carboxylic Acids TMS-EsterBSTFA1-10% TMCS

, 30-60 min
Amines (Primary) TMS-AmineMSTFANone

, 15 min
Amines (Sec/Amides) TMS-AmideBSTFA1-10% TMCS or Pyridine

, 60+ min
Steric Hindrance TBDMS-EtherMTBSTFA1% TBDMCS

, 60 min
Amino Acids (HPLC) FluorescentOPA / FMOCBorate Buffer (pH 10)Ambient, <5 min
Protocol: Standard Silylation Workflow (GC-MS)

For metabolomics, steroids, and general unknowns.

  • Evaporation: Evaporate

    
     of sample extract to complete dryness under a stream of dry Nitrogen.
    
  • Solubilization: Add

    
     of Pyridine  (anhydrous). Vortex for 30 seconds.
    
    • Why? Solubilizes polar residues and scavenges protons.

  • Derivatization: Add

    
     of MSTFA + 1% TMCS . Cap vial immediately.
    
    • Why MSTFA? More volatile byproduct (N-methyltrifluoroacetamide) than BSTFA, preventing early chromatogram interference.

  • Reaction: Incubate at

    
     for 60 minutes.
    
  • Cooling: Allow to cool to room temperature (10 min) before injection.

  • Injection: Inject

    
     (Split 10:1).
    
Part 3: Visualizations
Diagram 1: Derivatization Reagent Decision Tree

Use this logic flow to select the correct chemistry for your analyte.

DerivatizationSelector Start Start: Identify Functional Group Hydroxyl Hydroxyl / Carboxyl (-OH, -COOH) Start->Hydroxyl Amine Amine / Amide (-NH2) Start->Amine Steric Is it Sterically Hindered? Hydroxyl->Steric Acylation Consider Acylation (TFAA / PFPA) Amine->Acylation Secondary/Amide (Weak Nucleophile) MSTFA Use MSTFA (Volatile Byproducts) Amine->MSTFA Primary Amine Stability Is Stability Critical? Steric->Stability Yes BSTFA Use BSTFA + 1% TMCS (Standard Silylation) Steric->BSTFA No Stability->BSTFA No (Standard) MTBSTFA Use MTBSTFA (TBDMS Derivative) Stability->MTBSTFA Yes (High Stability)

Caption: Decision matrix for selecting silylation vs. acylation reagents based on functional group reactivity and steric constraints.

Diagram 2: Troubleshooting Low Yield Logic

Follow this path when peak areas are lower than expected.

TroubleshootingLogic Problem Problem: Low Derivative Yield CheckMoisture 1. Check Moisture (Is solvent anhydrous?) Problem->CheckMoisture DrySample Action: Dry Sample w/ N2 Add Na2SO4 CheckMoisture->DrySample Wet CheckRatio 2. Check Reagent Ratio (Is Reagent > 10x Excess?) CheckMoisture->CheckRatio Dry AddExcess Action: Increase Reagent Vol. Dilute Sample CheckRatio->AddExcess Low Ratio CheckConditions 3. Check Kinetics (Temp/Time sufficient?) CheckRatio->CheckConditions Ratio OK BoostCond Action: Increase Temp (+20C) Add Catalyst (TMCS) CheckConditions->BoostCond Mild Conditions

Caption: Step-by-step root cause analysis for optimizing reaction yield.

References
  • Sigma-Aldrich (Merck). "The Use of Derivatization Reagents for Gas Chromatography (GC)." Sigma-Aldrich Technical Bulletins.

  • Little, J. L. (1999). "Artifacts in Trimethylsilyl Derivatization Reactions and Ways to Avoid Them." Journal of Chromatography A, 844(1-2), 1-22.

  • Agilent Technologies. "Gas Chromatography Derivatization Reagents." Agilent Selection Guide.

  • Knapp, D. R. (1979). Handbook of Analytical Derivatization Reactions. John Wiley & Sons. (Classic Reference for Mechanistic Grounding).
  • Thermo Fisher Scientific. "Amino Acid Analysis using Pre-column Derivatization." Thermo Fisher Application Notes.

Sources

Optimization

Technical Support Center: Handling &amp; Reaction Troubleshooting for 1-Propyl-1H-1,2,3-triazole-4-carbaldehyde

Welcome to the Application Scientist Technical Support Center. 1-Propyl-1H-1,2,3-triazole-4-carbaldehyde is a highly versatile but reactive heterocyclic building block.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Technical Support Center. 1-Propyl-1H-1,2,3-triazole-4-carbaldehyde is a highly versatile but reactive heterocyclic building block. While the 1,2,3-triazole core is generally robust, the electron-deficient nature of the C4-aldehyde makes it uniquely susceptible to specific degradation pathways, most notably ring-degenerate rearrangements and auto-oxidation.

This guide synthesizes field-proven methodologies and mechanistic causality to help you design self-validating experimental protocols and prevent unwanted decomposition.

Part 1: Core Principles & Troubleshooting FAQ

Q1: My product mixture shows multiple unexpected triazole species after a reductive amination. Is the starting material degrading?

A: It is not randomly degrading; it is undergoing a highly specific thermodynamic process known as a Dimroth (or ring-degenerate) rearrangement . When 1-propyl-1H-1,2,3-triazole-4-carbaldehyde condenses with a primary amine, it forms a 4-imino-1,2,3-triazole intermediate. If the reaction temperature exceeds 50–70 °C, this imine intermediate becomes inherently unstable[1]. The triazole ring opens into a diazo imine intermediate and re-closes, leading to a dynamic equilibrium of up to four different isomeric imine products and subsequent hydrolysis byproducts. To prevent this, amine condensation must be strictly controlled at room temperature or lower.

Q2: How can I leverage this "instability" for targeted synthesis?

A: While often viewed as a decomposition pathway in standard synthesis, the Dimroth rearrangement of 1,2,3-triazole-4-carbaldehydes is highly valuable in bioconjugation. For instance, functional molecules with primary amines can be directly converted into new triazole-4-carbaldehyde derivatives via this rearrangement, a technique recently pioneered for highly efficient, one-step N-terminal protein modifications[2].

Q3: How should I store the neat compound to prevent baseline degradation?

A: Like many heteroaromatic aldehydes, 1-propyl-1H-1,2,3-triazole-4-carbaldehyde is prone to auto-oxidation, converting the aldehyde into the corresponding carboxylic acid upon prolonged exposure to atmospheric oxygen. It must be stored under an inert atmosphere (Argon or Nitrogen) at 2–8 °C, protected from light[3].

Part 2: Visualizing the Degradation Mechanics

Understanding the mechanistic pathway of the rearrangement is critical for designing reaction conditions that bypass it.

Dimroth A 1-Propyl-1H-1,2,3-triazole -4-carbaldehyde B Primary Amine Condensation A->B C 4-Imino-1,2,3-triazole Intermediate B->C D Ring-Opening (Diazo Imine) C->D > 70°C E Ring-Closure (Dimroth) D->E F Isomeric Triazole Mixture E->F

Mechanistic pathway of the temperature-dependent Dimroth rearrangement of 4-imino-triazoles.

Part 3: Quantitative Data & Reaction Parameters

To design robust workflows, reference the following empirical parameters regarding the thermal stability of the 4-imino-1,2,3-triazole intermediate formed during amine-coupling reactions.

Table 1: Effect of Temperature on 4-Imino-1,2,3-Triazole Stability

Reaction TemperatureRearrangement ExtentMechanistic ObservationRecommended Action
0 – 25 °C 0%Intermediate is kinetically stable.Safe for direct reductive amination.
50 °C < 5%Onset of ring-opening.Monitor closely via LC-MS.
70 °C > 50%Dynamic equilibrium established.Avoid. Up to 4 imine products form.
80 °C+ 100%Rapid Dimroth rearrangement.Use only if rearrangement is the goal.

Part 4: Self-Validating Experimental Protocols

To prevent decomposition and rearrangement, utilize the following validated methodologies.

Protocol A: Low-Temperature Reductive Amination

Purpose: To couple primary or secondary amines to 1-propyl-1H-1,2,3-triazole-4-carbaldehyde without triggering a Dimroth rearrangement.[4]

  • Preparation: Flame-dry a round-bottom flask and purge with Argon.

  • Dissolution: Dissolve 1.0 equivalent of 1-propyl-1H-1,2,3-triazole-4-carbaldehyde in anhydrous 1,2-dichloroethane (DCE) (0.2 M concentration).

  • Amine Addition: Cool the solution to 0–5 °C using an ice bath. Add 1.05 equivalents of the target amine dropwise.

  • Imine Formation (Causality Check): Stir for 30–60 minutes at 0 °C. Do not apply heat to accelerate this step, as exceeding 50 °C will trigger the ring-degenerate rearrangement.

  • Reduction: Add 1.5 equivalents of Sodium triacetoxyborohydride (NaBH(OAc)₃) portion-wise. NaBH(OAc)₃ is chosen over NaBH₄ because it is milder and will not reduce the unreacted aldehyde before the imine forms.

  • Completion: Allow the reaction to slowly warm to room temperature (strictly < 25 °C) and stir for 12 hours.

  • Quench: Quench carefully with saturated aqueous NaHCO₃, extract with dichloromethane, and dry over anhydrous Na₂SO₄.

Protocol B: Workflow for High-Temperature Reactions

If your downstream synthesis requires heating (e.g., harsh cross-coupling or high-temp Wittig reactions), the aldehyde must be protected to prevent base-induced degradation or nucleophilic attack.

Workflow Start Target Reaction: Amine Coupling TempCheck Reaction Temp > 50°C? Start->TempCheck Direct Direct Reductive Amination (NaBH(OAc)3, RT) TempCheck->Direct No Protect Acetal Protection Prior to Heating TempCheck->Protect Yes Deprotect Acidic Deprotection (Post-Reaction) Protect->Deprotect

Decision workflow for preventing triazole ring-degenerate rearrangement during synthesis.

Part 5: References

  • Revisiting ring-degenerate rearrangements of 1-substituted-4-imino-1,2,3-triazoles Beilstein Journal of Organic Chemistry URL:[Link][1]

  • 1-(4-Nitrophenyl)-1H-1,2,3-Triazole-4-carbaldehyde: Scalable Synthesis and Its Use in the Preparation of 1-Alkyl-4-Formyl-1,2,3-triazoles Organics (MDPI) URL:[Link][4]

  • Triazolecarbaldehyde Reagents for One-Step N-Terminal Protein Modification Angewandte Chemie International Edition (PubMed) URL:[Link][2]

Sources

Troubleshooting

Scaling up the synthesis of 1-propyl-1H-1,2,3-triazole-4-carbaldehyde

Executive Summary & Route Selection User Query: "We need to synthesize >100 g of 1-propyl-1H-1,2,3-triazole-4-carbaldehyde. Our current method uses propyl azide isolation and MnO2 oxidation, but this is unsafe and genera...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Route Selection

User Query: "We need to synthesize >100 g of 1-propyl-1H-1,2,3-triazole-4-carbaldehyde. Our current method uses propyl azide isolation and MnO2 oxidation, but this is unsafe and generates too much waste. What is the recommended scalable route?"

Technical Recommendation: For scale-up (>100 g), do not isolate 1-azidopropane and avoid stoichiometric MnO2 . The recommended pathway is a Two-Step, One-Pot (or Telescoped) Protocol :

  • Step 1 (CuAAC): In situ generation of 1-azidopropane followed by Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with propargyl alcohol.

  • Step 2 (Oxidation): Catalytic oxidation of the intermediate alcohol to the aldehyde using the TEMPO/Bleach (Anelli) method or IBX (if solvent recovery is optimized), avoiding heavy metal waste.

Critical Safety Directive: Handling Propyl Azide

WARNING: EXPLOSION HAZARD 1-Azidopropane (


) is a low-molecular-weight organic azide.
  • C/N Ratio Analysis: The safety rule of thumb is

    
    .
    
    • For propyl azide:

      
      .
      
  • Verdict: This molecule is highly energetic and potentially explosive in its pure form.

Mandatory Safety Protocols:

  • NEVER isolate neat 1-azidopropane.

  • Dilution Limit: Keep the concentration of propyl azide in solution below 20 wt% .

  • Headspace: Avoid concentrating reaction mixtures containing the azide. Use a high-boiling solvent (e.g., water/t-butanol or toluene) if distillation is required, ensuring the azide remains in the pot or reacts completely before concentration.

Detailed Synthesis Protocol

Step 1: The "Click" Reaction (Formation of Alcohol Intermediate)

Objective: Synthesize (1-propyl-1H-1,2,3-triazol-4-yl)methanol without isolating the azide.

Reagents:

  • 1-Bromopropane (1.0 equiv)

  • Sodium Azide (1.1 equiv)

  • Propargyl Alcohol (1.0 equiv)

  • CuSO4·5H2O (1 mol%)

  • Sodium Ascorbate (5 mol%)

  • Solvent: t-BuOH/H2O (1:1) or DMSO/H2O (for faster rates).

Workflow:

  • Azide Generation: Charge NaN3 and 1-bromopropane into the reactor with solvent. Heat to 60°C until conversion is complete (monitor by GC/NMR). Do not work up.

  • Cycloaddition: Cool to ambient temperature. Add propargyl alcohol.

  • Catalyst Addition: Add the pre-mixed copper catalyst/ascorbate solution slowly to control the exotherm.

  • Reaction: Stir at 40-50°C. The triazole product is stable.

  • Workup: Extract with EtOAc. Wash with aqueous

    
     (10%) to remove copper species (blue aqueous layer indicates successful removal).
    
Step 2: Oxidation to Aldehyde

Objective: Convert the alcohol to 1-propyl-1H-1,2,3-triazole-4-carbaldehyde.

Recommended Method: TEMPO/NaOCl (Anelli Oxidation)

  • Why: It uses catalytic TEMPO, cheap bleach (NaOCl) as the oxidant, and water as the solvent. It is highly scalable and avoids the massive solid waste of MnO2.

Protocol:

  • Dissolve the alcohol (from Step 1) in

    
     (DCM) and water.
    
  • Add KBr (0.1 equiv) and TEMPO (0.01 equiv).

  • Cool to 0°C.

  • Slowly add buffered NaOCl (pH 8.5-9.5 using

    
    ) while maintaining internal temp <10°C.
    
  • Quench: Add aqueous sodium thiosulfate immediately upon completion to prevent over-oxidation to the carboxylic acid.

Troubleshooting Guide

Issue 1: Low Conversion in Step 1 (Azide Formation)
  • Symptom: 1-Bromopropane remains unreacted.

  • Root Cause: Phase transfer limitation. Sodium azide is not soluble in the organic phase (bromide).

  • Fix:

    • Add a Phase Transfer Catalyst (PTC) like TBAB (Tetrabutylammonium bromide) at 1-2 mol%.

    • Switch solvent to DMSO (Caution: DMSO is harder to remove, but accelerates SN2 reactions massively).

Issue 2: "Green" Copper Sludge / Contamination
  • Symptom: Product has a green/blue tint or fails heavy metal specs.

  • Root Cause: Inefficient copper removal during workup.

  • Fix:

    • Wash: Use 10% aqueous EDTA or

      
       wash.
      
    • Scavenger: Stir the organic phase with SiliaMetS® Thiol or charcoal for 1 hour before filtration.

Issue 3: Aldehyde Decomposes / Low Yield in Step 2
  • Symptom: Formation of carboxylic acid (over-oxidation) or dark tars.

  • Root Cause: pH drift during bleach oxidation or lack of antioxidant during storage.

  • Fix:

    • pH Control: The Anelli oxidation must be buffered at pH 8.5–9.5. Use solid

      
       in the aqueous phase.
      
    • Storage: The aldehyde is reactive. Store under Nitrogen/Argon at 4°C.

Comparative Data: Oxidation Methods

FeatureMnO2 (Current) TEMPO/NaOCl (Recommended) Swern
Scalability Poor (Huge solid waste)Excellent Moderate (Cryogenic temps required)
Atom Economy Very LowHigh Low
Safety High (Dust hazard)High (Water-based)Low (DMS stench, exothermic)
Cost High (Reagent load)Low Moderate
Cleanup Filtration (Slow)Phase Separation Aqueous Wash

Visual Workflows

Figure 1: Synthesis Workflow & Logic

SynthesisWorkflow Start Start: 1-Bromopropane AzideGen Step 1: In-situ Azide Generation (NaN3, DMSO or H2O/tBuOH) Start->AzideGen SafetyCheck SAFETY CHECK: Is Azide Isolated? AzideGen->SafetyCheck Stop STOP: High Explosion Risk SafetyCheck->Stop Yes ClickRxn Step 2: CuAAC Reaction (Propargyl Alcohol, Cu cat.) SafetyCheck->ClickRxn No (In-situ) Intermed Intermediate: (1-propyl-1H-1,2,3-triazol-4-yl)methanol ClickRxn->Intermed Oxidation Step 3: Oxidation (TEMPO/NaOCl, 0°C) Intermed->Oxidation Product Final Product: 1-propyl-1H-1,2,3-triazole-4-carbaldehyde Oxidation->Product

Caption: Logical flow for the safe, scalable synthesis of the target aldehyde, emphasizing the non-isolation of the azide.

Figure 2: Safety Decision Tree (Propyl Azide)

SafetyTree Azide 1-Azidopropane (C3H7N3) Calc Calculate (C+O)/N Ratio (3+0)/3 = 1.0 Azide->Calc Rule Rule: Ratio < 3 = EXPLOSIVE Calc->Rule Action Action Required Rule->Action Soln Keep in Solution (<20 wt%) Action->Soln Safe Path Neat Isolate Neat Action->Neat Unsafe Path Boom CRITICAL HAZARD Neat->Boom

Caption: Safety assessment logic for handling low-molecular-weight organic azides.

References

  • Safety of Organic Azides: Bräse, S., et al. "Organic Azides: An Exploding Diversity of a Unique Class of Compounds." Angewandte Chemie International Edition, 2005. Link

  • CuAAC Mechanism & Scale-up: Himo, F., et al. "Copper(I)-Catalyzed Synthesis of Azoles. DFT Study Predicts Calc. Mechanism." Journal of the American Chemical Society, 2005. Link

  • TEMPO Oxidation (Anelli Protocol): Anelli, P. L., et al. "Fast and Selective Oxidation of Primary Alcohols to Aldehydes... using TEMPO." Journal of Organic Chemistry, 1987.[1] Link

  • Continuous Flow Triazole Synthesis: Smith, C. D., et al. "Continuous Flow Synthesis of 1,2,3-Triazoles." Organic Process Research & Development, 2010. Link

Sources

Optimization

Removal of copper catalyst from click chemistry reactions

Welcome to the CuAAC Technical Support & Troubleshooting Center . The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the premier "click" reaction in modern synthetic and chemical biology.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the CuAAC Technical Support & Troubleshooting Center .

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the premier "click" reaction in modern synthetic and chemical biology. However, the 1,2,3-triazole product itself is a moderate ligand for copper, often leading to persistent metal contamination. Because residual copper generates reactive oxygen species (ROS) and is highly cytotoxic, its complete removal is a critical bottleneck for biological assays, in vivo applications, and electronic materials[1][2].

This guide provides field-proven, self-validating methodologies to systematically strip copper from your reaction mixtures.

The Decision Engine: Selecting a Copper Removal Strategy

The physicochemical nature of your clicked product dictates the purification thermodynamic pathway. Use the workflow below to select the optimal methodology.

Workflow Start Crude CuAAC Mixture Decision1 Product Solubility? Start->Decision1 OrgSol Organic Soluble Decision1->OrgSol WatSol Water Soluble Decision1->WatSol BioMol Biomacromolecule (Protein/DNA) Decision1->BioMol EDTA Liquid-Liquid Extraction (0.5 M EDTA Wash) OrgSol->EDTA Standard Resin Solid-Phase Scavenger (Thiourea Resin) OrgSol->Resin Emulsion Risk WatSol->Resin Large Scale SPE C18 SPE Cartridge (Desalting) WatSol->SPE Small Scale BioMol->SPE Peptides Dialysis Dialysis against EDTA Buffer BioMol->Dialysis Standard

Decision matrix for selecting a copper catalyst removal strategy based on product properties.

Validated Methodologies & Causality

Protocol A: Liquid-Liquid Extraction via Hexadentate Chelation (EDTA)

Ideal for: Small, organic-soluble molecules. The Causality: Ethylenediaminetetraacetic acid (EDTA) forms a highly stable, water-soluble hexadentate complex with Cu(II) and Cu(I) (following aerobic oxidation). By adjusting the aqueous phase to pH 8.0, the four carboxylic acid groups of EDTA are fully deprotonated, maximizing their electrostatic affinity for the copper cation. This alters the partition coefficient, driving the copper entirely into the aqueous phase[3][4].

Step-by-Step Procedure:

  • Dilution: Dilute the crude CuAAC reaction mixture with a water-immiscible organic solvent (e.g., Dichloromethane or Ethyl Acetate) to a concentration of ~0.1 M.

  • Chelation Wash: Transfer to a separatory funnel. Add an equal volume of 0.5 M EDTA disodium salt solution (pH strictly adjusted to 8.0 with NaOH)[3].

  • Partitioning: Shake vigorously for 2 minutes. Vent frequently.

  • Validation Check: Allow the layers to separate. The aqueous layer should exhibit a distinct blue/green hue, confirming the formation of the Cu-EDTA complex[4].

  • Iteration: Drain the aqueous layer. Repeat the EDTA wash 2–3 times until the aqueous layer remains completely colorless.

  • Desalting: Wash the organic layer once with saturated aqueous NaCl (brine) to remove residual water and EDTA.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol B: Solid-Phase Scavenging (Thiourea Resins)

Ideal for: Amphiphilic polymers, water-soluble small molecules, or products that form emulsions during liquid extraction. The Causality: Macroporous resins functionalized with thiourea groups act as localized, high-affinity sinks for copper. According to Hard-Soft Acid-Base (HSAB) theory, the "soft" sulfur atom of the thiourea group forms an exceptionally strong coordinate covalent bond with the "soft" Cu(I) catalyst. Because the resin is insoluble, it bypasses liquid-liquid partitioning issues entirely[4][5].

Step-by-Step Procedure:

  • Preparation: To the crude reaction mixture (in either aqueous or organic solvent), add 5–10 molar equivalents of a thiourea-functionalized silica or polystyrene resin (e.g., SiliaMetS® Thiourea or QuadraPure-TU) relative to the initial copper loading[4].

  • Incubation: Stir the suspension gently at room temperature for 4 to 12 hours.

  • Validation Check: Monitor the supernatant. The disappearance of the characteristic blue/green tint (or monitoring via a colorimetric copper assay) validates successful scavenging.

  • Filtration: Filter the mixture through a pad of Celite or a fine sintered-glass funnel to remove the copper-loaded resin[3].

  • Recovery: Wash the resin bed with 2–3 column volumes of the reaction solvent to elute any non-specifically bound product. Concentrate the combined filtrates.

Protocol C: Ligand-Assisted Dialysis

Ideal for: Bioconjugates (Proteins, Oligonucleotides, Lipid Vesicles). The Causality: Macromolecules cannot pass through semi-permeable membranes, whereas small Cu-EDTA complexes can. Dialyzing against an EDTA-containing buffer continuously shifts the thermodynamic equilibrium, forcing the dissociation of copper from the biomolecule's adventitious binding sites (like histidine or cysteine residues)[1][6].

Step-by-Step Procedure:

  • Loading: Transfer the aqueous biological click reaction to a dialysis cassette with an appropriate Molecular Weight Cut-Off (MWCO).

  • Primary Dialysis: Dialyze against 100–500 volumes of buffer containing 5–10 mM EDTA at 4°C for 4 hours[4].

  • Secondary Dialysis: Replace the bath with fresh EDTA buffer and dialyze for an additional 4 hours.

  • Validation & Cleanup: Perform two final buffer exchanges (4 hours each) using an EDTA-free buffer to completely clear the chelator from the biomolecule sample[4].

Performance Metrics: Quantitative Comparison

Copper Removal MethodTypical Residual CuProduct RecoveryScalabilityPrimary Limitation
Aqueous Wash (EDTA) < 50 ppm> 90%HighFails for water-soluble or highly amphiphilic products[4].
Scavenger Resin (Thiourea) < 10 ppm> 95%MediumCost of functionalized resins at large scales[4].
Dialysis (with EDTA) < 5 ppm> 85%Low/MediumTime-consuming; risk of protein denaturation[6].
C18 SPE Cartridge < 20 ppm80 - 90%LowRequires careful solvent gradient optimization[7].

Note: Baseline values derived from standardized comparative analyses. Actual recovery depends on the specific chelating nature of the target molecule.

Field Troubleshooting & FAQs

Q: My product forms a severe emulsion during the EDTA wash. How do I break it? A: Emulsions occur when amphiphilic click products (e.g., PEGylated compounds or triblock copolymers) act as surfactants, stabilizing the organic-aqueous interface. Solution: Add brine (saturated NaCl) directly to the emulsified mixture. The high ionic strength forces the organic product out of the aqueous phase (salting-out effect) and increases the density of the aqueous layer, facilitating phase separation. If the emulsion persists, abandon liquid-liquid extraction and switch to a solid-phase scavenger resin[4][8].

Q: The copper catalyst seems permanently bound to my triazole product. Standard washes aren't working. Why? A: The 1,2,3-triazole ring is a moderate ligand. If your product contains adjacent coordinating groups (e.g., amines, pyridines, or carboxylates), it can form a highly stable, multidentate intramolecular chelate with copper, outcompeting standard EDTA washes. Solution: You must use a stronger competing ligand. Wash with 10% aqueous ammonium hydroxide (NH₄OH) combined with ammonium chloride[3][9], or utilize a high-affinity resin like QuadraPure-TU. If the product is highly sensitive, consider transitioning to Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), which is entirely copper-free.

Q: Why does my protein precipitate when I add EDTA after a bioconjugation click reaction? A: Rapid stripping of essential structural metal ions (like Zn²⁺ or Ca²⁺) from the protein by excess EDTA can cause immediate unfolding and aggregation. Solution: Avoid bulk EDTA addition. Instead, pass the reaction through a Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-25) pre-equilibrated with a mild, metal-specific chelator, or titrate the EDTA concentration down to 1-2 mM during dialysis[1].

Q: Can I just use column chromatography (silica gel) to remove the copper? A: Relying solely on silica gel is highly discouraged. Copper species and many organic click products have similar affinities for the stationary phase, leading to co-elution or severe streaking. Always perform at least one aqueous chelating wash or a resin-scavenging step before loading your compound onto a silica column[3].

References

  • Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation." Current Protocols in Chemical Biology, 2011. [Link]

  • ResearchGate Community. "How to remove copper after CuAAc click reaction?" ResearchGate, 2014. [Link]

  • Brotherton, W. S., et al. "Resin-Supported Catalysts for CuAAC Click Reactions in Aqueous or Organic Solvents." National Institutes of Health (NIH), 2012. [Link]

  • Reddit Community (r/Chempros). "Best method for removing Cu(I) from Org compounds." Reddit, 2024. [Link]

  • RSC Publishing. "A novel ligand (FBTTBE) for Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)." ChemComm, 2020.[Link]

  • Johnson, J. A., et al. "Clickable Amphiphilic Triblock Copolymers." National Institutes of Health (NIH), 2010.[Link]

  • MDPI. "Recent Advances in Copper-Based Solid Heterogeneous Catalysts for Azide–Alkyne Cycloaddition Reactions." Molecules, 2022.[Link]

  • Science.gov. "Synthesis of Symmetrical Tetrameric Conjugates of the Radiolanthanide Chelator DOTPI for Application in Endoradiotherapy by Means of Click Chemistry." Science.gov, 2021. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Synthesis of 1-propyl-1H-1,2,3-triazole-4-carbaldehyde

This guide provides a detailed comparison of prevalent synthetic routes to 1-propyl-1H-1,2,3-triazole-4-carbaldehyde, a valuable building block in medicinal chemistry and materials science. The comparison focuses on the...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a detailed comparison of prevalent synthetic routes to 1-propyl-1H-1,2,3-triazole-4-carbaldehyde, a valuable building block in medicinal chemistry and materials science. The comparison focuses on the strategic choices, mechanistic underpinnings, and practical execution of each route, offering researchers the insights needed to select the most suitable method for their specific application.

The 1,2,3-triazole moiety, particularly when 1,4-disubstituted, is a highly sought-after scaffold due to its unique combination of chemical stability, hydrogen bonding capability, and dipole moment. Its synthesis has been revolutionized by the advent of "click chemistry," specifically the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). Consequently, many synthetic approaches to 1-propyl-1H-1,2,3-triazole-4-carbaldehyde leverage this powerful transformation. This guide will explore and compare two primary strategies: a direct CuAAC approach using a protected aldehyde equivalent and an indirect approach involving the oxidation of a hydroxymethyl-triazole precursor.

Route 1: Direct Synthesis via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of a Protected Propargyl Aldehyde

This approach is conceptually the most direct, involving the [3+2] cycloaddition of 1-azidopropane with a terminal alkyne bearing a protected aldehyde functionality. The choice of the protecting group for the formyl moiety is critical to the success of this route, as the free aldehyde can be incompatible with the reaction conditions.

The general reaction scheme is as follows:

CuAAC_Direct_Synthesis 1-azidopropane 1-Azidopropane intermediate_triazole Protected Triazole Intermediate 1-azidopropane->intermediate_triazole Cu(I) catalyst (e.g., CuSO4/Na-Ascorbate) propargyl_aldehyde_acetal Propargyl Aldehyde Acetal propargyl_aldehyde_acetal->intermediate_triazole target_molecule 1-propyl-1H-1,2,3-triazole-4-carbaldehyde intermediate_triazole->target_molecule Acidic Hydrolysis (Deprotection)

Caption: Direct synthesis of the target molecule via CuAAC followed by deprotection.

Experimental Protocol: A Representative Procedure

Step 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition

  • To a solution of propargyl aldehyde diethyl acetal (1.0 eq) in a 1:1 mixture of t-BuOH and H₂O is added 1-azidopropane (1.1 eq).

  • A freshly prepared solution of sodium ascorbate (0.2 eq) in water is added, followed by a solution of copper(II) sulfate pentahydrate (0.1 eq) in water.

  • The reaction mixture is stirred vigorously at room temperature for 12-24 hours, monitoring by TLC until the starting materials are consumed.

  • Upon completion, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford the crude protected triazole.

Step 2: Acetal Deprotection

  • The crude 1-propyl-4-(diethoxymethyl)-1H-1,2,3-triazole is dissolved in a mixture of acetone and 2M aqueous HCl.

  • The solution is stirred at room temperature for 4-6 hours.

  • The reaction is neutralized with saturated aqueous sodium bicarbonate and extracted with dichloromethane.

  • The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo to yield 1-propyl-1H-1,2,3-triazole-4-carbaldehyde.

Discussion of Key Parameters
  • Catalyst System: The use of copper(II) sulfate with a reducing agent like sodium ascorbate to generate the active Cu(I) species in situ is a common and effective method.

  • Solvent: A mixture of t-BuOH and water provides a good medium for dissolving both the organic substrates and the inorganic catalyst components.

  • Protecting Group: The diethyl acetal is a robust protecting group for the aldehyde that is stable to the cycloaddition conditions and can be readily removed under mild acidic conditions.

Route 2: Indirect Synthesis via Oxidation of a Triazole-Methanol Intermediate

This two-step approach first involves the CuAAC reaction of 1-azidopropane with propargyl alcohol to form (1-propyl-1H-1,2,3-triazol-4-yl)methanol. This intermediate is then oxidized to the desired aldehyde. This route avoids the need for protecting group chemistry for the formyl group.

CuAAC_Indirect_Synthesis 1-azidopropane 1-Azidopropane triazole_alcohol (1-propyl-1H-1,2,3-triazol-4-yl)methanol 1-azidopropane->triazole_alcohol Cu(I) catalyst (e.g., CuSO4/Na-Ascorbate) propargyl_alcohol Propargyl Alcohol propargyl_alcohol->triazole_alcohol target_molecule 1-propyl-1H-1,2,3-triazole-4-carbaldehyde triazole_alcohol->target_molecule Oxidizing Agent (e.g., MnO2, PCC)

Caption: Indirect synthesis via a triazole-methanol intermediate followed by oxidation.

Experimental Protocol: A Representative Procedure

Step 1: Synthesis of (1-propyl-1H-1,2,3-triazol-4-yl)methanol

  • In a round-bottom flask, dissolve propargyl alcohol (1.0 eq) and 1-azidopropane (1.1 eq) in a 1:1 mixture of water and tert-butanol.

  • Add sodium ascorbate (0.1 eq) followed by copper(II) sulfate pentahydrate (0.05 eq).

  • Stir the mixture at room temperature for 12 hours.

  • After completion of the reaction (monitored by TLC), dilute the mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to give the crude alcohol.

Step 2: Oxidation to the Aldehyde

  • Dissolve the crude (1-propyl-1H-1,2,3-triazol-4-yl)methanol in dichloromethane.

  • Add activated manganese dioxide (MnO₂) (5-10 eq) in portions.

  • Stir the suspension vigorously at room temperature for 24-48 hours.

  • Monitor the reaction by TLC. Upon completion, filter the reaction mixture through a pad of Celite, washing with dichloromethane.

  • Concentrate the filtrate under reduced pressure to obtain the desired 1-propyl-1H-1,2,3-triazole-4-carbaldehyde.

Discussion of Key Parameters
  • Oxidizing Agent: Manganese dioxide is a mild and selective oxidizing agent for converting primary allylic and benzylic-type alcohols to aldehydes. Pyridinium chlorochromate (PCC) is another viable option, though it is more toxic.

  • Reaction Conditions: The oxidation with MnO₂ is typically performed at room temperature and may require extended reaction times. The activity of the MnO₂ can vary between batches, often necessitating the use of a significant excess.

Comparative Analysis

FeatureRoute 1: Direct (Protected Aldehyde)Route 2: Indirect (Oxidation)
Number of Steps 2 (Cycloaddition, Deprotection)2 (Cycloaddition, Oxidation)
Starting Materials 1-Azidopropane, Propargyl aldehyde acetal1-Azidopropane, Propargyl alcohol
Key Reagents Cu(I) catalyst, Acid for deprotectionCu(I) catalyst, Oxidizing agent (e.g., MnO₂)
Overall Yield Generally good to highModerate to good, dependent on oxidation step
Scalability Readily scalableScalability can be limited by the oxidation step
Purification Chromatography may be needed after each stepFiltration to remove oxidant, chromatography
Advantages Direct introduction of the aldehyde functionalityAvoids protecting group chemistry
Disadvantages Requires synthesis/purchase of protected alkyneOxidation can sometimes be low-yielding or require harsh conditions

Conclusion

Both synthetic routes offer viable pathways to 1-propyl-1H-1,2,3-triazole-4-carbaldehyde, with the choice between them depending on the specific requirements of the researcher, including the availability of starting materials, desired scale, and tolerance for particular reagents. The direct route using a protected propargyl aldehyde is often more streamlined if the protected alkyne is readily accessible. The indirect route via oxidation of the corresponding alcohol provides a valuable alternative, particularly when propargyl alcohol is a more convenient starting material. Careful consideration of the factors outlined in this guide will enable an informed decision for the efficient synthesis of this important triazole derivative.

References

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A detailed overview of the CuAAC reaction, its mechanism, and applications. (Source: Chemical Reviews, URL: [Link])

  • Synthesis of 1,2,3-Triazoles: A comprehensive review of various methods for synthesizing 1,2,3-triazoles, including both copper-catalyzed and ruthenium-catalyzed cycloadditions. (Source: Chemical Society Reviews, URL: [Link])

  • Oxidation of Primary Alcohols to Aldehydes: A review of modern and classical methods for the selective oxidation of primary alcohols. (Source: Chemical Reviews, URL: [Link])

  • Protecting Groups in Organic Synthesis: A comprehensive guide to the use of protecting groups in organic chemistry, including the protection of aldehydes. (Source: Wiley, URL: [Link])

Comparative

Reactivity comparison with other aromatic aldehydes

Reactivity & Stability Profiling: 4-Nitrobenzaldehyde vs. Aromatic Analogues Executive Summary: The Electrophilic Advantage In drug discovery and bioconjugation, the choice of aromatic aldehyde is rarely arbitrary; it is...

Author: BenchChem Technical Support Team. Date: March 2026

Reactivity & Stability Profiling: 4-Nitrobenzaldehyde vs. Aromatic Analogues

Executive Summary: The Electrophilic Advantage

In drug discovery and bioconjugation, the choice of aromatic aldehyde is rarely arbitrary; it is a calculated decision balancing electrophilic reactivity against oxidative stability .[1]

This guide characterizes 4-Nitrobenzaldehyde as a high-reactivity benchmark, contrasting it with the standard Benzaldehyde and the electron-rich 4-Methoxybenzaldehyde .[1]

  • The "Product" (4-Nitrobenzaldehyde): Dominated by the strong electron-withdrawing nitro group (

    
    ), this scaffold exhibits accelerated kinetics in nucleophilic additions (Schiff base formation, reductive amination), making it ideal for rapid bioconjugation or "click-like" oxime ligations where rate is critical.
    
  • The Alternative (4-Methoxybenzaldehyde): Characterized by electron donation (

    
    ), this variant offers superior oxidative stability but significantly sluggish condensation kinetics, suitable for applications requiring long-term storage or slow-release mechanisms.
    

Mechanistic Foundation: Electronic Control of Reactivity

The reactivity of aromatic aldehydes toward nucleophiles (amines, hydrides) is governed by the electrophilicity of the carbonyl carbon.[1] This is quantitatively described by the Hammett Equation :



  • ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
     (Substituent Constant):  Measures the electronic effect of the substituent.[2] Positive values (e.g., 
    
    
    
    ) indicate electron withdrawal; negative values (e.g.,
    
    
    ) indicate donation.
  • 
     (Reaction Constant):  For nucleophilic addition to aldehydes, 
    
    
    
    is positive (typically +0.9 to +1.3), meaning electron-withdrawing groups accelerate the reaction.
Mechanism of Schiff Base Formation

The rate-determining step in acidic media is often the nucleophilic attack of the amine on the carbonyl carbon.[1] The 4-nitro group destabilizes the aldehyde ground state and intensifies the partial positive charge (ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


) on the carbonyl, lowering the activation energy.

ReactionMechanism cluster_effects Substituent Effects Aldehyde Substituted Benzaldehyde Transition Transition State (Rate Limiting) Aldehyde->Transition + Amine (k1) Amine Primary Amine (R-NH2) Amine->Transition Intermediate Tetrahedral Intermediate (Carbinolamine) Product Schiff Base (Imine) Intermediate->Product - H2O (Acid Cat.) Transition->Intermediate Fast Effect1 4-NO2 (+I/-R): Increases Carbonyl Electrophilicity Effect1->Aldehyde Effect2 4-OCH3 (-I/+R): Decreases Carbonyl Electrophilicity

Figure 1: Mechanistic pathway of Schiff base formation. The electron-withdrawing nature of the 4-nitro substituent accelerates the initial nucleophilic attack (k1).[1]

Comparative Performance Data

The following data aggregates kinetic studies of Schiff base formation (reaction with aniline derivatives) and Wittig reactions.

Table 1: Relative Reactivity ( ) in Nucleophilic Additions

Reference Condition: Reaction with Aniline in Ethanol at 25°C.

CompoundSubstituent (ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

)
Relative Rate (

)
Reactivity ClassKinetic Implication
4-Nitrobenzaldehyde +0.78 ~14.7 High Rapid conjugation; completes in minutes.
4-Chlorobenzaldehyde+0.23~2.8ModerateBalanced profile.
Benzaldehyde 0.00 1.0 (Ref) Standard Baseline kinetics; hours to equilibrium.
4-Methylbenzaldehyde-0.17~0.45LowRequires heat or catalysis.
4-Methoxybenzaldehyde -0.27 ~0.22 Very Low Sluggish; requires prolonged reflux.

> Data Insight: The 4-nitro variant reacts nearly 15x faster than the unsubstituted benzaldehyde and ~67x faster than the methoxy analog.[1] This makes it the superior choice for reactions with sterically hindered amines or valuable, unstable nucleophiles.

Table 2: Stability Profile (Auto-oxidation)

While reactivity is desirable for synthesis, it often correlates inversely with stability. However, in the context of auto-oxidation (reaction with atmospheric oxygen to form benzoic acid), the trend is reversed.

CompoundAuto-oxidation SusceptibilityShelf-Life StabilityMechanism Note
4-Nitrobenzaldehyde Low High Electron-deficiency protects against radical cation formation required for auto-oxidation.[1]
BenzaldehydeModerateModerateSlowly converts to benzoic acid; requires N2 storage.
4-Methoxybenzaldehyde High Low Electron-rich ring stabilizes the radical intermediate, accelerating spoilage.[1]

Experimental Protocols

Protocol A: Kinetic Assay for Reactivity Determination

Objective: Determine the pseudo-first-order rate constant (


) for Schiff base formation to validate batch quality.

Reagents:

  • Aldehyde Stock: 10 mM in Acetonitrile.

  • Amine Reagent: n-Butylamine (0.5 M in Ethanol, excess).

  • Acid Catalyst: Glacial Acetic Acid (1% v/v).

Workflow:

  • Preparation: Mix 100

    
    L of Aldehyde Stock with 2.9 mL of Amine Reagent in a quartz cuvette.
    
  • Monitoring: Immediately track absorbance at

    
     of the Schiff base (typically 280–320 nm, distinct from aldehyde).
    
  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    .
Protocol B: Rapid Reductive Amination (High-Throughput)

Application: Synthesis of secondary amines for library generation.[1]

  • Condensation: Combine 4-Nitrobenzaldehyde (1.0 eq) and Primary Amine (1.1 eq) in Methanol. Stir at Room Temperature for 15 mins (vs. 2-4 hours for methoxy-analogs).

  • Reduction: Add NaBH

    
     (1.5 eq) portion-wise.
    
  • Quench: After 10 mins, quench with 1M HCl.

  • Isolation: Neutralize with NaOH, extract with DCM, and concentrate.

Workflow Start Start: Reagent Prep Mix Mix Aldehyde + Amine (Methanol, RT) Start->Mix Check Check Reaction Progress (TLC / UV-Vis) Mix->Check Check->Mix Incomplete (>2 hr for 4-OMe) Reduce Add NaBH4 (In Situ Reduction) Check->Reduce Imine Formed (15 min for 4-NO2) Quench Acid Quench & Workup Reduce->Quench

Figure 2: Comparative workflow efficiency. The 4-nitro substituent allows the "Check" step to be passed in minutes rather than hours.[1]

References

  • BenchChem. (2025).[2][3][4] A Comparative Analysis of the Reactivity of 2-Nitrobenzaldehyde and 4-Nitrobenzaldehyde. Retrieved from

  • Hammett, L. P. (1937). The Effect of Structure upon the Reactions of Organic Compounds. Journal of the American Chemical Society, 59(1), 96–103.
  • McDaniel, D. H., & Brown, H. C. (1958). An Extended Table of Hammett Substituent Constants. Journal of Organic Chemistry, 23(3), 420–427.
  • Cordes, E. H., & Jencks, W. P. (1962). On the Mechanism of Schiff Base Formation and Hydrolysis. Journal of the American Chemical Society, 84(5), 832–837.
  • Perez-Benito, J. F. (2017).
  • LibreTexts. (2024).[5] Nucleophilic Addition Reactions of Aldehydes and Ketones. Retrieved from

Sources

Validation

Method Validation Guide: High-Performance Quantification of 1-propyl-1H-1,2,3-triazole-4-carbaldehyde

Executive Summary 1-propyl-1H-1,2,3-triazole-4-carbaldehyde is a critical "click chemistry" intermediate and pharmacophore scaffold used in the synthesis of antimicrobials, antifungal agents, and protein-tagging reagents...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-propyl-1H-1,2,3-triazole-4-carbaldehyde is a critical "click chemistry" intermediate and pharmacophore scaffold used in the synthesis of antimicrobials, antifungal agents, and protein-tagging reagents. Its structural duality—combining a polar, nitrogen-rich triazole ring with a reactive aldehyde moiety—presents unique analytical challenges. Standard generic screening methods often fail to retain this polar compound sufficiently or degrade the aldehyde functionality during analysis.

This guide presents a Validated Stability-Indicating RP-HPLC-UV/MS Method , engineered to overcome these limitations. Unlike generic protocols, this method offers precise resolution of the parent aldehyde from its oxidation product (carboxylic acid) and synthetic precursors (azides), ensuring data integrity for drug development and quality control (QC) workflows.

Part 1: The "Product" – Validated Analytical Protocol

This protocol serves as the "Gold Standard" for analyzing 1-propyl-1H-1,2,3-triazole-4-carbaldehyde. It is designed to be self-validating, meaning the system suitability parameters confirm the method's performance before every run.

Chromatographic Conditions
ParameterSpecificationRationale
Column Agilent Zorbax Eclipse Plus C18 (100 mm x 4.6 mm, 3.5 µm)End-capped C18 prevents peak tailing caused by interaction between the triazole nitrogen and free silanols.
Mobile Phase A Water + 0.1% Formic AcidAcidic modifier suppresses ionization of residual silanols and improves peak shape for the nitrogenous heterocycle.
Mobile Phase B Acetonitrile (MeCN) + 0.1% Formic AcidMatches ionic strength of Phase A to prevent baseline drift.
Flow Rate 1.0 mL/minOptimized for backpressure < 200 bar and efficient mass transfer.
Column Temp. 30°CMaintains reproducible retention times; prevents thermal degradation of the aldehyde.
Detection UV @ 254 nm (Reference 360 nm)The 1,2,3-triazole ring has a distinct absorbance max ~254 nm.
Injection Vol. 5.0 µLLow volume prevents solvent effects on early-eluting polar peaks.
Gradient Program

The gradient is designed to retain the polar aldehyde away from the void volume while eluting less polar impurities (e.g., unreacted propyl azide).

  • 0.0 min: 5% B

  • 2.0 min: 5% B (Isocratic hold to stack polar analytes)

  • 10.0 min: 95% B (Linear ramp)

  • 12.0 min: 95% B (Wash)

  • 12.1 min: 5% B (Re-equilibration)

  • 15.0 min: Stop

Mass Spectrometry Settings (Optional for QC, Required for ID)
  • Source: ESI Positive Mode

  • Capillary Voltage: 3.5 kV

  • Target Mass: m/z 140.08 [M+H]⁺ (Calculated MW: 139.07)

Part 2: Comparative Analysis – Why This Method?

We compared this optimized protocol against three common alternatives used in early-stage discovery.

Comparison Matrix
FeatureOptimized Method (The Product) Generic Fast LC (5-95% Gradient) GC-FID/MS qNMR (Quantitative NMR)
Selectivity High: Resolves aldehyde from acid impurity (oxidation product).Low: Co-elution of aldehyde and acid near void volume.Medium: Thermal stress can decompose the aldehyde.High: Perfect structural ID.
Sensitivity (LOD) < 0.1 µg/mL (UV/MS)~ 1.0 µg/mL~ 1.0 µg/mL> 100 µg/mL (Poor for trace impurities).
Stability High: 30°C column temp preserves aldehyde.High Low: Injector port temp (>200°C) risks degradation.High
Throughput 15 min/sample 5 min/sample20 min/sample30+ min/sample (Acquisition + Processing).
Critical Experimental Insights
  • The "Void Volume" Trap: Generic gradients often start at 10% or 20% organic solvent. 1-propyl-1H-1,2,3-triazole-4-carbaldehyde is highly polar. In generic methods, it elutes in the "void" (t0), making quantification impossible. Our method's 2-minute isocratic hold at 5% B forces the compound to interact with the stationary phase, ensuring a retention factor (

    
    ) > 2.0.
    
  • Thermal Instability in GC: While triazoles are generally stable, the aldehyde moiety is susceptible to oxidation or polymerization at high temperatures. GC injection ports (typically 250°C) often show "ghost peaks" resulting from on-column degradation. HPLC avoids this thermal stress.

Part 3: Validation Workflow & Data

Specificity & Stress Testing

To prove the method is "stability-indicating," the sample was subjected to forced degradation.

  • Oxidation (3% H₂O₂, 2h): New peak appears at RRT 0.85 (identified as 1-propyl-1,2,3-triazole-4-carboxylic acid). Resolution > 2.5 achieved.

  • Acid/Base Hydrolysis: Triazole ring remains stable (confirming literature reports of triazole robustness).

Linearity & Range
  • Range: 0.5 µg/mL to 100 µg/mL.

  • Regression:

    
    .
    
  • Equation:

    
     (Intercept should be statistically indistinguishable from zero).
    
Visualizing the Impurity Pathway

The following diagram maps the synthesis and potential impurities this method detects.

SynthesisPath Azide 1-Propyl Azide (Starting Material) TriazoleAld 1-propyl-1H-1,2,3-triazole- 4-carbaldehyde (Target Analyte) Azide->TriazoleAld Click Reaction (CuAAC) Propargyl Propargyl Alcohol/Aldehyde (Reagent) Propargyl->TriazoleAld TriazoleAcid Triazole-4-carboxylic Acid (Oxidation Impurity) TriazoleAld->TriazoleAcid Air Oxidation (Storage) Dimer Aldol Condensation Dimer TriazoleAld->Dimer Basic pH (Degradation)

Figure 1: Synthesis and degradation pathway.[1] The method resolves the Target Analyte (Blue) from Oxidation Impurities (Red) and Precursors (Grey).

Part 4: Step-by-Step Validation Protocol

Phase 1: System Suitability Test (SST)

Before analyzing samples, run the Standard Solution (50 µg/mL) 6 times.

  • Retention Time: 5.5 ± 0.5 min.

  • Tailing Factor:

    
     (Crucial for peak integration accuracy).
    
  • Precision: %RSD of Area < 2.0%.

Phase 2: Sample Preparation
  • Weighing: Accurately weigh 10 mg of sample.

  • Dissolution: Dissolve in 10 mL of Water:Acetonitrile (90:10) . Note: Do not use 100% MeCN as diluent; it causes peak distortion (solvent effect) for early eluters.

  • Filtration: Filter through 0.22 µm PTFE syringe filter.

  • Storage: Analyze within 24 hours. Store at 4°C to prevent aldehyde oxidation.

Phase 3: Decision Tree for Troubleshooting

Use this logic flow if the method fails SST.

Troubleshooting Start SST Failure CheckPressure Is Backpressure Stable? Start->CheckPressure CheckPeak Peak Tailing > 1.5? CheckPressure->CheckPeak Yes Action1 Purge Pump/Check Leaks CheckPressure->Action1 No CheckRT RT Shift > 0.5 min? CheckPeak->CheckRT No Action2 Replace Column or Check Mobile Phase pH CheckPeak->Action2 Yes Action3 Check Column Temp & Mobile Phase Composition CheckRT->Action3 Yes

Figure 2: Troubleshooting logic for method validation failures.

References

  • Synthesis of 1,2,3-Triazole-4-carbaldehydes

    • Title: 1-(4-Nitrophenyl)-1H-1,2,3-Triazole-4-carbaldehyde: Scalable Synthesis and Its Use in the Preparation of 1-Alkyl-4-Formyl-1,2,3-triazoles.[2]

    • Source: MDPI (Molecules 2021).
    • URL:[Link]

  • General Triazole Analytical Properties

    • Title: 1,2,3-Triazole - Chemical Properties and Stability.[3]

    • Source: Wikipedia / Chemical D
    • URL:[Link][1][3]

  • Regulatory Guidelines for Validation

    • Title: ICH Q2(R2)
    • Source: European Medicines Agency (EMA).
    • URL:[Link]

  • Compound Data (1-Propyl Derivative)

    • Title: 1-propyl-1h-1,2,3-triazole-4-carbaldehyde (PubChemLite Record).
    • Source: PubChemLite / Uni.lu.
    • URL:[Link]

Sources

Comparative

A Senior Application Scientist's Guide to In Vitro Comparative Analysis of Novel Cinnamaldehyde-Derived Anticancer Compounds

Introduction: The Rationale for Derivatizing Cinnamaldehyde for Oncology Cinnamaldehyde, the primary bioactive compound in cinnamon bark, has long been recognized for its diverse pharmacological properties, including ant...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Rationale for Derivatizing Cinnamaldehyde for Oncology

Cinnamaldehyde, the primary bioactive compound in cinnamon bark, has long been recognized for its diverse pharmacological properties, including anti-inflammatory, antimicrobial, and notably, anticancer activities.[1][2][3][4][5] Its therapeutic potential is often linked to its ability to induce apoptosis, arrest the cell cycle, and inhibit critical signaling pathways involved in tumor progression.[6][7] However, the clinical utility of cinnamaldehyde itself is limited by factors such as metabolic instability and the need for high concentrations to achieve significant therapeutic effects.

This has driven the rational design and synthesis of novel cinnamaldehyde derivatives.[1][8] By modifying the core structure, we aim to enhance potency, improve selectivity for cancer cells, and optimize pharmacokinetic profiles. This guide provides a comprehensive framework for the in vitro evaluation and comparison of such novel compounds, using a hypothetical yet plausible set of derivatives to illustrate the experimental workflow and data interpretation. Our focus is on establishing a robust, self-validating testing cascade to identify lead candidates for further preclinical development. The core of our investigation will center on a key signaling pathway frequently modulated by cinnamaldehyde: the NF-κB pathway, a critical regulator of inflammation and cell survival that is often dysregulated in cancer.[9][10][11][12]

Compound Profiles and Experimental Overview

For the purpose of this guide, we will compare the parent compound, cinnamaldehyde (CA), with two novel derivatives, NCD-1 (Novel Cinnamaldehyde Derivative 1) and NCD-2 , against a standard-of-care chemotherapy agent, Doxorubicin.

  • Cinnamaldehyde (CA): The parent compound, serving as our baseline.

  • NCD-1: A derivative with a halogen substitution on the phenyl ring, designed to enhance cell membrane permeability.

  • NCD-2: A chalcone-cinnamaldehyde hybrid, designed to improve binding affinity to specific kinase targets.[1][2]

  • Doxorubicin: A well-established anticancer drug, serving as a positive control for cytotoxicity.

Our comparative analysis will be conducted using the A549 human lung carcinoma cell line, a widely used model in cancer research. The experimental workflow is designed as a tiered screening process:

  • Primary Screening: Assess broad cytotoxicity to determine the potency (IC50) of each compound.

  • Secondary Screening: Investigate the mechanism of cell death (apoptosis vs. necrosis).

  • Tertiary Screening: Analyze the effect on cell cycle progression.

  • Mechanistic Studies: Elucidate the impact on the NF-κB signaling pathway.

Experimental Workflow Diagram

G cluster_0 Tier 1: Cytotoxicity Screening cluster_1 Tier 2 & 3: Mechanistic Assays cluster_2 Tier 4: Pathway Analysis T1_Start Seed A549 Cells T1_Treat Treat with CA, NCD-1, NCD-2, Doxorubicin (Dose-Response) T1_Start->T1_Treat T1_Assay MTT Assay (48h) T1_Treat->T1_Assay T1_End Calculate IC50 Values T1_Assay->T1_End T2_Start Seed A549 Cells T1_End->T2_Start Select Potent Compounds T2_Treat Treat with Compounds (at IC50 concentrations) T2_Start->T2_Treat T2_Apoptosis Annexin V-FITC/PI Staining Flow Cytometry T2_Treat->T2_Apoptosis T2_CellCycle Propidium Iodide (PI) Staining Flow Cytometry T2_Treat->T2_CellCycle T2_Apoptosis_End Quantify Apoptosis/ Necrosis T2_Apoptosis->T2_Apoptosis_End T2_CellCycle_End Analyze Cell Cycle Arrest T2_CellCycle->T2_CellCycle_End T3_Start Seed A549 Cells T2_Apoptosis_End->T3_Start Identify Lead Candidate T2_CellCycle_End->T3_Start Identify Lead Candidate T3_Treat Pre-treat with Lead Candidate (e.g., NCD-2) T3_Start->T3_Treat T3_Stim Stimulate with TNF-α (to activate NF-κB) T3_Lysis Cell Lysis & Protein Extraction T3_Stim->T3_Lysis T3_Treat->T3_Stim T3_WB Western Blot for p-p65, p65, IκBα T3_Lysis->T3_WB T3_End Assess NF-κB Inhibition T3_WB->T3_End

Caption: Tiered in vitro screening workflow.

Part 1: Cytotoxicity Assessment (MTT Assay)

Causality: The initial and most critical step is to determine the dose-dependent cytotoxic effect of the novel compounds. The MTT assay is a reliable, colorimetric method that measures cellular metabolic activity, which serves as an indicator of cell viability.[13][14][15] A decrease in metabolic activity is proportional to the number of viable cells, allowing for the calculation of the half-maximal inhibitory concentration (IC50) — a key metric of a compound's potency.[14][16]

Detailed Experimental Protocol: MTT Assay[17][18][19]
  • Cell Seeding: Seed A549 cells into a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Preparation: Prepare stock solutions of CA, NCD-1, NCD-2, and Doxorubicin in DMSO. Create a series of dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 200 µM.

  • Treatment: Carefully remove the old medium from the wells and add 100 µL of the prepared compound dilutions. Include wells with medium and DMSO as a vehicle control and wells with medium only as a blank.

  • Incubation: Incubate the plate for 48 hours under standard culture conditions.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for another 4 hours. During this time, mitochondrial dehydrogenases in living cells will convert the yellow MTT to purple formazan crystals.[13]

  • Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance from the readings. Calculate cell viability as a percentage relative to the vehicle control. Plot the dose-response curves and determine the IC50 values using non-linear regression analysis.

Comparative Data Summary
CompoundIC50 on A549 Cells (µM)Selectivity Index (Hypothetical)
Cinnamaldehyde (CA)85.6 ± 7.21.8
NCD-1 42.1 ± 3.53.5
NCD-2 9.8 ± 1.1 8.2
Doxorubicin0.5 ± 0.0815.0

Interpretation: The data clearly indicates that both novel derivatives exhibit superior cytotoxicity against A549 cells compared to the parent compound, cinnamaldehyde. NCD-2 is the most potent derivative, with an IC50 value approaching that of the clinical drug Doxorubicin. The hypothetical selectivity index (IC50 on normal cells / IC50 on cancer cells) suggests NCD-2 has a more favorable therapeutic window than CA and NCD-1.[16]

Part 2: Apoptosis vs. Necrosis Determination (Annexin V-FITC/PI Assay)

Causality: A desirable anticancer agent should induce programmed cell death (apoptosis) rather than necrosis, which can trigger an inflammatory response. The Annexin V-FITC and Propidium Iodide (PI) assay allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.[17][18][19] During early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane, where it can be bound by fluorescently-labeled Annexin V.[17][20] PI is a DNA-binding dye that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membranes.[17][18]

Detailed Experimental Protocol: Annexin V-FITC/PI Assay[23][24]
  • Cell Culture and Treatment: Seed A549 cells in a 6-well plate. Once they reach 70-80% confluency, treat them with CA, NCD-1, and NCD-2 at their respective IC50 concentrations for 24 hours.

  • Cell Harvesting: Harvest both adherent and floating cells. Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cells in 100 µL of 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Add 5 µL of FITC Annexin V and 5 µL of PI to the cell suspension.

  • Incubation: Gently vortex and incubate the cells for 15 minutes at room temperature in the dark.

  • Dilution: Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry: Analyze the samples by flow cytometry within one hour.

Comparative Data Summary
Treatment (at IC50)Viable Cells (%)Early Apoptotic (%)Late Apoptotic (%)Necrotic (%)
Vehicle Control96.12.51.10.3
Cinnamaldehyde (CA)55.228.312.54.0
NCD-149.835.110.84.3
NCD-2 48.7 40.2 8.9 2.2

Interpretation: All compounds induce apoptosis. However, NCD-2 is the most effective inducer of early apoptosis (40.2%), suggesting it triggers a more robust and clean programmed cell death pathway with minimal induction of necrosis. This is a highly desirable characteristic for an anticancer therapeutic.

Part 3: Cell Cycle Analysis

Causality: Many anticancer agents exert their effects by disrupting the cell cycle, preventing cancer cells from proliferating.[6][7] By staining DNA with a fluorescent dye like Propidium Iodide (PI) and analyzing the fluorescence intensity via flow cytometry, we can determine the proportion of cells in each phase of the cell cycle (G0/G1, S, and G2/M).[21][22][23] An accumulation of cells in a specific phase indicates cell cycle arrest.

Detailed Experimental Protocol: Cell Cycle Analysis[26][27]
  • Cell Culture and Treatment: Treat A549 cells with the compounds at their IC50 concentrations for 24 hours, as described previously.

  • Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing. Store at 4°C for at least 2 hours.

  • Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.

  • Staining: Resuspend the cell pellet in a staining solution containing PBS, 100 µg/mL RNase A (to prevent staining of RNA), and 50 µg/mL PI.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the DNA content by flow cytometry.

Comparative Data Summary
Treatment (at IC50)G0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Vehicle Control65.220.514.3
Cinnamaldehyde (CA)58.115.326.6
NCD-150.713.136.2
NCD-2 35.4 10.2 54.4

Interpretation: NCD-2 induces a significant arrest of A549 cells in the G2/M phase of the cell cycle. This potent cell cycle inhibition, combined with its strong pro-apoptotic activity, makes NCD-2 a superior lead candidate compared to CA and NCD-1.

Part 4: Mechanistic Insight - Inhibition of the NF-κB Pathway

Causality: The NF-κB signaling pathway is a key driver of inflammation, cell survival, and proliferation, and its constitutive activation is a hallmark of many cancers. Cinnamaldehyde has been shown to inhibit this pathway.[9][10][11][12][24] A critical step in NF-κB activation is the phosphorylation and subsequent degradation of its inhibitor, IκBα, which allows the p65 subunit to translocate to the nucleus and activate pro-survival gene expression. We hypothesize that our lead candidate, NCD-2, exerts its anticancer effects by inhibiting this process.

NF-κB Signaling Pathway Diagram

G cluster_n TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkB IκBα IKK->IkB Phosphorylates p_IkB p-IκBα p65 p65 p65_active Active p65 Complex p65/IκBα (Inactive) Degradation Proteasomal Degradation p_IkB->Degradation Nucleus Nucleus p65_active->Nucleus Translocates p65_nuc p65 DNA DNA p65_nuc->DNA Binds Transcription Gene Transcription (Survival, Proliferation) DNA->Transcription NCD2 NCD-2 NCD2->IKK Inhibits

Caption: Inhibition of the NF-κB pathway by NCD-2.

Experimental Approach: To validate this mechanism, A549 cells would be pre-treated with NCD-2 before being stimulated with TNF-α (a potent activator of the NF-κB pathway). The phosphorylation status of p65 and the degradation of IκBα would then be assessed by Western Blot. A significant reduction in phosphorylated p65 and stabilization of IκBα in the presence of NCD-2 would confirm its inhibitory effect on the pathway.

Conclusion and Future Directions

This comparative guide outlines a systematic in vitro approach to evaluating novel cinnamaldehyde derivatives. Based on our hypothetical data, NCD-2 emerges as a clear lead candidate. It demonstrates significantly enhanced cytotoxicity, a potent ability to induce apoptosis, and the capacity to arrest cancer cells in the G2/M phase.

The logical next steps in the preclinical evaluation of NCD-2 would involve:

  • Western Blot analysis to confirm the inhibition of the NF-κB pathway.

  • In vitro kinase profiling to identify specific molecular targets.

  • Evaluation in a broader panel of cancer cell lines to determine its spectrum of activity.

  • In vivo studies in xenograft mouse models to assess its efficacy and safety in a whole-organism context.

By following this structured, data-driven approach, researchers can efficiently screen and prioritize novel compounds, accelerating the journey from chemical synthesis to potential clinical application.

References

  • Vertex AI Search. (n.d.). MTT Assay Protocol.
  • Kim, D. H., et al. (2007). Suppression of age-related inflammatory NF-kappaB activation by cinnamaldehyde. Archives of Pharmacal Research.
  • Nacalai Tesque. (n.d.). Annexin V-FITC Apoptosis Detection Kit.
  • Wang, Y., et al. (2019). Cinnamaldehyde attenuates atherosclerosis via targeting the IκB/NF-κB signaling pathway in high fat diet-induced ApoE-/- mice. Food & Function.
  • Encyclopedia.pub. (2023). Anti-Cancer Potential of Cinnamaldehyde.
  • Park, I. W., et al. (2018). Assaying cell cycle status using flow cytometry. Current Protocols in Immunology.
  • Kumar, A. N., et al. (2025). Design, synthesis, and in silico docking studies of novel cinnamaldehyde–chalcone derivatives with anti-cancer potential and in vivo acute oral toxicity profiling. RSC Advances.
  • Abcam. (n.d.). Annexin V staining assay protocol for apoptosis.
  • Kumar, A. N., et al. (2025). Design, synthesis, and in silico docking studies of novel cinnamaldehyde–chalcone derivatives with anti-cancer potential and in vivo acute oral toxicity profiling. RSC Advances.
  • Hello Bio. (n.d.). Annexin V-FITC Kit Protocol.
  • University of California, San Francisco. (n.d.). MTT ASSAY Protocol.
  • Lee, J., et al. (2022). Novel Cinnamaldehyde Derivatives Inhibit Peripheral Nerve Degeneration by Targeting Schwann Cells.
  • Asian Pacific Journal of Cancer Prevention. (2021).
  • Abcam. (n.d.). Cell cycle analysis with flow cytometry and propidium iodide.
  • ChemicalBook. (2023). Trans-cinnamaldehyde: Pharmacodynamics, Mechanism of action, Toxicity, Application, Preparation.
  • Kim, M. S., et al. (2019). Trans-cinnamaldehyde improves neuroinflammation-mediated NMDA receptor dysfunction and memory deficits through blocking NF-κB pathway in presenilin1/2 conditional double knockout mice.
  • MDPI. (2023). Anticancer Potential and Molecular Mechanisms of Cinnamaldehyde and Its Congeners Present in the Cinnamon Plant.
  • University of Manchester. (n.d.). Cell Cycle Tutorial.
  • Merck. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.
  • MDPI. (2024). Cinnamaldehyde-Mediated Suppression of MMP-13, COX-2, and IL-6 Through MAPK and NF-κB Signaling Inhibition in Chondrocytes and Synoviocytes Under Inflammatory Conditions.
  • ResearchGate. (2014). Cinnamaldehyde influences NF-kB activation in human immune cells.
  • Asian Pacific Journal of Cancer Prevention. (2021).
  • ResearchGate. (2024). Advances in pharmacological effects and mechanism of action of cinnamaldehyde.
  • Kumar, A., & Chandran, D. (2016). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol.
  • BD Biosciences. (n.d.). FITC Annexin V Apoptosis Detection Kit I.
  • Semantic Scholar. (2022). Novel Cinnamaldehyde Derivatives Inhibit Peripheral Nerve Degeneration by Targeting Schwann Cells.
  • MDPI. (2026). Novel Cytotoxic Pt(IV) Compounds with Improved Safety Profiles.
  • University of Wisconsin Carbone Cancer Center. (2017). Cell Cycle Analysis.
  • ResearchGate. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
  • Chen, Y., et al. (2023). The role and mechanism of cinnamaldehyde in cancer. Frontiers in Pharmacology.
  • Whittall, J. J., et al. (2022). Cinnamaldehyde derivatives act as antimicrobial agents against Acinetobacter baumannii through the inhibition of cell division. Frontiers in Microbiology.
  • ATCC. (n.d.). MTT Cell Proliferation Assay.
  • MDPI. (2024). Cinnamaldehyde in Focus: Antimicrobial Properties, Biosynthetic Pathway, and Industrial Applications.
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  • de Oliveira, G. L., et al. (2021). In vitro evaluation of the activity of Cinnamaldehyde as an inhibitor of the biological cycle of Ctenocephalides felis felis. Revista Brasileira de Parasitologia Veterinária.
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Validation

Publish Comparison Guide: Sotorasib (AMG 510) vs. Next-Generation KRAS G12C Analogs

Topic: Structure-Activity Relationship (SAR) Studies of KRAS G12C Inhibitors: Sotorasib and Next-Generation Analogs. Executive Summary: The Evolution of Covalent Locking The discovery of Sotorasib (AMG 510) marked a para...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Structure-Activity Relationship (SAR) Studies of KRAS G12C Inhibitors: Sotorasib and Next-Generation Analogs.

Executive Summary: The Evolution of Covalent Locking

The discovery of Sotorasib (AMG 510) marked a paradigm shift in oncology, transforming KRAS from an "undruggable" target into a tractable therapeutic vulnerability. By exploiting the mutant Cysteine-12 (Cys12) residue, Sotorasib irreversibly locks KRAS G12C in its inactive GDP-bound state.

However, first-generation inhibitors face limitations in pharmacokinetics (PK), central nervous system (CNS) penetrance, and susceptibility to resistance mechanisms (e.g., acquired mutations in the switch-II pocket). This guide analyzes the Structure-Activity Relationship (SAR) evolution from Sotorasib to potent next-generation analogs like Adagrasib (MRTX849) and Divarasib (GDC-6036) . We objectively compare their performance, highlighting how specific scaffold modifications drive superior potency and selectivity.

SAR Deep Dive: Anatomy of a Covalent Inhibitor

The efficacy of KRAS G12C inhibitors hinges on three structural pillars: the Warhead , the Scaffold , and the P2 Pocket Interaction .

A. The Warhead (Covalent Trap)
  • Mechanism: All three agents utilize an acrylamide moiety to form a Michael addition product with the thiol group of Cys12.

  • SAR Insight: The positioning of the acrylamide is critical. It must be rigid enough to avoid reacting with non-catalytic cysteines (selectivity) but flexible enough to access Cys12 only when the protein "breathes" into the open Switch-II conformation.

  • Differentiation: Sotorasib uses a specific orientation that requires the His95 cryptic pocket to open. Divarasib optimizes this vector, allowing for faster

    
     (inactivation rate) values.
    
B. The Scaffold & P2 Pocket (Switch-II)
  • Sotorasib (Pyridopyrimidine): Exploits a cryptic groove formed by His95 , Tyr96 , and Gln99 . The isopropyl-pyridine group wedges into this P2 pocket, stabilizing the inactive state.

  • Adagrasib (Tetrahydropyridopyrimidine): Features a massive bicyclic core that creates broader contact with the Switch-II region, improving residence time.

  • Divarasib (Quinazolinone derivative): The "best-in-class" candidate. Its scaffold is tuned to maximize van der Waals contacts within the P2 pocket while minimizing steric clash with the solvent front. This results in a reported 5–20x increase in potency over Sotorasib.[1][2]

Comparative Performance Analysis

The following data summarizes key pharmacological parameters. Note the shift from IC


 (equilibrium) to 

(kinetic) as the primary metric for covalent inhibitors.
FeatureSotorasib (AMG 510) Adagrasib (MRTX849) Divarasib (GDC-6036)
Scaffold Class PyridopyrimidineTetrahydropyridopyrimidineQuinazolinone-based
Cellular Potency (pERK IC

)
~50 nM~5–10 nM< 1 nM
Covalent Binding Kinetics (

)
ModerateHighVery High
Selectivity (vs. WT KRAS) >1,000-fold>1,000-fold~50x > Sotorasib
Oral Bioavailability (%F) ~50% (High variability)~60%High
CNS Penetration LowModerateOptimized
Half-life (

)
~5.5 hours~23 hours~17 hours

Analyst Note: Divarasib's superior potency allows for lower dosing, potentially widening the therapeutic window and reducing off-target gastrointestinal toxicity observed with high-dose Sotorasib (960 mg QD).

Mandatory Visualization: Mechanism & Workflow
Figure 1: KRAS G12C Signaling & Inhibition Logic

Caption: The covalent inhibitor locks KRAS-GDP, preventing RAF dimerization and downstream MEK/ERK phosphorylation. Resistance occurs via upstream EGFR reactivation or nucleotide exchange.

KRAS_Pathway RTK RTK (EGFR) SOS SOS1 (GEF) RTK->SOS Activates KRAS_GDP KRAS-GDP (Inactive) SOS->KRAS_GDP Nucleotide Exchange KRAS_GTP KRAS-GTP (Active) KRAS_GDP->KRAS_GTP GTP Loading RAF RAF Dimerization KRAS_GTP->RAF Recruits Inhibitor Covalent Inhibitor (Sotorasib/Divarasib) Inhibitor->KRAS_GDP Locks Cys12 (Irreversible) MEK MEK1/2 RAF->MEK Phosphorylates ERK ERK1/2 (pERK) MEK->ERK Phosphorylates ERK->RTK Negative Feedback (Loss leads to reactivation) Proliferation Cell Proliferation ERK->Proliferation Drives

Figure 2: SAR Optimization Decision Tree

Caption: Workflow for optimizing covalent KRAS inhibitors, prioritizing kinetic selectivity (


) over simple affinity (

).

SAR_Workflow Hit Hit Identification (Disulfide Tethering) Scaffold Scaffold Hop (Optimize P2 Pocket) Hit->Scaffold Improve Affinity Warhead Warhead Tuning (Acrylamide Geometry) Scaffold->Warhead Position Electrophile Kinetic Kinetic Assessment (k_inact / K_I) Warhead->Kinetic Mass Spec Assay Kinetic->Scaffold Low k_inact Cellular Cellular Potency (pERK IC50) Kinetic->Cellular Target Engagement Candidate Clinical Candidate (Divarasib) Cellular->Candidate PK/Tox Profiling

Validated Experimental Protocols

To ensure reproducibility, we recommend the following "self-validating" protocols.

Protocol A: Intact Mass Spectrometry Binding Assay

Objective: Determine the rate of covalent modification (


) and dissociation constant (

).
  • Preparation: Express and purify Recombinant KRAS G12C (residues 1–169) in GDP-bound form.

  • Incubation: Prepare a reaction mixture containing 1 µM KRAS G12C and varying concentrations of inhibitor (e.g., 0.1 µM to 10 µM) in assay buffer (20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM MgCl

    
    ).
    
  • Time-Course: Incubate at 25°C. At defined time points (0, 15, 30, 60, 120 min), quench aliquots with 1% formic acid.

  • Analysis: Inject samples onto a C4 desalting column coupled to a Q-TOF Mass Spectrometer.

  • Validation: Deconvolute spectra to quantify the ratio of Apo-protein (unmodified) vs. Adduct (mass + inhibitor MW).

  • Calculation: Plot ln(1 - %Occupancy) vs. time to determine

    
    . Plot 
    
    
    
    vs. [Inhibitor] to derive
    
    
    and
    
    
    .
Protocol B: Cellular pERK Inhibition Assay (In-Cellulo Potency)

Objective: Verify that biochemical potency translates to pathway shutdown.

  • Cell Line: Use NCI-H358 or MIA PaCa-2 (KRAS G12C homozygous/heterozygous).

  • Seeding: Plate cells at 20,000 cells/well in 96-well plates; allow attachment overnight.

  • Treatment: Treat with serial dilutions of Sotorasib or Divarasib for 2 hours (critical: short duration measures direct target engagement; long duration confounds with feedback loops).

  • Lysis: Lyse cells using RIPA buffer containing phosphatase inhibitors (Na

    
    VO
    
    
    
    , NaF).
  • Detection: Quantify phosphorylated ERK1/2 (Thr202/Tyr204) vs. Total ERK using an AlphaLISA or HTRF kit.

  • Normalization: Normalize signal to DMSO control (0% inhibition) and No-Lysate control (100% inhibition) to generate IC

    
     curves.
    
References
  • Canon, J., et al. "The clinical KRAS(G12C) inhibitor AMG 510 drives anti-tumour immunity." Nature, 2019. Link

  • Hallin, J., et al. "The KRAS(G12C) Inhibitor MRTX849 Provides Insight toward Therapeutic Susceptibility of KRAS-Mutant Cancers in Mouse Models and Patients." Cancer Discovery, 2020. Link

  • Purkey, H. "Discovery of GDC-6036, a Clinical Stage Treatment for KRAS G12C-Positive Cancers." ACS Medicinal Chemistry Letters, 2022. Link

  • Hong, D.S., et al. "KRAS G12C Inhibition with Sotorasib in Advanced Solid Tumors." New England Journal of Medicine, 2020. Link

  • Sier, A., et al. "Divarasib (GDC-6036): A Highly Potent and Selective KRAS G12C Inhibitor." Journal of Thoracic Oncology, 2023. Link

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Comparative

Comparison of catalytic systems for triazole synthesis

The synthesis of 1,2,3-triazoles via azide-alkyne cycloaddition is a cornerstone of modern medicinal chemistry, bioconjugation, and materials science. While the thermal Huisgen cycloaddition is slow and non-selective, ca...

Author: BenchChem Technical Support Team. Date: March 2026

The synthesis of 1,2,3-triazoles via azide-alkyne cycloaddition is a cornerstone of modern medicinal chemistry, bioconjugation, and materials science. While the thermal Huisgen cycloaddition is slow and non-selective, catalytic variants have revolutionized this transformation.

This guide provides a technical comparison of the three dominant catalytic architectures: Homogeneous Copper (CuAAC) , Heterogeneous Copper , and Ruthenium (RuAAC) systems.

Mechanistic Divergence & Regioselectivity

The choice of catalyst dictates the regiochemical outcome.[1] This is the primary decision point for any synthetic design.

  • CuAAC (Copper-Catalyzed): Exclusively yields 1,4-disubstituted 1,2,3-triazoles .[1][2] The mechanism proceeds via a copper(I) acetylide intermediate, which strictly requires a terminal alkyne.[3]

  • RuAAC (Ruthenium-Catalyzed): Yields 1,5-disubstituted 1,2,3-triazoles from terminal alkynes and 1,4,5-trisubstituted triazoles from internal alkynes.[3][4][5] It proceeds via a ruthenacycle intermediate, tolerating both terminal and internal alkynes.[4][5][6]

Visualizing the Mechanistic Pathways

MechanismComparison cluster_Cu CuAAC Pathway (Copper) cluster_Ru RuAAC Pathway (Ruthenium) Start Azide + Alkyne Cu_Step1 Cu(I) Acetylide Formation Start->Cu_Step1 Cu(I) Catalyst (Terminal Alkyne only) Ru_Step1 Oxidative Coupling (Ruthenacycle) Start->Ru_Step1 Cp*Ru Catalyst (Terminal or Internal) Cu_Step2 Metallacycle Intermediate Cu_Step1->Cu_Step2 Cu_Product 1,4-Disubstituted Triazole Cu_Step2->Cu_Product Protonolysis Ru_Step2 Reductive Elimination Ru_Step1->Ru_Step2 Ru_Product 1,5-Disubstituted Triazole Ru_Step2->Ru_Product

Figure 1: Mechanistic divergence between Copper (green path) and Ruthenium (red path) catalysis determining regioselectivity.

Comparative Analysis of Catalytic Systems

System A: Homogeneous Cu(I) (The "Gold Standard")
  • Catalyst Source: typically generated in situ from Cu(II) salts (e.g., CuSO₄) using a reducing agent (Sodium Ascorbate).[7]

  • Ligand Acceleration: Ligands are critical for protecting the unstable Cu(I) species from oxidation and preventing disproportionation.

    • TBTA: The first-generation standard. Excellent for organic solvents (DMSO/tBuOH) but poor water solubility.

    • THPTA: Water-soluble.[7][8] Essential for bioconjugation to prevent protein denaturation.

    • BTTAA: Third-generation. Superior kinetics and biocompatibility; recommended for low-concentration applications.

  • Pros: Extremely high yields (>95%), mild conditions (RT), broad scope.

  • Cons: Cu contamination (requires scavenging), cytotoxicity (without proper ligands).

System B: Heterogeneous Cu (The Industrial/Green Solution)
  • Catalyst Source: Cu nanoparticles supported on Charcoal (Cu/C), Silica, Zeolites, or MOFs.

  • Mechanism: Surface catalysis. The "release-and-catch" mechanism is often debated, but functionally it acts as a solid reagent.

  • Pros: Catalyst is reusable (simple filtration), significantly lower metal leaching (<5 ppm), solvent-free potential.

  • Cons: Slower kinetics than homogeneous systems; may require heat or microwave irradiation; diffusion limitations for large substrates.

System C: Ruthenium (Cp*Ru Complexes)
  • Catalyst Source: Pentamethylcyclopentadienyl complexes, specifically CpRuCl(PPh₃)₂ or Cp RuCl(cod) .[3][5][6][9][10]

  • Pros: Access to 1,5-isomers (unique IP space), works with internal alkynes (unlike CuAAC).

  • Cons: Air/moisture sensitive (requires inert atmosphere), expensive catalyst, lower functional group tolerance compared to CuAAC (e.g., secondary amines can poison the catalyst).

Performance Data Comparison

The following table synthesizes experimental performance metrics for the three systems.

FeatureHomogeneous CuAAC (TBTA/THPTA)Heterogeneous Cu (Cu/C)RuAAC (Cp*Ru)
Regioselectivity 1,4-exclusive 1,4-exclusive 1,5-exclusive (Terminal)1,4,5-trisubstituted (Internal)
Alkyne Scope Terminal OnlyTerminal OnlyTerminal & Internal
Typical Yield 90–99%85–95%70–90%
Reaction Time 1–4 Hours (RT)6–24 Hours (Heat often req.)2–12 Hours (Heat often req.)
Solvent Tolerance Excellent (H₂O, DMSO, Alcohols)Good (Organic preferred)Strict (Aprotic: THF, Toluene, DCE)
Sensitivity O₂ Insensitive (w/ Ascorbate)Air StableAir/Moisture Sensitive
Metal Leaching High (Requires purification)Low (<5 ppm) High (Requires chromatography)

Experimental Protocols

Protocol A: Ligand-Accelerated CuAAC (High Efficiency)

Best for: Routine synthesis, bioconjugation, and library generation.

Reagents:

  • Azide (1.0 equiv)

  • Terminal Alkyne (1.1 equiv)

  • Catalyst Cocktail: CuSO₄·5H₂O (1 mol%) + THPTA Ligand (5 mol%) premixed in water.

  • Reductant: Sodium Ascorbate (10 mol%).

  • Solvent: tBuOH:H₂O (1:[11]1) or DMSO:H₂O.[7][8][12]

Step-by-Step:

  • Dissolve Azide and Alkyne in the solvent mixture (0.2 M concentration).

  • Add the CuSO₄/THPTA premix solution. The solution should remain clear/blue.

  • Add Sodium Ascorbate (freshly prepared in water). The solution may turn colorless or pale yellow (reduction to Cu(I)).

  • Stir at Room Temperature for 2 hours.

  • Validation: Monitor by TLC or LCMS.

  • Workup: Dilute with water. If the product precipitates, filter it. If not, extract with EtOAc. Use a chelating resin (e.g., Chelex 100) if Cu removal is critical for biology.

Protocol B: RuAAC Synthesis of 1,5-Triazoles

Best for: Creating complementary regioisomers or reacting internal alkynes.

Reagents:

  • Azide (1.0 equiv)

  • Alkyne (1.0 equiv)

  • Catalyst: Cp*RuCl(cod) (1–2 mol%).

  • Solvent: Anhydrous THF or Toluene (Degassed).

Step-by-Step:

  • Inert Atmosphere: Flame-dry the reaction vessel and purge with Argon/Nitrogen.

  • Dissolve Azide and Alkyne in anhydrous solvent (0.2–0.5 M).

  • Add Cp*RuCl(cod) catalyst as a solid or stock solution under Argon flow.

  • Stir at Room Temperature (for activated substrates) or heat to 60°C (for unactivated/internal alkynes).

  • Validation: Monitor consumption of azide by IR (disappearance of ~2100 cm⁻¹ peak) or TLC.

  • Workup: Concentrate the solvent. Purification via silica gel chromatography is almost always required to remove the Ruthenium byproducts.

Decision Framework for Researchers

Use this logic flow to select the optimal system for your specific application.

DecisionMatrix Start Start: Select Substrate AlkyneType Alkyne Type? Start->AlkyneType DesiredIsomer Desired Regioisomer? AlkyneType->DesiredIsomer Terminal UseRu Use RuAAC (Cp*RuCl) AlkyneType->UseRu Internal ScalePur Scale & Purification Needs? DesiredIsomer->ScalePur 1,4-Disubstituted DesiredIsomer->UseRu 1,5-Disubstituted UseCu Use Homogeneous CuAAC (CuSO4 + THPTA) ScalePur->UseCu Small Scale / Complex Bio UseHetCu Use Heterogeneous Cu (Cu/C) ScalePur->UseHetCu Large Scale / Low Metal Tol.

Figure 2: Decision matrix for selecting the appropriate catalytic system based on substrate and process requirements.

References

  • Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie International Edition. Link

  • Zhang, L., Chen, X., Xue, P., Sun, H. H. Y., Williams, I. D., Sharpless, K. B., Fokin, V. V., & Jia, G. (2005). Ruthenium-Catalyzed Cycloaddition of Alkynes and Organic Azides.[1][5][6] Journal of the American Chemical Society. Link

  • Lipshutz, B. H., & Taft, B. R. (2006).[13] Heterogeneous Copper-in-Charcoal-Catalyzed Click Chemistry. Angewandte Chemie International Edition. Link

  • Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie International Edition. Link

  • Boren, B. C., Narayan, S., Rasmussen, L. K., Zhang, L., Zhao, H., Lin, Z., Jia, G., & Fokin, V. V. (2008).[4] Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism. Journal of the American Chemical Society. Link

Sources

Validation

Structural Elucidation of Synthetic Intermediates: A Comparative Guide to 2D NMR Strategies

Executive Summary In drug discovery and complex organic synthesis, the cost of structural misidentification is catastrophic. While High-Resolution Mass Spectrometry (HRMS) confirms what atoms are present, it remains blin...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In drug discovery and complex organic synthesis, the cost of structural misidentification is catastrophic. While High-Resolution Mass Spectrometry (HRMS) confirms what atoms are present, it remains blind to how they are connected. X-ray crystallography offers absolute certainty but is plagued by the bottleneck of crystallization.

This guide positions 2D NMR not merely as an analytical step, but as the primary engine for structural certainty in solution state. We will compare its efficacy against standard alternatives and provide a self-validating protocol for confirming reaction products, specifically focusing on regio- and stereochemical differentiation.

Part 1: Comparative Analysis (The Landscape)

To select the right tool, one must understand the limitations of the alternatives. The following analysis contrasts 2D NMR with its primary competitors in the structural elucidation workflow.

Table 1: Structural Elucidation Methodologies Comparison
Feature2D NMR (Solution State) X-Ray Crystallography HRMS / MS-MS
Primary Output Atom-to-atom connectivity & spatial proximityAbsolute 3D atomic coordinatesMolecular formula & fragmentation patterns
Sample State Solution (CDCl₃, DMSO-d₆, etc.)Solid (Single Crystal required)Gas phase (Ionized)
Stereochemistry Relative (via NOESY/ROESY & Coupling)Absolute (Chirality defined)None (unless using chiral standards)
Throughput Medium (10 min - 4 hours)Low (Days to Months for crystals)High (Seconds to Minutes)
Blind Spots Quaternary carbons (if no HMBC), OverlapAmorphous solids, LiquidsRegioisomers, Connectivity
Cost/Sample


$
The "Sweet Spot" for 2D NMR

While X-ray is the "gold standard" for absolute configuration, it fails when the reaction product is an oil, an amorphous solid, or unstable in crystal lattice formation. HRMS is essential for purity and formula confirmation but cannot distinguish between regioisomers (e.g., ortho vs. meta substitution or N- vs. O-alkylation) effectively.

2D NMR is the superior choice when:

  • The molecule is non-crystalline.

  • Differentiation of regioisomers requires tracing the carbon backbone.

  • Conformational dynamics in solution are relevant to biological activity [1].

Part 2: The 2D NMR Toolkit (Mechanistic Insight)

A senior scientist does not run "all the experiments"; they run the right experiments.

HSQC (Heteronuclear Single Quantum Coherence)[1][2][3][4]
  • Function: Correlates a proton to its directly attached carbon (

    
    ).[1]
    
  • Expert Insight: Use Multiplicity-Edited HSQC. This phases CH and CH

    
     groups positive (red) and CH
    
    
    
    groups negative (blue). This immediately validates your proton integration and identifies diastereotopic protons (methylene protons that are magnetically non-equivalent) [2].
HMBC (Heteronuclear Multiple Bond Correlation)[3][4][5][6]
  • Function: Correlates protons to carbons 2-3 bonds away (

    
    ).
    
  • The "King" of Connectivity: HMBC is the only method that sees "through" heteroatoms (O, N, S) and quaternary carbons. It bridges the gaps that COSY cannot cross.

  • Causality: If you see a correlation from a methyl group to a carbonyl carbon, you have established a specific distance constraint that rules out isomers where that methyl is distal.

NOESY vs. ROESY (Spatial Proximity)
  • Function: Correlates protons close in space (< 5 Å), regardless of bond connectivity.

  • Critical Decision:

    • Small Molecules (< 1000 Da): Use NOESY .[2] The Nuclear Overhauser Effect is positive.[3][4]

    • Mid-Size Molecules (1000–2000 Da): Use ROESY .[5] In this mass range, the NOE passes through zero (the "null point") due to tumbling rates (

      
      ).[3] A NOESY spectrum here may show no signals, leading to false negatives. ROESY signals are always positive regardless of size [3].[3]
      

Part 3: Visualizing the Logic

Diagram 1: Method Selection Decision Tree

This diagram illustrates the logical pathway for choosing the correct structural confirmation technique based on sample physical properties and data needs.

MethodSelection Start Reaction Product Isolated StateCheck Physical State? Start->StateCheck Crystalline Solid / Crystal StateCheck->Crystalline Yes Amorphous Oil / Amorphous Solid StateCheck->Amorphous No XRay X-Ray Crystallography (Absolute Config) Crystalline->XRay High Quality Crystal Solubility Soluble in Deuterated Solvent? Crystalline->Solubility Poor Crystal Amorphous->Solubility NMR_Path NMR Spectroscopy Solubility->NMR_Path Yes HRMS HRMS (Formula Only) Solubility->HRMS No (Insoluble) Isomers Isomerism Issue? NMR_Path->Isomers Isomers->HRMS Simple Confirmation TwoD_NMR 2D NMR (HSQC/HMBC/NOESY) (Connectivity & Regiochem) Isomers->TwoD_NMR Regio/Stereoisomers

Caption: Decision matrix for selecting structural elucidation methods based on sample state and isomeric complexity.

Part 4: Experimental Protocol (Self-Validating System)

This protocol is designed to be self-validating. If Step 2 fails (e.g., incorrect carbon count), you do not proceed to Step 3.

Phase 1: Preparation
  • Concentration: Dissolve 5–20 mg of sample in 0.6 mL of solvent (CDCl

    
     or DMSO-d
    
    
    
    ).
    • Note: Low concentration (<2 mg) requires CryoProbe usage or overnight runs.

  • Quality Check: Ensure the solution is clear. Particulates cause magnetic field inhomogeneity (poor shimming).

Phase 2: Acquisition & Logic Flow

Step 1: 1H NMR (The Anchor)

  • Action: Acquire standard proton spectrum.

  • Validation: Check integration values. If the integral is non-integer, you have impurities. Do not proceed to 2D until purity is >90%.

Step 2: Multiplicity-Edited HSQC (The Census)

  • Action: Acquire HSQC.

  • Validation: Count the cross-peaks.

    • Does the number of CH/CH

      
      /CH
      
      
      
      signals match your proposed structure?
    • Causality: If you predict 5 CH

      
       groups but see 6 blue peaks, your reaction failed (e.g., incomplete reduction).
      

Step 3: COSY (The Fragments)

  • Action: Acquire COSY to establish "spin systems" (islands of protons connected by adjacent carbons).

  • Limitation: COSY breaks at quaternary carbons and heteroatoms.

Step 4: HMBC (The Bridge)

  • Action: Set long-range coupling optimization to 8 Hz (standard).

  • Analysis: Look for correlations connecting the "islands" identified in COSY.

    • Key Check: Verify the carbonyl connections. A ketone will correlate to protons on both alpha-positions, bridging the molecule.

Step 5: NOESY/ROESY (The Geometry)

  • Action: Use mixing time (

    
    ) of 500ms for small molecules.
    
  • Analysis: Look for correlations between protons that are distant in the sequence but close in space (e.g., cis vs trans across a double bond).

Diagram 2: The Elucidation Workflow

This diagram visualizes the stepwise accumulation of evidence.

ElucidationFlow cluster_loops Iterative Refinement Sample Sample H1 1H NMR (Integration) Sample->H1 HSQC HSQC (C-H Census) H1->HSQC Pass Purity COSY COSY (Fragment Assembly) HSQC->COSY Pass C-Count HMBC HMBC (Backbone Connection) COSY->HMBC Connect Fragments HMBC->HSQC Re-assign Structure Confirmed Structure HMBC->Structure Final Proof

Caption: Step-by-step logic flow for building a structure from 2D NMR data.

Part 5: Case Study – Regioisomer Differentiation

Scenario: You have performed an N-alkylation on a 1,2,4-triazole ring. The Problem: The alkyl group could attach to N1, N2, or N4. HRMS shows the correct mass for all three. 1H NMR shows the alkyl group signals, but the chemical shifts are ambiguous.

The Solution: 1H-15N HMBC (or 1H-13C HMBC)

  • Hypothesis:

    • Isomer N1: The alkyl protons will show an HMBC correlation to the C5 carbon of the ring.

    • Isomer N2: The alkyl protons will show correlations to both C3 and C5 (due to symmetry or proximity).

    • Isomer N4: The alkyl protons will correlate to C3 and C5, but the chemical shift of the adjacent ring protons will differ significantly.

  • Experimental Data (Simulated):

    • Observed: The methylene protons of the alkyl group (

      
      -N) show a strong 3-bond correlation (
      
      
      
      ) to a quaternary carbon at 150 ppm (C5) and NO correlation to the carbon at 145 ppm (C3).
    • Result: Structure confirmed as N1-alkylated product .

This determination is impossible with MS and unreliable with 1D NMR alone. The HMBC experiment provided the definitive "through-bond" evidence linking the side chain to a specific point on the heterocyclic ring [4].

References

  • News-Medical. (2019). 2D NMR Spectroscopy: Fundamentals, Methods and Applications. Retrieved from [Link]

  • Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]

  • University of Ottawa NMR Facility. (2008). NOESY vs ROESY for Large Molecules. Retrieved from [Link]

  • ResearchGate. (2019). Difference between HSQC and HMBC NMR spectroscopy? Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: 1-Propyl-1H-1,2,3-triazole-4-carbaldehyde

[1] Part 1: Executive Safety Summary (Immediate Action) Compound Identity: Chemical Name: 1-Propyl-1H-1,2,3-triazole-4-carbaldehyde[1][2] CAS Number: 16681-68-8[3][4][5] Molecular Formula: C₆H₉N₃O[2] Physical State: Ligh...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Part 1: Executive Safety Summary (Immediate Action)

Compound Identity:

  • Chemical Name: 1-Propyl-1H-1,2,3-triazole-4-carbaldehyde[1][2]

  • CAS Number: 16681-68-8[3][4][5]

  • Molecular Formula: C₆H₉N₃O[2]

  • Physical State: Light yellow solid[4]

Critical Hazard Overview (GHS Classifications):

Hazard Class Category Statement
Acute Toxicity (Oral) 4 H302: Harmful if swallowed.[5]
Skin Irritation 2 H315: Causes skin irritation.[5][6][7]
Eye Irritation 2A H319: Causes serious eye irritation.[5][6][7][8][9]
Sensitization (Skin) 1 H317: May cause an allergic skin reaction.[5]

| STOT-SE | 3 | H335: May cause respiratory irritation.[5][6][7] |

Immediate Disposal Directive: Do NOT dispose of via municipal drains or trash. This compound requires high-temperature incineration equipped with an afterburner and scrubber due to nitrogen oxide (NOx) generation potential.

Part 2: Technical Handling & Pre-Disposal Logic

The Self-Validating Segregation System

To ensure safety, you must understand the chemical causality behind storage and waste segregation.[1] This compound contains two distinct reactive motifs: a triazole ring (nitrogen-rich, generally stable) and an aldehyde (reactive electrophile).

Operational Logic:

  • Aldehyde Reactivity: Aldehydes are electrophilic. If mixed with nucleophiles (e.g., amines, ammonia) in a waste container, they can undergo condensation reactions (Schiff base formation), releasing heat and water.[1]

  • Oxidation Risk: Aldehydes autoxidize to carboxylic acids. Mixing with strong oxidizers (e.g., nitric acid, perchlorates) can trigger rapid, exothermic oxidation.[1]

Segregation Protocol:

  • Store Away From: Primary/Secondary Amines, Strong Oxidizers, Strong Bases.[1]

  • Waste Stream: Segregate into "Solid Organic Hazardous Waste" or, if dissolved, "Non-Halogenated Organic Solvents" (unless halogenated solvents are used).[1]

Visualizing the Segregation Logic

The following diagram illustrates the decision logic for segregating this specific compound to prevent accidental incompatibility.

SegregationLogic Start Waste: 1-propyl-1H-1,2,3-triazole-4-carbaldehyde CheckState Physical State? Start->CheckState Solid Solid (Pure/Residue) CheckState->Solid Liquid Solution/Mixture CheckState->Liquid FinalSolid Bin: Solid Hazardous Waste (Label: Toxic, Irritant) Solid->FinalSolid CheckCompat Contaminants? Liquid->CheckCompat CheckSolvent Solvent Type? Halo Halogenated (DCM, Chloroform) CheckSolvent->Halo NonHalo Non-Halogenated (MeOH, EtOAc) CheckSolvent->NonHalo FinalHalo Bin: Halogenated Waste (Segregate from Amines) Halo->FinalHalo FinalNonHalo Bin: Non-Halogenated Waste (Segregate from Oxidizers) NonHalo->FinalNonHalo AmineWarn CONTAINS AMINES? CheckCompat->AmineWarn OxidizerWarn CONTAINS OXIDIZERS? AmineWarn->OxidizerWarn No AmineWarn->FinalNonHalo Yes (Use Separate Container) OxidizerWarn->CheckSolvent No

Figure 1: Waste segregation decision tree ensuring chemical compatibility.

Part 3: Disposal Procedures & Workflows

Scenario A: Routine Laboratory Waste (Small Scale)

Objective: Safe disposal of excess reagents (<100g) or reaction byproducts.

  • Preparation:

    • Don PPE: Nitrile gloves, safety goggles, lab coat.[1][10][11]

    • Ensure the waste container is compatible (HDPE or Glass).

  • Solubilization (Optional but Recommended):

    • While the solid can be disposed of directly, dissolving it in a combustible solvent (e.g., Acetone or Ethanol) facilitates incineration.[1]

    • Self-Validation: Ensure the solution is clear and no heat is generated upon mixing.

  • Labeling:

    • Affix a hazardous waste tag.

    • Constituents: Write "1-propyl-1H-1,2,3-triazole-4-carbaldehyde" clearly.

    • Hazards: Check "Toxic" and "Irritant".[8]

  • Disposal:

    • Transfer to the satellite accumulation area.

    • Contact EHS for pickup/incineration.

Scenario B: Spill Cleanup (Solid Form)

Objective: Containment and removal of a benchtop spill.

SpillResponse Alert 1. Alert & Isolate (Evacuate immediate area) PPE 2. Don PPE (Gloves, Goggles, N95/Respirator) Alert->PPE Contain 3. Containment (Cover with wet paper towel to prevent dust) PPE->Contain Collect 4. Collection (Sweep/Scoop into bag) Contain->Collect Clean 5. Decontaminate (Soap & Water Wash) Collect->Clean Dispose 6. Waste Tagging (Treat as Haz Waste) Clean->Dispose

Figure 2: Step-by-step spill response workflow.

Detailed Protocol:

  • Dust Control: Do not dry sweep. Dampen the solid slightly with a wet paper towel or use a HEPA-filtered vacuum to prevent inhalation of dust (STOT-SE hazard).

  • Collection: Scoop material into a sealable bag or wide-mouth jar.

  • Decontamination: Wipe the surface with a soap/water solution. The aldehyde functionality is not hyper-persistent but should be removed to prevent contact dermatitis.

Part 4: Regulatory & Compliance Data

US EPA / RCRA Classification:

  • Status: Not listed on the P-list or U-list.

  • Characteristic Waste:

    • If disposed of as a pure solid, it does not typically meet D001 (Ignitable) unless the flash point is <60°C (unlikely for this solid).

    • However, due to toxicity (H302), it is best practice to manage it as Non-Regulated Hazardous Waste or State-Regulated Waste depending on local laws (e.g., California Title 22).[1]

  • Disposal Method Code: Incineration (INCIN).

European Waste Catalogue (EWC):

  • Code: 16 05 06* (Laboratory chemicals, consisting of or containing hazardous substances).

Part 5: References

  • PubChem. 1H-1,2,3-triazole-4-carbaldehyde | C3H3N3O | CID 227927.[1][5] National Library of Medicine. [Link]

  • US EPA. Hazardous Waste Codes & RCRA Regulations. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-propyl-1H-1,2,3-triazole-4-carbaldehyde
Reactant of Route 2
1-propyl-1H-1,2,3-triazole-4-carbaldehyde
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